molecular formula C11H12Cl3N B1669140 Amitifadine hydrochloride CAS No. 86215-36-3

Amitifadine hydrochloride

货号: B1669140
CAS 编号: 86215-36-3
分子量: 264.6 g/mol
InChI 键: KAGBHVBIOJBGBD-NINOIYOQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AMITIFADINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

属性

IUPAC Name

(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N.ClH/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11;/h1-3,8,14H,4-6H2;1H/t8-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGBHVBIOJBGBD-NINOIYOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801006647
Record name 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

410074-74-7, 86215-36-3
Record name Amitifadine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=410074-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DOV-216303
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086215363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitifadine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMITIFADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R01R720TVG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Profile of EB-1010: A Triple Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EB-1010, also known as Amitifadine and DOV-21,947, is a novel psychoactive compound investigated for its potential as a treatment for major depressive disorder (MDD).[1][2] Its pharmacological profile is characterized by its action as a triple reuptake inhibitor (TRI), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2][3] This guide provides a comprehensive technical overview of the preclinical data available for EB-1010, focusing on its quantitative pharmacology, the experimental protocols used for its characterization, and a visualization of its mechanism of action.

Core Mechanism of Action: Triple Reuptake Inhibition

EB-1010's primary mechanism of action is the inhibition of the serotonin, norepinephrine, and dopamine transporters.[1][2][3] By binding to these transporters, EB-1010 blocks the reabsorption of their respective neurotransmitters from the synaptic cleft. This leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine, thereby enhancing monoaminergic neurotransmission.[1][4] This enhanced signaling is believed to be the underlying basis for its potential antidepressant effects.[1] In vivo microdialysis studies have confirmed that amitifadine effectively increases the extracellular levels of all three monoamines.[5]

The in vitro inhibitory potency of EB-1010 shows a particular profile in its affinity for the three transporters. Some reports indicate a relative inhibitory ratio of approximately 1:2:8 for SERT:NET:DAT, respectively.[1][5][6] This balanced modulation of the three key neurotransmitter systems involved in mood regulation has been a significant area of interest in the development of new antidepressant therapies, with the potential to address a broader range of depressive symptoms, including anhedonia, which is linked to dopaminergic pathways.[7][8][9]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (5-HT, NE, DA) synaptic_cleft Synaptic Cleft (Increased 5-HT, NE, DA) vesicle->synaptic_cleft Neurotransmitter Release transporters SERT / NET / DAT receptors Postsynaptic Receptors (5-HT, NE, DA) effect Enhanced Neurotransmission receptors->effect synaptic_cleft->transporters Reuptake synaptic_cleft->receptors Binding eb1010 EB-1010 eb1010->transporters Inhibition

Figure 1: Mechanism of Action of EB-1010 at the Synapse.

Quantitative Pharmacology

The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of EB-1010 for the human monoamine transporters. These values are crucial for understanding the compound's potency and selectivity.

Target Transporter Binding Affinity (Ki) in nM
Serotonin Transporter (SERT)99[1][4]
Norepinephrine Transporter (NET)262[1][4]
Dopamine Transporter (DAT)213[1][4]
Table 1: In Vitro Binding Affinity of EB-1010.
Target Transporter Reuptake Inhibition (IC50) in nM
Serotonin (SERT)12 - 76[4][10]
Norepinephrine (NET)23[4]
Dopamine (DAT)96 - 204[4][10]
Table 2: In Vitro Reuptake Inhibition of EB-1010.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional inhibitory potency of EB-1010 at the human serotonin, norepinephrine, and dopamine transporters.

Cell Culture and Transporter Expression
  • Cell Line: Human Embryonic Kidney (HEK-293) cells were utilized for these assays.[1][4]

  • Transfection: The cells were stably transfected to express the respective human recombinant transporters: SERT, NET, or DAT.[1][4] This ensures that the assays specifically measure the interaction of EB-1010 with the target of interest.

Radioligand Binding Assays

The objective of these assays was to determine the binding affinity (Ki) of EB-1010 for each of the monoamine transporters.

  • Membrane Preparation: Membranes were prepared from the transfected HEK-293 cells expressing high concentrations of the target transporters.[2]

  • Competition Binding: Competition binding experiments were performed by incubating the cell membranes with a specific radioligand for each transporter and increasing concentrations of EB-1010.[1][2]

  • Data Analysis: The concentration of EB-1010 that displaces 50% of the radioligand (IC50) is determined. This value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vitro Reuptake Inhibition Assays

These assays were conducted to measure the functional potency (IC50) of EB-1010 in inhibiting the reuptake of neurotransmitters into the cells.

  • Cell Preparation: Whole HEK-293 cells expressing the respective transporters were used for the reuptake assays.[1]

  • Assay Procedure: The cells were incubated with a radiolabeled substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and varying concentrations of EB-1010.

  • Measurement: The amount of radiolabeled substrate taken up by the cells was measured.

  • Data Analysis: Concentration-response curves were generated to determine the IC50 value, which is the concentration of EB-1010 required to inhibit 50% of the neurotransmitter reuptake.[1]

cluster_binding Binding Assay (Ki) cluster_reuptake Reuptake Assay (IC50) start Start cell_culture HEK-293 Cell Culture start->cell_culture transfection Transfection with human SERT, NET, or DAT cell_culture->transfection membrane_prep Membrane Preparation transfection->membrane_prep cell_prep_reuptake Prepare Whole Cells transfection->cell_prep_reuptake incubation_binding Incubate membranes with Radioligand + EB-1010 membrane_prep->incubation_binding measurement_binding Measure Bound Radioactivity incubation_binding->measurement_binding analysis_binding Calculate Ki from IC50 measurement_binding->analysis_binding end End analysis_binding->end incubation_reuptake Incubate cells with Radiolabeled Substrate + EB-1010 cell_prep_reuptake->incubation_reuptake measurement_reuptake Measure Substrate Uptake incubation_reuptake->measurement_reuptake analysis_reuptake Calculate IC50 measurement_reuptake->analysis_reuptake analysis_reuptake->end

Figure 2: Experimental Workflow for In Vitro Characterization of EB-1010.

Preclinical Efficacy and Clinical Development

Preclinical studies in animal models of depression, such as the forced swim test, demonstrated the antidepressant-like potential of EB-1010.[5] These promising preclinical findings led to its advancement into clinical trials.[8] Early phase clinical trials in patients with major depressive disorder suggested that amitifadine was efficacious and well-tolerated.[5][8] However, subsequent larger clinical trials did not demonstrate a statistically significant antidepressant effect at the doses tested, which led to the discontinuation of its development for MDD.[2]

Conclusion

EB-1010 (Amitifadine) is a well-characterized triple reuptake inhibitor with a distinct in vitro pharmacological profile. Its ability to potently inhibit the reuptake of serotonin, norepinephrine, and dopamine highlighted a promising therapeutic strategy for major depressive disorder. While it did not ultimately achieve clinical success for this indication, the extensive preclinical data, including its binding affinities, reuptake inhibition potencies, and the methodologies used for their determination, provide valuable insights for the ongoing research and development of novel antidepressants and other CNS-acting agents. The exploration of triple reuptake inhibitors continues to be an area of interest in the pursuit of more effective and broadly acting treatments for depression and other neuropsychiatric disorders.

References

An In-depth Technical Guide to the Synthesis and Characterization of Amitifadine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine hydrochloride, also known by its developmental codes DOV-21,947 and EB-1010, is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI).[1] It was investigated for the treatment of major depressive disorder (MDD).[1] This technical guide provides a detailed overview of the synthesis and characterization of this compound, including experimental protocols, quantitative data, and visualizations of the synthetic workflow and its proposed mechanism of action. While detailed experimental spectral data for this compound is not widely published, this guide provides expected analytical values based on its chemical structure.

Synthesis of this compound

The synthesis of Amitifadine, chemically named (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane, is a multi-step process that involves the formation of the characteristic azabicyclo[3.1.0]hexane core and subsequent resolution of the desired enantiomer. The hydrochloride salt is then formed in the final step. The synthetic scheme outlined below is based on publicly available patent literature.[2][3]

Synthesis Workflow

Synthesis_Workflow A 1-(3,4-Dichlorophenyl)acetonitrile B 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile A->B  Base, 1,2-Dibromoethane   C 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid B->C  Hydrolysis (e.g., NaOH, H2O/EtOH)   D 1-(3,4-Dichlorophenyl)cyclopropanemethanamine C->D  Reduction (e.g., LiAlH4)   E N-Protected 1-(3,4-Dichlorophenyl)cyclopropanemethanamine D->E  N-Protection (e.g., Boc2O)   F N-Protected 3-(1-(3,4-dichlorophenyl)cyclopropylmethyl)azabicyclo[3.1.0]hexan-2-one E->F  Cyclization with a suitable reagent   G Racemic 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane F->G  Reduction and Deprotection   H (+)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane (Amitifadine) G->H  Chiral Resolution (e.g., with a chiral acid)   I This compound H->I  HCl  

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound, based on patent literature.[2][3] Exact conditions for large-scale synthesis may vary.

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

  • To a solution of 1-(3,4-Dichlorophenyl)acetonitrile in a suitable solvent such as toluene, add a strong base (e.g., sodium hydride).

  • Slowly add 1,2-dibromoethane to the reaction mixture at a controlled temperature.

  • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by distillation or chromatography to yield 1-(3,4-dichlorophenyl)cyclopropanecarbonitrile.

Step 2: Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid

  • Hydrolyze the 1-(3,4-dichlorophenyl)cyclopropanecarbonitrile using a strong base such as sodium hydroxide in an aqueous ethanol solution under reflux.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the solid to obtain 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid.

Step 3: Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanemethanamine

  • Reduce the carboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent such as tetrahydrofuran (THF).

  • Carefully quench the reaction with water and a base to precipitate the aluminum salts.

  • Filter the mixture and concentrate the filtrate to obtain the crude amine.

  • Purify the product by distillation or chromatography.

Step 4: Synthesis of Racemic 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane

  • This step involves the construction of the azabicyclo[3.1.0]hexane ring system. This can be achieved through various synthetic strategies, one of which involves the N-alkylation of the previously synthesized amine with a suitable dielectrophile, followed by intramolecular cyclization. A detailed, publicly available protocol for this specific transformation is limited.

Step 5: Chiral Resolution of (+)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane

  • Dissolve the racemic mixture in a suitable solvent and add a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives).

  • Allow the diastereomeric salts to crystallize. The desired diastereomer is separated by filtration.

  • Liberate the free base of the desired enantiomer by treatment with a base.

  • Extract the product and purify as needed.

Step 6: Formation of this compound

  • Dissolve the free base of (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane in a suitable solvent like isopropanol or ether.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent.

  • Collect the precipitated hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.

Characterization of this compound

The characterization of this compound involves a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₁Cl₂N · HCl
Molecular Weight 264.58 g/mol
Appearance Solid
Spectroscopic Characterization

Table 2.1: Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.20 - 7.50m3HAromatic protons
3.00 - 3.50m4H-CH₂-N-CH₂- protons
1.50 - 2.00m1HCyclopropyl CH proton
0.80 - 1.20m2HCyclopropyl CH₂ protons
Variablebr s1HN-H proton (as hydrochloride salt)

Table 2.2: Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
130.0 - 140.0Aromatic C-Cl
125.0 - 130.0Aromatic C-H
45.0 - 55.0-CH₂-N-CH₂-
30.0 - 40.0Quaternary cyclopropyl C
15.0 - 25.0Cyclopropyl CH
10.0 - 15.0Cyclopropyl CH₂

Table 2.3: Expected IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 3100MediumAromatic C-H stretch
2850 - 3000MediumAliphatic C-H stretch
2400 - 2700BroadN-H stretch (amine salt)
1450 - 1600Medium-StrongAromatic C=C stretch
1000 - 1100StrongC-N stretch
700 - 850StrongC-Cl stretch
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Table 2.4: Expected Mass Spectrometry Data

IonExpected m/z
[C₁₁H₁₂Cl₂N]⁺~228.04
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound.

Table 2.5: Representative HPLC Method

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Acetonitrile, B: Water with 0.1% Trifluoroacetic acid (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Expected Retention Time Dependent on the specific gradient and column used.

Mechanism of Action and Signaling Pathway

Amitifadine functions as a triple reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters located on the presynaptic neuron.[4] By inhibiting these transporters, Amitifadine blocks the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing their signaling to the postsynaptic neuron.[4]

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Amitifadine Amitifadine SERT SERT Amitifadine->SERT Inhibits NET NET Amitifadine->NET Inhibits DAT DAT Amitifadine->DAT Inhibits Serotonin Serotonin SERT->Serotonin Norepinephrine Norepinephrine NET->Norepinephrine Dopamine Dopamine DAT->Dopamine SERT_vesicle Serotonin Vesicle SERT_vesicle->SERT Release NET_vesicle Norepinephrine Vesicle NET_vesicle->NET Release DAT_vesicle Dopamine Vesicle DAT_vesicle->DAT Release Serotonin_R Serotonin Receptor Serotonin->Serotonin_R Binds Norepinephrine_R Norepinephrine Receptor Norepinephrine->Norepinephrine_R Binds Dopamine_R Dopamine Receptor Dopamine->Dopamine_R Binds Neuronal_Response Downstream Signaling & Neuronal Response Serotonin_R->Neuronal_Response Norepinephrine_R->Neuronal_Response Dopamine_R->Neuronal_Response

References

In Vitro Binding Affinity of Amitifadine for Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine (formerly DOV-21,947 or EB-1010) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI).[1][2][3] It demonstrates a distinct pharmacological profile by binding to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, thereby blocking the reuptake of their respective neurotransmitters.[2][4] This guide provides a comprehensive overview of the in vitro binding affinity of Amitifadine for these monoamine transporters, detailing the experimental protocols used for its characterization and presenting the quantitative data in a clear, comparative format.

Quantitative Data Summary: Binding Affinities and Uptake Inhibition

The in vitro potency of Amitifadine has been quantified through both radioligand binding assays and neurotransmitter uptake inhibition assays. The binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the transporters at equilibrium. The functional potency is expressed as the half-maximal inhibitory concentration (IC₅₀), indicating the concentration of the drug that inhibits 50% of the neurotransmitter uptake.

Table 1: In Vitro Binding Affinity (Kᵢ) and Uptake Inhibition (IC₅₀) of Amitifadine for Human Monoamine Transporters

TransporterBinding Affinity (Kᵢ, nM)Uptake Inhibition (IC₅₀, nM)
Serotonin Transporter (SERT)99[1][3]12[1][3]
Norepinephrine Transporter (NET)262[1][3]23[1][3]
Dopamine Transporter (DAT)213[1][3]96[1][3]

Data compiled from studies using HEK293 cells expressing the recombinant human transporters.[2]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity (Kᵢ) of Amitifadine for monoamine transporters is primarily achieved through competitive radioligand binding assays.[2][5] This method measures the ability of a test compound (Amitifadine) to displace a radiolabeled ligand that has a known high affinity for the target transporter.

Materials
  • Cell Membranes: Membranes prepared from Human Embryonic Kidney 293 (HEK293) cells stably expressing the recombinant human SERT, NET, or DAT.[2]

  • Radioligand: A high-affinity ligand for the monoamine transporters, such as [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT.[6]

  • Test Compound: Amitifadine hydrochloride.

  • Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[2]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A solution that emits light when excited by radioactive decay.

Methods

2.2.1. Membrane Preparation

  • Culture HEK293 cells expressing the target transporter to confluency.

  • Harvest the cells and centrifuge to obtain a cell pellet.

  • Wash the pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

  • Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step to wash the membranes.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Store the membrane aliquots at -80°C until use.[7]

2.2.2. Binding Assay

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + radioligand.

    • Non-specific Binding: Cell membranes + radioligand + a high concentration of a non-labeled competing ligand.

    • Competitive Binding: Cell membranes + radioligand + serial dilutions of Amitifadine.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

2.2.3. Filtration and Detection

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the cell membranes with the bound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

2.2.4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the Amitifadine concentration and fit the data using non-linear regression to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant for the transporter.[2]

Visualizations

Experimental Workflow: Radioligand Binding Assay```dot

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (HEK293 cells expressing transporter) Incubation Incubation (Membranes + Radioligand ± Amitifadine) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Amitifadine dilutions) Reagent_Prep->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Amitifadine inhibits monoamine reuptake transporters.

Conclusion

The in vitro characterization of Amitifadine consistently demonstrates its activity as a triple reuptake inhibitor, with a binding affinity profile that favors the serotonin transporter, followed by the dopamine and norepinephrine transporters. [1][3]The methodologies described, particularly competitive radioligand binding assays, are standard and robust procedures for determining the pharmacological profile of compounds targeting monoamine transporters. This technical guide provides foundational information for researchers and professionals in the field of drug development, offering a clear summary of Amitifadine's in vitro binding characteristics and the experimental protocols used to elucidate them.

References

Pharmacodynamics of serotonin-norepinephrine-dopamine reuptake inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), also known as triple reuptake inhibitors (TRIs), represent a class of psychoactive compounds that simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] This concurrent inhibition leads to an elevation of extracellular concentrations of all three monoamine neurotransmitters, which is theorized to produce a broader and more robust antidepressant effect compared to more selective agents.[2][3] Preclinical and clinical research suggests that by augmenting dopaminergic neurotransmission in addition to serotonergic and noradrenergic pathways, SNDRIs may offer a more rapid onset of action and improved efficacy, particularly in addressing symptoms of anhedonia.[4][5] This technical guide provides an in-depth overview of the pharmacodynamics of SNDRIs, including their mechanism of action, quantitative binding affinities, and the experimental protocols used for their characterization.

Core Mechanism of Action: Simultaneous Inhibition of Monoamine Transporters

The primary mechanism of action of SNDRIs is the competitive inhibition of SERT, NET, and DAT.[6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, which terminates their signaling. By blocking these transporters, SNDRIs increase the concentration and duration of serotonin, norepinephrine, and dopamine in the synapse, thereby enhancing their postsynaptic effects.[1] The simultaneous modulation of these three neurotransmitter systems, which are critically involved in mood, cognition, and motivation, forms the basis for the therapeutic potential of SNDRIs.[3]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SNDRI SNDRI SERT SERT SNDRI->SERT Inhibits NET NET SNDRI->NET Inhibits DAT DAT SNDRI->DAT Inhibits Vesicle Neurotransmitter Vesicle Serotonin Vesicle->Serotonin Release Norepinephrine Vesicle->Norepinephrine Release Dopamine Vesicle->Dopamine Release Serotonin->SERT Reuptake PostsynapticReceptors Postsynaptic Receptors Serotonin->PostsynapticReceptors Norepinephrine->NET Reuptake Norepinephrine->PostsynapticReceptors Dopamine->DAT Reuptake Dopamine->PostsynapticReceptors

Mechanism of Action of SNDRIs at the Synapse.

Quantitative Data: Binding Affinities and Functional Potencies

The pharmacological profile of an SNDRI is defined by its binding affinity (Ki) and functional potency (IC50) for each of the monoamine transporters. The Ki value represents the equilibrium dissociation constant and is a measure of the drug's affinity for the transporter. A lower Ki value indicates a higher affinity. The IC50 value is the concentration of the drug required to inhibit 50% of the transporter's activity and is a measure of the drug's functional potency.

The following tables summarize the in vitro binding affinities and functional potencies for several notable SNDRIs.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Amitifadine (DOV-21,947) 99[1]262[1]213[1]
DOV-102,677 740[7]1030[7]222[7]
Venlafaxine 82[4]2480[4]7647[4]
CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
Amitifadine (DOV-21,947) 12[1]23[1]96[1]
DOV-102,677 133[7]103[7]129[7]
Centanafadine (EB-1020) 83[8][9]6[8][9]38[8][9]
LPM580098 890[10]3940[10]1630[10]
D-473 9.18[11]39.7[11]70.4[11]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental in vitro technique used to determine the binding affinity (Ki) of a compound for a specific transporter.

Objective: To determine the affinity of a test compound for SERT, NET, and DAT.

Materials:

  • Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.

  • Radioligands specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

  • Test compound (SNDRI) at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.[12]

cluster_workflow Radioligand Binding Assay Workflow prep Prepare Cell Membranes (Expressing SERT, NET, or DAT) incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration (Separates Bound/Unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measures Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Workflow for a Radioligand Binding Assay.
In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brain of a living animal, providing a functional measure of a drug's effect on neurotransmitter reuptake.

Objective: To measure the effect of an SNDRI on extracellular levels of serotonin, norepinephrine, and dopamine in specific brain regions.

Materials:

  • Live, freely moving rodent model (e.g., rat).

  • Microdialysis probe.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • Test compound (SNDRI).

Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

  • Perfusion: The probe is continuously perfused with aCSF at a slow, constant flow rate.

  • Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected in timed fractions.

  • Baseline Measurement: Baseline extracellular neurotransmitter levels are established by collecting several fractions before drug administration.

  • Drug Administration: The SNDRI is administered to the animal.

  • Post-Drug Sample Collection: Dialysate fractions are continuously collected to monitor changes in neurotransmitter levels over time.

  • Analysis: The concentration of serotonin, norepinephrine, and dopamine in the dialysate samples is quantified using HPLC-ED.

cluster_workflow In Vivo Microdialysis Workflow implant Surgical Implantation of Microdialysis Probe perfuse Continuous Perfusion with aCSF implant->perfuse collect_base Baseline Sample Collection perfuse->collect_base administer Administer SNDRI collect_base->administer collect_post Post-Drug Sample Collection administer->collect_post analyze HPLC-ED Analysis of Neurotransmitter Levels collect_post->analyze

Workflow for an In Vivo Microdialysis Experiment.

Downstream Signaling Pathways

The sustained increase in synaptic monoamine levels induced by SNDRIs leads to adaptive changes in downstream signaling pathways. While the acute effect is on transporter inhibition, the long-term therapeutic effects are believed to be mediated by alterations in receptor density, G-protein coupling, and second messenger systems. For instance, chronic antidepressant treatment has been shown to influence the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal plasticity and survival. The complex interplay between the serotonergic, noradrenergic, and dopaminergic systems, and their downstream effects, is an active area of research. The dopaminergic component of SNDRIs, in particular, is thought to contribute to their potential efficacy by modulating reward and motivation pathways, which may not be adequately addressed by more selective agents.[4]

Conclusion

Serotonin-norepinephrine-dopamine reuptake inhibitors hold promise as a next-generation class of antidepressants with a potentially broader spectrum of activity. Their unique pharmacological profile, characterized by the simultaneous inhibition of SERT, NET, and DAT, offers a multimodal approach to the treatment of major depressive disorder and other neuropsychiatric conditions. The quantitative assessment of their binding affinities and functional potencies through rigorous experimental protocols, such as radioligand binding assays and in vivo microdialysis, is crucial for the development and optimization of these compounds. Further research into the downstream signaling consequences of triple reuptake inhibition will continue to elucidate the full therapeutic potential of this class of drugs.

References

The Rise and Discontinuation of Amitifadine: A Triple Reuptake Inhibitor's Journey in Antidepressant Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine (formerly known as DOV-21,947 and EB-1010) is a novel antidepressant agent that emerged from the hypothesis that simultaneously targeting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) could offer a broader spectrum of efficacy and a more favorable side-effect profile compared to existing antidepressants. This technical guide provides a comprehensive overview of the history and development of amitifadine, from its preclinical characterization to its clinical evaluation for the treatment of major depressive disorder (MDD). We delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, and provide detailed methodologies for the pivotal experiments that defined its development path. Despite initial promise in early clinical trials, the development of amitifadine for MDD was ultimately discontinued after a large Phase IIb/IIIa study failed to meet its primary efficacy endpoint. This document serves as a detailed case study for researchers and professionals in the field of antidepressant drug development.

Introduction and Rationale

The development of amitifadine was rooted in the monoamine hypothesis of depression, which posits that deficiencies in the synaptic concentrations of key neurotransmitters—serotonin, norepinephrine, and dopamine—contribute to the pathophysiology of major depressive disorder. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, they often have limitations in terms of efficacy, onset of action, and side effects, including sexual dysfunction and weight gain. The "triple reuptake inhibitor" (TRI) concept proposed that by also enhancing dopaminergic neurotransmission, a more robust and comprehensive antidepressant effect could be achieved, potentially addressing symptoms like anhedonia (the inability to feel pleasure) more effectively. Amitifadine was designed as a serotonin-preferring TRI, with a specific inhibitory potency ratio for the reuptake of serotonin, norepinephrine, and dopamine.[1][2]

Preclinical Development

Pharmacological Profile

Amitifadine is the (+)-enantiomer of a racemic mixture known as DOV-216,303.[3] Its mechanism of action is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4] In vitro binding and uptake assays using human embryonic kidney (HEK) 293 cells expressing the recombinant human transporters demonstrated its affinity and inhibitory potency for these targets.[3]

Table 1: In Vitro Pharmacological Profile of Amitifadine [3]

TargetBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
SERT9912
NET26223
DAT21396
Preclinical Efficacy Models

The antidepressant-like effects of amitifadine were evaluated in standard rodent behavioral models of depression.

In the forced swim test, a model of behavioral despair, amitifadine demonstrated a reduction in immobility time in rats.[3] This effect is indicative of an antidepressant-like response.

Table 2: Preclinical Efficacy of Amitifadine in the Forced Swim Test [3]

SpeciesRoute of AdministrationMinimum Effective Dose (MED)Effect on Immobility
RatOral5 mg/kgReduced duration of immobility

Similarly, in the tail suspension test, another model of behavioral despair, amitifadine produced a dose-dependent reduction in immobility in mice.[3]

Table 3: Preclinical Efficacy of Amitifadine in the Tail Suspension Test [3]

SpeciesRoute of AdministrationMinimum Effective Dose (MED)Effect on Immobility
MouseOral5 mg/kgDose-dependent reduction
In Vivo Neurochemistry

Microdialysis studies in rats were conducted to confirm that amitifadine's behavioral effects were associated with its intended neurochemical action in the brain. These studies demonstrated that amitifadine administration led to a significant and sustained increase in the extracellular levels of serotonin, norepinephrine, and dopamine in key brain regions, including the prefrontal cortex.[3]

Clinical Development

Amitifadine, under the developmental code EB-1010, advanced into clinical trials for the treatment of MDD, conducted by Euthymics Bioscience.[3]

Phase II Proof-of-Concept Study (NCT01125281)

An initial Phase II, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and tolerability of amitifadine in patients with MDD.[1]

Table 4: Summary of Phase II Proof-of-Concept Study (NCT01125281) [1]

Parameter Description
Study Design 6-week, randomized, double-blind, parallel, placebo-controlled
Patient Population 63 patients with Major Depressive Disorder (HAMD-17 ≥ 22 at baseline)
Dosing Regimen Amitifadine 25 mg twice daily for 2 weeks, then 50 mg twice daily for 4 weeks, or placebo
Primary Outcome Measure Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score
Key Results Statistically significant superiority for amitifadine over placebo in reducing MADRS scores (p=0.028)
Tolerability Well-tolerated with a safety profile comparable to placebo. No significant differences in sexual dysfunction or weight gain.

This initial study showed promising results, with amitifadine demonstrating a statistically significant antidepressant effect and good tolerability.[1]

Phase IIb/IIIa TRIADE Study (NCT01337509)

Following the positive Phase II results, a larger Phase IIb/IIIa study, named the TRIADE (Triple Reuptake Inhibitor Anti-Depressant Effects) trial, was initiated.[2][5] This study was designed to further assess the safety and efficacy of amitifadine in a larger patient population who had not responded adequately to a previous course of first-line antidepressant therapy.[5]

Table 5: Summary of Phase IIb/IIIa TRIADE Study (NCT01337509) [2][6]

Parameter Description
Study Design Phase IIb/IIIa, randomized, double-blind, placebo-controlled, with an active comparator (paroxetine)
Patient Population 342 patients with Major Depressive Disorder who had failed one prior course of first-line antidepressant therapy
Dosing Regimen Amitifadine 50 mg or 100 mg daily, placebo, or paroxetine
Primary Outcome Measure Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score
Key Results Amitifadine at both doses did not show a statistically significant difference from placebo on the primary endpoint.
Tolerability Amitifadine was well-tolerated at both doses.

The failure of the TRIADE study to meet its primary endpoint was a major setback in the development of amitifadine.[6] It was suggested that the doses used in the trial may have been too low to elicit a robust antidepressant effect.[3]

Discontinuation and Future Directions

In May 2013, it was announced that the TRIADE trial had failed to demonstrate superior efficacy of amitifadine over placebo.[3] Subsequently, in September 2017, the development of amitifadine for the treatment of major depressive disorder was officially discontinued.[3] While its journey as an antidepressant concluded, amitifadine was still listed as being under investigation for other indications such as alcoholism and smoking withdrawal.[3]

Experimental Protocols

Preclinical Behavioral Assays
  • Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Procedure: Rats are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the 5-minute test session. On the test day, animals are administered amitifadine or vehicle orally. After a predetermined absorption period (e.g., 60 minutes), they are placed in the swim cylinder for a 5-minute test session. The duration of immobility (defined as the time the rat floats passively, making only small movements to keep its head above water) is recorded by a trained observer or an automated system.

  • Data Analysis: The total immobility time is calculated for each animal. Differences between treatment groups are analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test.

  • Apparatus: A commercially available or custom-built chamber that allows for the suspension of a mouse by its tail, preventing it from climbing or reaching any surfaces.

  • Procedure: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The mouse is then suspended by the tape from a hook or bar within the chamber. The total duration of the test is typically 6 minutes. The entire session is recorded.

  • Data Analysis: The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of any limb or body movements, except for those required for respiration. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test to compare different dose groups to the vehicle control.

In Vivo Microdialysis (Rat)
  • Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex). The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes). Amitifadine or vehicle is then administered, and dialysate collection continues for several hours.

  • Neurochemical Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter levels in each sample are expressed as a percentage of the average baseline concentration. The time course of changes in neurotransmitter levels is then plotted for each treatment group.

Clinical Trial Methodology (Phase II Proof-of-Concept)
  • Study Design: A 6-week, multicenter, randomized, double-blind, parallel-group, placebo-controlled study.

  • Inclusion Criteria: Male and female outpatients aged 18-65 years with a primary diagnosis of MDD, a 17-item Hamilton Depression Rating Scale (HAMD-17) score ≥ 22, and a Clinical Global Impression of Severity (CGI-S) score ≥ 4 at baseline.

  • Exclusion Criteria: History of non-response to two or more adequate antidepressant trials, current or past primary diagnosis of a psychotic disorder, bipolar disorder, or eating disorder, and significant suicidal ideation.

  • Randomization and Blinding: Patients were randomly assigned to receive either amitifadine or placebo. Both patients and investigators were blinded to the treatment assignment.

  • Intervention: Patients in the amitifadine group received 25 mg twice daily for the first two weeks, followed by 50 mg twice daily for the remaining four weeks. The placebo group received matching placebo capsules.

  • Assessments: Efficacy was assessed at baseline and at regular intervals using the MADRS, HAMD-17, and CGI scales. Tolerability was monitored through the recording of adverse events, vital signs, and laboratory tests. The Derogatis Interview for Sexual Functioning - Self Report (DISF-SR) was used to assess sexual side effects.

  • Statistical Analysis: The primary efficacy analysis was the change from baseline in the MADRS total score at week 6, analyzed using a mixed-effects model for repeated measures (MMRM) on the modified intent-to-treat (mITT) population.

Visualizations

Signaling Pathway

Amitifadine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_transporters cluster_postsynaptic Postsynaptic Neuron 5-HT Serotonin Synaptic_5HT 5-HT 5-HT->Synaptic_5HT Release NE Norepinephrine Synaptic_NE NE NE->Synaptic_NE Release DA Dopamine Synaptic_DA DA DA->Synaptic_DA Release SERT SERT Synaptic_5HT->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Synaptic_5HT->Postsynaptic_Receptors NET NET Synaptic_NE->NET Reuptake Synaptic_NE->Postsynaptic_Receptors DAT DAT Synaptic_DA->DAT Reuptake Synaptic_DA->Postsynaptic_Receptors SERT->5-HT NET->NE DAT->DA Amitifadine Amitifadine Amitifadine->SERT Inhibits Amitifadine->NET Inhibits Amitifadine->DAT Inhibits

Caption: Mechanism of action of Amitifadine as a triple reuptake inhibitor.

Development Workflow

Amitifadine_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_outcome Outcome In_Vitro In Vitro Studies (Binding & Uptake Assays) Animal_Models Animal Models of Depression (FST, TST) In_Vitro->Animal_Models Promising Results Neurochemistry In Vivo Neurochemistry (Microdialysis) Animal_Models->Neurochemistry Positive Efficacy Phase_II Phase II Proof-of-Concept (NCT01125281) Neurochemistry->Phase_II Confirmed Mechanism Phase_IIb_IIIa Phase IIb/IIIa TRIADE Study (NCT01337509) Phase_II->Phase_IIb_IIIa Positive Efficacy & Tolerability Discontinuation Discontinuation for MDD (September 2017) Phase_IIb_IIIa->Discontinuation Failed to Meet Primary Endpoint

Caption: High-level overview of the development workflow for Amitifadine.

Conclusion

The story of amitifadine is a salient example of the challenges inherent in antidepressant drug development. While the triple reuptake inhibitor hypothesis remains a compelling concept, the clinical translation proved to be more complex than anticipated. The initial positive signals from the Phase II proof-of-concept study were not replicated in the larger, more definitive TRIADE trial, leading to the cessation of its development for MDD. This technical guide has provided a detailed chronicle of amitifadine's journey, offering valuable insights for the scientific community into the preclinical and clinical evaluation of novel antidepressant candidates. The comprehensive data and methodological descriptions presented herein serve as a resource for future research and development endeavors in the quest for more effective treatments for major depressive disorder.

References

Amitifadine Hydrochloride: A Technical Guide for Major Depressive Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine hydrochloride (formerly EB-1010 and DOV 21,947) is a novel triple reuptake inhibitor (TRI) that has been investigated for the treatment of major depressive disorder (MDD). By simultaneously blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), amitifadine presents a distinct neuropharmacological profile compared to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] This document provides a comprehensive technical overview of amitifadine, consolidating preclinical and clinical research findings. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to support ongoing research and development in the field of antidepressant therapeutics.

Introduction

Major depressive disorder is a leading cause of disability worldwide, and a significant percentage of patients do not achieve remission with currently available treatments.[2] The monoamine hypothesis of depression posits that deficits in synaptic levels of serotonin, norepinephrine, and dopamine contribute to the pathophysiology of the disorder. This compound was developed to address these deficits by inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3] Preclinical studies demonstrated its ability to increase extracellular levels of all three monoamines, and it showed antidepressant-like effects in animal models.[4][5] Early clinical trials provided initial evidence of efficacy and good tolerability in patients with MDD.[2][6] However, a later Phase IIb/IIIa trial did not meet its primary endpoint, with suggestions that the dosage may have been insufficient.[7][8] Despite the discontinuation of its development for MDD in 2017, the unique mechanism of amitifadine continues to be of interest for researchers exploring novel antidepressant strategies.[9]

Mechanism of Action

Amitifadine's primary mechanism of action is the inhibition of SERT, NET, and DAT.[3] This leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[7] The compound exhibits a preference for the serotonin transporter.[1][10]

cluster_presynaptic Presynaptic Neuron Amitifadine Amitifadine SERT SERT Amitifadine->SERT Inhibits NET NET Amitifadine->NET Inhibits DAT DAT Amitifadine->DAT Inhibits Reuptake Monoamine Reuptake SERT->Reuptake NET->Reuptake DAT->Reuptake Serotonin Serotonin (5-HT) Reuptake->Serotonin Decreases Norepinephrine Norepinephrine (NE) Reuptake->Norepinephrine Decreases Dopamine Dopamine (DA) Reuptake->Dopamine Decreases Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Increased Binding Serotonin->Synaptic_Cleft Norepinephrine->Synaptic_Cleft Dopamine->Synaptic_Cleft Enhanced_Neurotransmission Enhanced Neurotransmission Postsynaptic_Neuron->Enhanced_Neurotransmission

Figure 1: Mechanism of Action of Amitifadine.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of amitifadine.

Table 1: In Vitro Binding Affinities and Reuptake Inhibition
TargetKᵢ (nM)IC₅₀ (nM)
Serotonin Transporter (SERT)9912
Norepinephrine Transporter (NET)26223
Dopamine Transporter (DAT)21396
Source:[9][11]
Table 2: Preclinical Efficacy in Animal Models
TestSpeciesRoute of AdministrationMinimum Effective Dose (MED)Observed Effect
Forced Swim TestRatOral5 mg/kgReduced immobility time
Tail Suspension TestMouseOral5 mg/kgReduced immobility time
Source:[9][11]
Table 3: Phase II Proof-of-Concept Clinical Trial Results
Outcome MeasureAmitifadine (50 mg BID)Placebop-value
Change in MADRS Total Score-12.5-10.20.028
Clinical Global Impression of Change - ImprovementStatistically Superior-0.03
Anhedonia Factor ScoreStatistically Superior-0.049
Source:[6][12][13]
Table 4: TRIADE Phase IIb/IIIa Clinical Trial Results
Treatment GroupPrimary Endpoint (Change in MADRS vs. Placebo)
Amitifadine 50 mgNot Statistically Significant
Amitifadine 100 mgNot Statistically Significant
Source:[7][8][14]

Experimental Protocols

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of amitifadine for the human monoamine transporters.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing recombinant human SERT, NET, or DAT.[10]

  • Radioligand: [¹²⁵I]RTI-55, a non-selective ligand for all three monoamine transporters.[10]

  • Procedure:

    • Prepare cell membranes from the transfected HEK-293 cells.

    • Conduct competition binding experiments with increasing concentrations of amitifadine.

    • Incubate the cell membranes with the radioligand and varying concentrations of amitifadine.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity to determine the displacement of the radioligand by amitifadine.

    • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

  • Objective: To determine the functional inhibitory potency (IC₅₀) of amitifadine at the human monoamine transporters.

  • Cell Line: HEK-293 cells stably expressing recombinant human SERT, NET, or DAT.[10]

  • Radiolabeled Neurotransmitters: [³H]serotonin, [³H]norepinephrine, and [³H]dopamine.[10]

  • Procedure:

    • Culture the cells in 96-well plates.

    • Pre-incubate the cells with varying concentrations of amitifadine.

    • Add the respective radiolabeled neurotransmitter to initiate uptake.

    • After a defined incubation period, terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value from the concentration-response curve.

start Start prepare_cells Prepare HEK293 cells expressing SERT, NET, or DAT start->prepare_cells binding_assay Radioligand Binding Assay prepare_cells->binding_assay reuptake_assay Monoamine Reuptake Assay prepare_cells->reuptake_assay prepare_reagents Prepare radioligand and amitifadine dilutions incubate_binding Incubate membranes with radioligand and amitifadine prepare_reagents->incubate_binding incubate_reuptake Pre-incubate cells with amitifadine, then add radiolabeled neurotransmitter prepare_reagents->incubate_reuptake binding_assay->prepare_reagents reuptake_assay->prepare_reagents filter Filter and wash incubate_binding->filter lyse Lyse cells incubate_reuptake->lyse measure_binding Measure radioactivity (Bound ligand) filter->measure_binding measure_reuptake Measure radioactivity (Intracellular uptake) lyse->measure_reuptake calculate_ki Calculate Ki measure_binding->calculate_ki calculate_ic50 Calculate IC50 measure_reuptake->calculate_ic50 end End calculate_ki->end calculate_ic50->end

Figure 2: In Vitro Assay Workflow.
In Vivo Preclinical Studies

  • Objective: To assess the antidepressant-like activity of amitifadine in rodents.

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[1]

  • Procedure:

    • Administer amitifadine or vehicle orally to the animals.

    • After a predetermined time (e.g., 30-60 minutes), gently place the animal in the water-filled cylinder for a 6-minute session.

    • The first 2 minutes are a habituation period and are not scored.

    • During the last 4 minutes, record the duration of immobility, defined as the time the animal spends floating with only minimal movements to keep its head above water.[1]

    • A reduction in immobility time is indicative of an antidepressant-like effect.

  • Objective: To evaluate the antidepressant-like properties of amitifadine in mice.

  • Apparatus: A chamber that allows for the suspension of a mouse by its tail, preventing it from climbing or touching any surfaces.

  • Procedure:

    • Administer amitifadine or vehicle to the mice.

    • After a specified time, suspend the mouse by its tail using adhesive tape.

    • The test duration is typically 6 minutes.

    • Record the total duration of immobility during the session.[2]

    • A dose-dependent reduction in immobility suggests antidepressant activity.

  • Objective: To measure the effect of amitifadine on extracellular neurotransmitter levels in the brain of freely moving animals.

  • Procedure:

    • Surgically implant a guide cannula into the brain region of interest (e.g., medial prefrontal cortex).

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[7]

    • Collect dialysate samples at regular intervals to establish a baseline.

    • Administer amitifadine and continue collecting dialysate samples.

    • Analyze the samples to quantify the concentrations of serotonin, norepinephrine, and dopamine, typically using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).

Clinical Trials
  • Design: A 6-week, multicenter, randomized, double-blind, parallel, placebo-controlled study.[6]

  • Participants: 63 patients with major depressive disorder (Hamilton Depression Rating Scale [HAMD-17] ≥ 22 at baseline).[6]

  • Intervention: Amitifadine 25 mg twice daily for 2 weeks, then 50 mg twice daily for 4 weeks, or placebo.[6]

  • Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[6]

  • Secondary Outcomes: Clinical Global Impression of Change - Improvement (CGI-I), and an anhedonia factor score.[6]

  • Design: A double-blind, paroxetine- and placebo-controlled study utilizing a Sequential Parallel Comparison Design (SPCD).[4][15]

  • Participants: Patients with MDD who had an inadequate response to one prior adequate trial of an SSRI or SNRI.[4][16]

  • Intervention: Amitifadine (50 mg/day or 100 mg/day), paroxetine, or placebo.[4]

  • Primary Outcome: Change from baseline of the MADRS.[4]

  • Secondary Outcomes: MGH Cognitive and Physical Functioning Questionnaire (MGH CPFQ).[4]

start Start preclinical Preclinical Studies start->preclinical phase1 Phase I (Safety & Tolerability) preclinical->phase1 phase2_poc Phase II Proof-of-Concept (Efficacy in MDD) phase1->phase2_poc phase2b_3a Phase IIb/IIIa (TRIADE) (Efficacy in Treatment-Resistant MDD) phase2_poc->phase2b_3a data_analysis Data Analysis phase2b_3a->data_analysis results Results data_analysis->results

Figure 3: Clinical Trial Workflow for Amitifadine.

Conclusion

This compound represents a significant effort in the development of triple reuptake inhibitors for major depressive disorder. Its unique pharmacological profile, characterized by the inhibition of serotonin, norepinephrine, and dopamine reuptake, offered the potential for broad-spectrum antidepressant efficacy. While its clinical development for MDD was halted, the comprehensive preclinical and clinical data generated provide valuable insights for the continued exploration of multi-target approaches in the treatment of depression and other CNS disorders. The detailed methodologies and quantitative data presented in this guide serve as a resource for researchers and drug development professionals to build upon this knowledge in the pursuit of more effective antidepressant therapies.

References

Preclinical Evidence for Amitifadine in Treating Anhedonia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhedonia, the diminished ability to experience pleasure, is a core symptom of major depressive disorder (MDD) that is often refractory to treatment with conventional antidepressants. Amitifadine (also known as EB-1010 or NS2359), a triple reuptake inhibitor (TRI) with a unique profile of serotonin, norepinephrine, and dopamine modulation, has emerged as a promising candidate for addressing this unmet clinical need. This technical guide provides an in-depth overview of the preclinical evidence supporting the investigation of Amitifadine for the treatment of anhedonia. It consolidates quantitative data from key preclinical models, details experimental protocols to facilitate reproducibility, and visualizes the underlying neurobiological pathways and experimental designs.

Mechanism of Action: Triple Monoamine Reuptake Inhibition

Amitifadine's pharmacological activity centers on its ability to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by binding to their respective transporters (SERT, NET, and DAT). This action increases the synaptic availability of these three crucial neurotransmitters, which are known to play a significant role in mood regulation and reward processing. The enhanced dopaminergic neurotransmission, in particular, is hypothesized to contribute to its potential anti-anhedonic effects, as dopamine is a key modulator of the brain's reward circuitry.

cluster_presynaptic Presynaptic Neuron cluster_synapse Amitifadine Amitifadine SERT Serotonin Transporter (SERT) Amitifadine->SERT Inhibits NET Norepinephrine Transporter (NET) Amitifadine->NET Inhibits DAT Dopamine Transporter (DAT) Amitifadine->DAT Inhibits Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake Norepinephrine Norepinephrine (NE) NET->Norepinephrine Reuptake Dopamine Dopamine (DA) DAT->Dopamine Reuptake SynapticCleft Synaptic Cleft Postsynaptic Postsynaptic Neuron SynapticCleft->Postsynaptic Increased Neurotransmitter Availability

Figure 1: Mechanism of Action of Amitifadine.

Preclinical Models of Anhedonia and Antidepressant Activity

The anti-anhedonic and antidepressant-like effects of Amitifadine have been evaluated in several well-established preclinical models. These models aim to replicate specific behavioral and neurobiological aspects of depression and anhedonia in laboratory animals.

Intracranial Self-Stimulation (ICSS)

The ICSS paradigm is a sophisticated behavioral model that directly assesses the function of the brain's reward pathways. A reduction in the motivation to self-administer electrical stimulation to reward-related brain regions is interpreted as an anhedonic-like state.

Quantitative Data

Preclinical ModelSpeciesAdministrationDose Range (mg/kg)Key Findings in Anhedonia-Related Measures
Intracranial Self-Stimulation (ICSS) RatIntraperitoneal (IP)1.0 - 10Attenuated dilute acid-induced depression of ICSS at 1.0 and 3.2 mg/kg. A higher dose of 10 mg/kg facilitated ICSS in the absence of a noxious stimulus.
Intracranial Self-Stimulation (ICSS) - Alcohol Abstinence Model RatOral12.5 and 25Reversed abstinence-induced increases in ICSS thresholds, indicating a reduction in anhedonia-like behavior.

Experimental Protocol: Intracranial Self-Stimulation (Miller et al., 2015)

  • Animals: Male Sprague-Dawley rats were used.

  • Surgery: Animals were surgically implanted with a stimulating electrode in the medial forebrain bundle (MFB).

  • Training: Rats were trained to press a lever to receive electrical stimulation. The frequency of stimulation was varied to determine the threshold for rewarding effects.

  • Anhedonia Induction (Pain Model): A state of behavioral depression was induced by an intraperitoneal injection of dilute lactic acid.

  • Drug Administration: Amitifadine was administered intraperitoneally 30 minutes before the ICSS session.

  • Behavioral Measurement: The primary dependent variable was the frequency-rate curve, which reflects the animal's motivation to work for the electrical stimulation. A rightward shift in this curve indicates a decrease in reward sensitivity (anhedonia).

Start Start Surgery Electrode Implantation (Medial Forebrain Bundle) Start->Surgery Training Lever Press Training for Electrical Stimulation Surgery->Training Baseline Establish Baseline ICSS Thresholds Training->Baseline Induction Induce Anhedonia (e.g., Lactic Acid Injection) Baseline->Induction DrugAdmin Administer Amitifadine or Vehicle Induction->DrugAdmin ICSS_Test Intracranial Self-Stimulation (ICSS) Session DrugAdmin->ICSS_Test Data Measure Changes in Reward Thresholds ICSS_Test->Data End End Data->End

Figure 2: Experimental Workflow for the ICSS Model.
Sucrose Preference Test (SPT) in the Chronic Unpredictable Stress (CUS) Model

The CUS model is a widely used paradigm to induce a depression-like state in rodents, including anhedonia. A key measure in this model is the sucrose preference test, where a reduction in the consumption of a sweetened solution over plain water is interpreted as a deficit in experiencing pleasure.

Quantitative Data

While specific quantitative data from a peer-reviewed study on Amitifadine in the sucrose preference test is not publicly available, a representative protocol from Benchchem outlines the expected outcomes.

Preclinical ModelSpeciesAdministrationDose Range (mg/kg)Expected Key Findings in Anhedonia-Related Measures
Chronic Unpredictable Stress (CUS) + Sucrose Preference Test (SPT) MouseOral10 - 20 (example)Reversal of CUS-induced reduction in sucrose preference.

Experimental Protocol: CUS and Sucrose Preference Test

  • Animals: Male C57BL/6 mice are commonly used.

  • CUS Procedure: For a period of several weeks (e.g., 4-6 weeks), animals are subjected to a series of mild, unpredictable stressors. These can include:

    • Stroboscopic illumination

    • Tilted cage (45°)

    • Soiled cage (100 ml of water in sawdust bedding)

    • Predator sounds/smells

    • Reversed light/dark cycle

    • Food and water deprivation (for short periods)

  • Drug Administration: Amitifadine is typically administered orally during the final weeks of the CUS procedure.

  • Sucrose Preference Test:

    • Habituation: Mice are habituated to drinking from two bottles, one containing water and the other a 1% sucrose solution.

    • Baseline: A baseline sucrose preference is established before the CUS procedure.

    • Testing: Following the CUS and drug treatment period, mice are given free access to both a water bottle and a 1% sucrose solution bottle for a defined period (e.g., 24 hours). The amount of liquid consumed from each bottle is measured.

    • Calculation: Sucrose preference is calculated as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%.

Start Start Baseline Baseline Sucrose Preference Test Start->Baseline CUS Chronic Unpredictable Stress (4-6 weeks) Baseline->CUS Treatment Amitifadine or Vehicle Administration CUS->Treatment During final weeks SPT Final Sucrose Preference Test Treatment->SPT Analysis Data Analysis: Compare Sucrose Preference SPT->Analysis End End Analysis->End

Figure 3: CUS and Sucrose Preference Test Workflow.
Forced Swim Test (FST) and Tail Suspension Test (TST)

The FST and TST are widely used screening tools to assess antidepressant-like activity. The core principle is that animals will adopt an immobile posture when placed in an inescapable situation. A reduction in the duration of immobility is indicative of an antidepressant effect. While not direct measures of anhedonia, they are crucial for establishing the overall antidepressant profile of a compound.

Quantitative Data

Preclinical ModelSpeciesAdministrationDose Range (mg/kg)Key Findings
Forced Swim Test (FST) RatOral5 - 20Dose-dependent reduction in immobility time.
Tail Suspension Test (TST) MouseOral5 (Minimum Effective Dose)Significant reduction in immobility time.

Experimental Protocol: Forced Swim Test

  • Animals: Male mice or rats are typically used.

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Drug Administration: Amitifadine is administered orally, typically 30-60 minutes before the test.

  • Procedure: Each animal is placed in the cylinder for a 6-minute session. The first 2 minutes are considered a habituation period.

  • Behavioral Scoring: The duration of immobility is recorded during the final 4 minutes of the test. Immobility is defined as the lack of active, escape-oriented behaviors.

Neurochemical Correlates of Amitifadine's Action

Microdialysis studies in rats have provided direct evidence of Amitifadine's impact on neurotransmitter levels in brain regions critical for reward and motivation.

Quantitative Data

TechniqueSpeciesBrain RegionDose Range (mg/kg, IP)Key Findings
In Vivo Microdialysis RatNucleus Accumbens3.2 - 10Dose-dependent increase in extracellular levels of both dopamine and serotonin.

Discussion and Future Directions

The preclinical data for Amitifadine provide a strong rationale for its investigation in the treatment of anhedonia. The findings from the ICSS model are particularly compelling, as they directly demonstrate an effect on a core neurobiological substrate of reward. The antidepressant-like effects observed in the FST and TST, coupled with the neurochemical data showing increased dopamine and serotonin in the nucleus accumbens, further support its potential to alleviate symptoms of depression, including anhedonia.

While a dedicated peer-reviewed study on Amitifadine using the sucrose preference test in a chronic stress model is not yet in the public domain, the established protocols for this assay provide a clear path for future investigations to confirm its effects on consummatory pleasure.

Future preclinical research should aim to:

  • Conduct comprehensive dose-response studies of Amitifadine in the sucrose preference test following chronic unpredictable stress.

  • Investigate the effects of Amitifadine on other facets of anhedonia, such as motivational and effort-based decision-making tasks.

  • Explore the specific roles of dopamine D1 and D2 receptor signaling in mediating the anti-anhedonic effects of Amitifadine.

  • Utilize advanced neuroimaging techniques in preclinical models to further elucidate the neural circuits modulated by Amitifadine.

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis of Amitifadine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine hydrochloride, also known as DOV-21,947 or EB-1010, is a psychoactive compound that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), commonly referred to as a triple reuptake inhibitor.[1] By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), amitifadine increases the extracellular concentrations of these key neurotransmitters in the brain.[1] This mechanism of action has led to its investigation for the treatment of major depressive disorder.[1][2]

In vivo microdialysis is a powerful technique for assessing the effects of neuropharmacological agents on neurotransmitter levels in specific brain regions of freely moving animals.[1][3] This document provides a detailed protocol for conducting in vivo microdialysis studies to evaluate the impact of this compound on the extracellular levels of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).

Signaling Pathway of Amitifadine

Amitifadine's primary mechanism of action is the simultaneous blockade of SERT, NET, and DAT. This inhibition of reuptake leads to an accumulation of 5-HT, NE, and DA in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. The affinity of amitifadine for these transporters is crucial for its pharmacological profile.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle NE NE_synapse NE NE_vesicle->NE_synapse Release DA_vesicle DA DA_synapse DA DA_vesicle->DA_synapse Release HT_vesicle 5-HT HT_synapse 5-HT HT_vesicle->HT_synapse Release NET NET DAT DAT SERT SERT NE_synapse->NET Reuptake NE_receptor NE Receptors NE_synapse->NE_receptor DA_synapse->DAT Reuptake DA_receptor DA Receptors DA_synapse->DA_receptor HT_synapse->SERT Reuptake HT_receptor 5-HT Receptors HT_synapse->HT_receptor Amitifadine Amitifadine Amitifadine->NET Inhibits Amitifadine->DAT Inhibits Amitifadine->SERT Inhibits

Caption: Mechanism of Amitifadine Action.

Pharmacological Data

The following table summarizes the binding affinities (Ki) and reuptake inhibition potencies (IC50) of amitifadine for the monoamine transporters.

TransporterKi (nM)[2]IC50 (nM)[2]
Serotonin (SERT)9912
Norepinephrine (NET)26223
Dopamine (DAT)21396

Experimental Protocol

This protocol outlines the key steps for conducting an in vivo microdialysis study to measure the effects of this compound on extracellular neurotransmitter levels in the rat brain.

Animal Model
  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 250-300 g.

  • Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.[4]

Materials and Reagents
  • Microdialysis probes (e.g., CMA 12, Harvard Apparatus) with a 2-4 mm membrane and 10-20 kDa molecular weight cutoff.[4]

  • Guide cannula and dummy stylet.[4]

  • Stereotaxic frame.[4]

  • Microinfusion pump.[4]

  • Refrigerated fraction collector.[4]

  • This compound.

  • Anesthetic (e.g., isoflurane, ketamine/xylazine).[4]

  • Artificial Cerebrospinal Fluid (aCSF):

    • 147 mM NaCl

    • 2.7 mM KCl

    • 1.2 mM CaCl₂

    • 0.85 mM MgCl₂

    • The solution should be sterile-filtered and the pH adjusted to 7.4.[1][4]

  • HPLC system with electrochemical or fluorescence detection.

  • C18 HPLC column.[4]

  • Mobile phase reagents (e.g., acetonitrile, phosphate buffer).[4]

Experimental Workflow

cluster_surgery Surgical Preparation cluster_microdialysis Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Animal Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Incision Scalp Incision Stereotaxic->Incision Drill Drill Burr Hole Incision->Drill Implant Implant Guide Cannula Drill->Implant Secure Secure with Dental Cement Implant->Secure Recover Surgical Recovery (24-48h) Secure->Recover Habituation Habituate Animal in Chamber Recover->Habituation ProbeInsert Insert Microdialysis Probe Habituation->ProbeInsert Perfusion Perfuse with aCSF (1-2 µL/min) ProbeInsert->Perfusion Equilibration Equilibrate (≥ 2 hours) Perfusion->Equilibration Baseline Collect Baseline Samples (≥ 1 hour) Equilibration->Baseline DrugAdmin Administer Amitifadine (i.p.) Baseline->DrugAdmin PostAdmin Collect Post-Dose Samples (2-4 hours) DrugAdmin->PostAdmin Storage Store Samples at -80°C PostAdmin->Storage HPLC Analyze via HPLC-ECD/FLD Storage->HPLC Quantification Quantify Neurotransmitter Levels HPLC->Quantification DataAnalysis Data Analysis (% of Baseline) Quantification->DataAnalysis cluster_data_collection Data Collection cluster_analysis Analysis cluster_interpretation Interpretation CollectBaseline Collect Baseline Dialysate Samples AnalyzeConcentration Quantify Neurotransmitter Concentration (e.g., pg/µL) via HPLC CollectBaseline->AnalyzeConcentration CollectPostDose Collect Post-Dose Dialysate Samples CollectPostDose->AnalyzeConcentration CalculateBaseline Calculate Mean Baseline Concentration AnalyzeConcentration->CalculateBaseline CalculatePercent Express Post-Dose as % of Mean Baseline AnalyzeConcentration->CalculatePercent CalculateBaseline->CalculatePercent CompareToVehicle Compare % Change to Vehicle Control CalculatePercent->CompareToVehicle StatisticalTest Perform Statistical Analysis (e.g., ANOVA) CompareToVehicle->StatisticalTest Conclusion Draw Conclusions on Amitifadine's Effect on Neurotransmitter Reuptake StatisticalTest->Conclusion

References

Application Notes and Protocols for Antidepressant Screening using the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Forced Swim Test (FST), also known as the Porsolt test or behavioral despair test, is a widely used preclinical behavioral assay to assess antidepressant-like activity in rodents.[1][2] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will initially attempt to escape but will eventually adopt an immobile posture, floating and making only the minimal movements necessary to keep their head above water.[3][4] This immobility is interpreted as a state of behavioral despair or learned helplessness.[5] Antidepressant treatments have been shown to reduce the duration of immobility, increasing active behaviors such as swimming and climbing.[1][6] This application note provides a detailed protocol for conducting the FST in both rats and mice for the screening of potential antidepressant compounds.

Key Concepts and Applications

The FST is a valuable tool in psychopharmacology for:

  • Screening potential antidepressant compounds: It serves as a primary screen to identify substances with potential antidepressant efficacy.[2]

  • Investigating the neurobiology of depression: The test is used to study the neural mechanisms underlying depression-like behaviors and the action of antidepressants.[7]

  • Evaluating the effects of genetic manipulations: It can be employed to assess the impact of genetic modifications on depression-related phenotypes.[7]

A key feature of the modified FST is its ability to differentiate between serotonergic and noradrenergic antidepressant effects.[2][3] Generally, an increase in swimming behavior is associated with serotonergic activity, while an increase in climbing behavior is linked to noradrenergic activity.[1][8][9]

Data Presentation

The primary outcomes of the Forced Swim Test are quantifiable behavioral measures. These are typically recorded during the test session and analyzed to compare the effects of a test compound with a vehicle control group.

Behavioral ParameterDescriptionUnitsTypical Antidepressant Effect
Immobility Time The duration for which the animal remains motionless, making only minimal movements to stay afloat.[4]Seconds (s)Decrease
Swimming Time The duration of active swimming movements throughout the cylinder.[1]Seconds (s)Increase (often associated with serotonergic compounds)
Climbing Time The duration of active climbing and scratching movements against the cylinder wall.[1]Seconds (s)Increase (often associated with noradrenergic compounds)
Latency to Immobility The time taken from the start of the test to the first bout of immobility.Seconds (s)Increase

Experimental Protocols

The following protocols provide a detailed methodology for conducting the Forced Swim Test in rats and mice. It is crucial to maintain consistency in all experimental conditions to ensure the reliability and reproducibility of the results.

I. Apparatus
  • Cylinder: A transparent glass or Plexiglas cylinder.

    • For Rats: 40-60 cm in height and 18-21.5 cm in diameter.[10]

    • For Mice: 25-30 cm in height and 10-20 cm in diameter.[11]

  • Water: The cylinder should be filled with water to a depth that prevents the animal from touching the bottom with its tail or hind paws.

    • For Rats: Approximately 30 cm deep.[10]

    • For Mice: Approximately 15 cm deep.[11]

  • Water Temperature: Maintained at a constant temperature, typically 23-25°C.[10]

  • Video Recording Equipment: A camera positioned to have a clear view of the animal in the cylinder for later scoring.

  • Holding Cages: Clean, dry cages with a heat source (e.g., heating pad or lamp) for drying the animals after the test.[6]

II. Experimental Procedure for Rats (Two-Day Protocol)

This protocol is commonly used for rats to induce a stable baseline of immobility.

Day 1: Pre-test Session (15 minutes)

  • Acclimation: Allow the rats to acclimate to the testing room for at least 1 hour before the experiment.

  • Water Preparation: Fill the cylinders with water to the appropriate depth and ensure the temperature is stable.

  • Pre-swim: Gently place each rat individually into a cylinder for a 15-minute pre-swim session.[10]

  • Drying and Recovery: After 15 minutes, remove the rat from the water, gently dry it with a towel, and place it in a heated holding cage for approximately 15 minutes before returning it to its home cage.[10]

Day 2: Test Session (5 minutes)

  • Drug Administration: Administer the test compound or vehicle to the rats at the appropriate time before the test session (this depends on the pharmacokinetic profile of the compound).

  • Acclimation: Allow the rats to acclimate to the testing room.

  • Test Swim: 24 hours after the pre-test session, place each rat back into the same cylinder for a 5-minute test session.[10]

  • Recording: Record the entire 5-minute session for each animal.

  • Behavioral Scoring: An observer, blind to the treatment groups, should score the duration of immobility, swimming, and climbing behaviors. This can be done live or from the video recordings. A common method is to score the predominant behavior every 5 seconds.[10]

  • Drying and Recovery: After the test, remove, dry, and warm the rats as on Day 1 before returning them to their home cages.

III. Experimental Procedure for Mice (One-Day Protocol)

A single-session protocol is more common for mice.[11]

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes.[7]

  • Water Preparation: Fill the cylinders with water to the appropriate depth and ensure the temperature is stable.

  • Drug Administration: Administer the test compound or vehicle to the mice at the appropriate time before the test.

  • Test Swim: Gently place each mouse individually into a cylinder for a 6-minute test session.[7][11]

  • Recording: Record the entire 6-minute session.

  • Behavioral Scoring: Typically, the first 2 minutes are considered a habituation period, and the last 4 minutes are scored for immobility, swimming, and climbing.[7][11]

  • Drying and Recovery: After the test, remove the mouse from the water, dry it thoroughly, and place it in a heated holding cage before returning it to its home cage.

Mandatory Visualizations

Experimental Workflow

FST_Workflow cluster_prep Preparation cluster_rat Rat Protocol (Two-Day) cluster_mouse Mouse Protocol (One-Day) cluster_analysis Data Analysis acclimation Animal Acclimation drug_admin Drug/Vehicle Administration acclimation->drug_admin pre_test Day 1: Pre-Test (15 min) drug_admin->pre_test Rats test_mouse Test Session (6 min) drug_admin->test_mouse Mice recovery1 Drying & Recovery pre_test->recovery1 wait 24h Interval recovery1->wait test_rat Day 2: Test Session (5 min) wait->test_rat recovery2 Drying & Recovery test_rat->recovery2 scoring Behavioral Scoring (Immobility, Swimming, Climbing) recovery2->scoring recovery3 Drying & Recovery test_mouse->recovery3 recovery3->scoring stats Statistical Analysis scoring->stats Antidepressant_Pathways cluster_stress Forced Swim Test (Acute Stress) cluster_brain Brain Monoamine Systems cluster_serotonin Serotonergic System cluster_norepinephrine Noradrenergic System cluster_behavior Behavioral Output FST Inescapable Stressor DRN Dorsal Raphe Nucleus (DRN) FST->DRN activates LC Locus Coeruleus (LC) FST->LC activates Serotonin Serotonin (5-HT) Release DRN->Serotonin Immobility Immobility (Behavioral Despair) DRN->Immobility promotes Swimming Swimming (Active Coping) Serotonin->Swimming increases SSRI SSRIs SSRI->Serotonin blocks reuptake Norepinephrine Norepinephrine (NE) Release LC->Norepinephrine LC->Immobility promotes Climbing Climbing (Active Coping) Norepinephrine->Climbing increases NRI NRIs NRI->Norepinephrine blocks reuptake Swimming->Immobility decreases Climbing->Immobility decreases

References

Application Notes and Protocols for the Tail Suspension Test (TST) in Evaluating Antidepressant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Tail Suspension Test (TST) is a widely used behavioral paradigm for assessing antidepressant-like activity in mice.[1][2][3][4] The test is based on the principle that when subjected to the inescapable stress of being suspended by their tail, mice will alternate between periods of struggling and immobility.[1][2][3][4] The duration of immobility is interpreted as a measure of behavioral despair, a state that can be reversed by antidepressant treatment.[1][2][3][4] This application note provides a detailed protocol for conducting the TST, guidelines for data analysis, and a summary of expected results with common antidepressants.

Principle of the Test

The TST induces a state of behavioral despair or learned helplessness in mice. Initially, the mouse will actively try to escape the aversive situation. However, over time, it will adopt a passive, immobile posture. This immobility is thought to reflect a state of hopelessness. Clinically effective antidepressants have been shown to reduce the duration of immobility in this test, suggesting that the TST has good predictive validity for screening potential antidepressant compounds.[1][2][3]

Experimental Protocol

Materials
  • Tail Suspension Test apparatus (e.g., a commercially available box with a hook or bar for suspension)

  • Adhesive tape (e.g., medical-grade tape)

  • Video recording system

  • Stopwatch or automated tracking software

  • Experimental animals (mice)

  • Test compounds (antidepressants) and vehicle solutions

Animal Preparation
  • House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Allow mice to acclimate to the housing facility for at least one week before the experiment.

  • On the day of the test, allow mice to acclimate to the testing room for at least 60 minutes before the start of the experiment.

  • Administer the test compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for acute administration).

Test Procedure
  • Tape Application: Securely wrap a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

  • Suspension: Suspend the mouse by the taped portion of its tail from the suspension bar or hook inside the TST apparatus. The mouse should be positioned so that it cannot touch the walls or floor of the apparatus.

  • Recording: Immediately start the video recording and the timer. The test duration is typically 6 minutes.

  • Observation: A trained observer, blind to the experimental conditions, should score the duration of immobility. Immobility is defined as the absence of any movement except for respiration. Automated video tracking systems can also be used for this purpose.

  • Termination: At the end of the 6-minute session, gently remove the mouse from the apparatus and carefully remove the tape from its tail.

  • Cleaning: Thoroughly clean the apparatus between each trial to eliminate any olfactory cues.

Data Analysis and Presentation

The primary endpoint of the TST is the duration of immobility. This is typically expressed in seconds. Data should be analyzed using appropriate statistical methods, such as a t-test or ANOVA, to compare the immobility times between the control (vehicle-treated) and drug-treated groups.

Representative Data with Standard Antidepressants

The following tables summarize the effects of various classes of antidepressants on immobility time in the Tail Suspension Test.

Drug ClassDrugDose (mg/kg)Mouse StrainImmobility Time (seconds) - ControlImmobility Time (seconds) - Treated% Decrease in Immobilityp-value
Tricyclic Antidepressants (TCAs) Imipramine15NMRI150 ± 1090 ± 840%< 0.01
Desipramine20C57BL/6J165 ± 12105 ± 936%< 0.01
Selective Serotonin Reuptake Inhibitors (SSRIs) Fluoxetine20Swiss140 ± 985 ± 739%< 0.01
Paroxetine10CD-1155 ± 1195 ± 839%< 0.01
Citalopram10BALB/c160 ± 10100 ± 938%< 0.01
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Venlafaxine8C57BL/6J170 ± 13110 ± 1035%< 0.05
Duloxetine10Swiss145 ± 1090 ± 838%< 0.01

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions, including the precise mouse strain, age, and sex, as well as the specific protocol and laboratory environment.

Signaling Pathways in Antidepressant Action

The therapeutic effects of antidepressants are believed to be mediated by their ability to modulate monoaminergic neurotransmitter systems, primarily serotonin (5-HT) and norepinephrine (NE). This initial action at the synapse triggers a cascade of intracellular signaling events that ultimately lead to changes in gene expression and neuroplasticity.

Monoaminergic Signaling Pathway

Antidepressants, such as TCAs and SSRIs, block the reuptake of serotonin and/or norepinephrine from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.

Monoaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pre_Neuron Vesicle Vesicle (5-HT/NE) Synapse Vesicle->Synapse Release SERT SERT NET NET Synapse->SERT Reuptake Synapse->NET Reuptake Receptor 5-HT/NE Receptor Synapse->Receptor Binding Neurotransmitter Post_Neuron Receptor->Post_Neuron Signal Transduction Antidepressant Antidepressant (TCA/SSRI) Antidepressant->SERT Block Antidepressant->NET Block

Caption: Monoaminergic signaling at the synapse and the action of antidepressants.

Downstream Intracellular Signaling Cascade

The enhanced activation of postsynaptic receptors by serotonin and norepinephrine initiates a series of intracellular signaling events. A key pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB moves into the nucleus and promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF). Increased BDNF levels are associated with enhanced neurogenesis, synaptic plasticity, and neuronal survival, which are thought to be crucial for the therapeutic effects of antidepressants.

Intracellular_Signaling Antidepressant Antidepressant Receptor 5-HT/NE Receptor Antidepressant->Receptor Activates AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Activates) Nucleus Nucleus CREB->Nucleus Translocates to BDNF_Gene BDNF Gene CREB->BDNF_Gene Binds to Promoter BDNF_mRNA BDNF mRNA BDNF_Gene->BDNF_mRNA Transcription BDNF_Protein BDNF Protein BDNF_mRNA->BDNF_Protein Translation Neuroplasticity Neuroplasticity Synaptogenesis Neurogenesis BDNF_Protein->Neuroplasticity Promotes

Caption: Downstream signaling cascade initiated by antidepressant action.

Experimental Workflow

The overall workflow for a typical TST experiment involves several key stages, from animal preparation to data analysis and interpretation.

TST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration Animal_Acclimation->Drug_Administration Drug_Preparation Drug Preparation Drug_Preparation->Drug_Administration TST_Procedure Tail Suspension Test Drug_Administration->TST_Procedure Video_Recording Video Recording TST_Procedure->Video_Recording Behavioral_Scoring Behavioral Scoring (Immobility Time) Video_Recording->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: Experimental workflow for the Tail Suspension Test.

Troubleshooting and Considerations

  • Tail-climbing: Some mouse strains, such as C57BL/6, are known to climb their tails, which can interfere with the measurement of immobility. This can be prevented by placing a small cylinder around the base of the tail.

  • Strain Differences: Different mouse strains can exhibit varying baseline levels of immobility and sensitivity to antidepressants. It is important to select an appropriate strain and to be consistent throughout a study.

  • Observer Bias: To minimize observer bias, the person scoring the behavior should be blind to the treatment conditions.

  • Environmental Factors: The testing environment should be kept consistent, as factors such as noise and light can influence the animals' behavior.

  • Drug Effects on Locomotor Activity: Some compounds may alter general locomotor activity, which could confound the interpretation of immobility in the TST. It is therefore recommended to conduct a separate test of locomotor activity (e.g., the open field test) to rule out such effects.

Conclusion

The Tail Suspension Test is a valuable and widely used tool for the preclinical evaluation of antidepressant efficacy. When performed with careful attention to protocol and potential confounding factors, the TST can provide reliable and predictive data to guide the development of new antidepressant therapies.

References

Application Notes and Protocols for Testing Amitifadine in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amitifadine

Amitifadine (formerly known as EB-1010 and DOV 21,947) is a novel antidepressant agent characterized as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI). By blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, Amitifadine increases the extracellular concentrations of these key monoamine neurotransmitters in the brain.[1][2] This broad-spectrum mechanism of action is hypothesized to offer a more rapid onset of action and greater efficacy in treating major depressive disorder (MDD), particularly in addressing symptoms of anhedonia (the inability to feel pleasure) that may be linked to dopaminergic dysfunction.[3] Preclinical studies have demonstrated the antidepressant-like potential of Amitifadine in various animal models.[4]

Rationale for Animal Models in Amitifadine Testing

Animal models are indispensable tools in the preclinical evaluation of antidepressant candidates like Amitifadine. They allow for the investigation of efficacy, dose-response relationships, and underlying neurobiological mechanisms in a controlled environment. The two most widely used and validated animal models for screening antidepressant drugs are the Forced Swim Test (FST) and the Chronic Mild Stress (CMS) model.

  • Forced Swim Test (FST): The FST is an acute model that assesses behavioral despair. Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.[5][6] This test is valuable for rapid screening of potential antidepressant compounds.

  • Chronic Mild Stress (CMS): The CMS model has high face and construct validity for depression. It involves exposing rodents to a series of unpredictable, mild stressors over an extended period (several weeks).[7][8] This protocol induces a state of anhedonia, a core symptom of depression, which is typically measured by a decrease in the consumption of a palatable sucrose solution.[7] The reversal of this anhedonic state by chronic antidepressant treatment is a key indicator of efficacy.[7]

Data Presentation

Table 1: Dose-Dependent Effect of Amitifadine on Immobility Time in the Rat Forced Swim Test (Post-Alcohol Withdrawal Model)
Treatment GroupDose (mg/kg, p.o.)Mean Immobility Time (seconds) ± SEM
Sucrose Control-150 ± 15
24h Alcohol Withdrawal-225 ± 20*
Amitifadine12.5160 ± 18†
Amitifadine25140 ± 15†

*p ≤ 0.05 compared with the sucrose control. †p ≤ 0.05 compared with the 24h post-alcohol withdrawal group. (Data adapted from a study on co-occurring alcoholism and depression symptomatology).[4]

Note: While a dedicated dose-response study in a standard depression model was not publicly available, research indicates a minimum effective dose of 5 mg/kg (p.o.) for Amitifadine in the rat FST.

Table 2: Representative Data on the Effect of a Novel Triple Reuptake Inhibitor (LPM570065) in the Rat Forced Swim Test
Treatment GroupDose (mmol/kg, p.o.)Time Post-Dosing (hours)Mean Immobility Time (seconds) ± SD
Vehicle-0.5220 ± 20
Vehicle-1215 ± 18
Vehicle-2225 ± 22
Vehicle-4210 ± 15
LPM5700650.060.5150 ± 15
LPM5700650.061140 ± 12**
LPM5700650.062130 ± 10***
LPM5700650.064160 ± 18

* p < 0.05, ** p < 0.01, *** p < 0.001 vs. relative vehicle. (Data from a representative study on a similar class of compound to illustrate expected outcomes).[9]

Note: Specific data for Amitifadine in the Chronic Mild Stress model is not currently available in the published literature. The following protocol outlines how such an experiment would be conducted.

Experimental Protocols

Protocol 1: Forced Swim Test (FST) in Rats

Objective: To assess the antidepressant-like activity of Amitifadine by measuring its effect on the duration of immobility in rats forced to swim in an inescapable cylinder.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Amitifadine hydrochloride

  • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

  • Cylindrical containers (40-50 cm high, 20 cm diameter)

  • Water (23-25°C)

  • Video recording and analysis software (optional, but recommended for accuracy)

  • Towels for drying

Procedure:

  • Acclimation: House rats in standard laboratory conditions for at least one week prior to the experiment with ad libitum access to food and water. Handle the animals daily to minimize stress.

  • Drug Administration:

    • Divide animals into treatment groups (e.g., Vehicle, Amitifadine 5 mg/kg, 10 mg/kg, 25 mg/kg).

    • Administer Amitifadine or vehicle via oral gavage (p.o.) 60 minutes before the test session.

  • Pre-Test Session (Day 1):

    • Fill the cylinders with water to a depth of 30 cm.

    • Gently place each rat individually into a cylinder for a 15-minute swim session.

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages. This session promotes the development of a stable immobile posture in the subsequent test.

  • Test Session (Day 2):

    • 24 hours after the pre-test session, administer the assigned treatment (Amitifadine or vehicle).

    • 60 minutes post-administration, place the rats back into the cylinders for a 5-minute test session.

    • Record the entire 5-minute session for each animal.

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test.

    • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep the head above water.

    • Alternatively, use automated video tracking software to score immobility.

  • Data Analysis:

    • Calculate the mean duration of immobility for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the Amitifadine-treated groups to the vehicle control group. A significant reduction in immobility time indicates an antidepressant-like effect.

Protocol 2: Chronic Mild Stress (CMS) Model in Rats

Objective: To evaluate the ability of chronic Amitifadine treatment to reverse stress-induced anhedonia, as measured by the sucrose preference test.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • This compound

  • Vehicle

  • Sucrose

  • Stressor materials (e.g., tilted cages, wet bedding, empty water bottles, stroboscopic lighting, etc.)

  • Individual housing cages with two drinking bottles per cage

Procedure:

  • Acclimation and Baseline Sucrose Preference:

    • House rats individually and acclimate them to the housing conditions for one week.

    • During this week, train the rats to consume a 1% sucrose solution. For two consecutive 24-hour periods, give them a choice between two bottles, one containing 1% sucrose and the other containing water.

    • Measure the consumption from each bottle to establish a baseline sucrose preference. Sucrose preference (%) = (Sucrose intake / Total fluid intake) x 100. Healthy rats should exhibit a high preference for sucrose (>80%).

  • CMS Induction (Weeks 1-7):

    • Divide the rats into a control group (undisturbed) and a CMS group.

    • Expose the CMS group to a varied and unpredictable sequence of mild stressors for 7 weeks. The schedule should be random to prevent habituation.

    • Example Stressor Schedule (repeated weekly with variations):

      • Day 1: Tilted cage (45°) for 12 hours.

      • Day 2: Wet bedding (200 ml of water in sawdust) for 10 hours.

      • Day 3: Continuous overhead light for 36 hours.

      • Day 4: Food and water deprivation for 18 hours.

      • Day 5: Soiled cage (with 100 ml of water spilled on the bedding) for 24 hours.

      • Day 6: Stroboscopic lighting (150 flashes/min) for 8 hours.

      • Day 7: Paired housing with another stressed rat for 6 hours.

  • Treatment Administration (Weeks 4-7):

    • At the beginning of week 4, subdivide the CMS group into two: CMS + Vehicle and CMS + Amitifadine (e.g., 10 mg/kg/day, p.o.). The control group receives the vehicle.

    • Administer the treatments daily for the remaining 4 weeks of the CMS protocol.

  • Sucrose Preference Testing:

    • Measure sucrose preference weekly, starting from the baseline measurement.

    • The test should be conducted after a period of food and water deprivation (e.g., 12 hours) to ensure avid drinking.

    • Present the rats with a choice of 1% sucrose solution and water for 1 hour.

    • Weigh the bottles before and after the test to determine consumption.

  • Data Analysis:

    • Calculate the weekly sucrose preference for each group.

    • A significant decrease in sucrose preference in the CMS + Vehicle group compared to the control group indicates the successful induction of anhedonia.

    • A significant increase in sucrose preference in the CMS + Amitifadine group compared to the CMS + Vehicle group indicates a reversal of anhedonia and an antidepressant-like effect.

    • Analyze the data using a two-way repeated measures ANOVA, with treatment as the between-subjects factor and time (weeks) as the within-subjects factor.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_workflow Experimental Workflow: Forced Swim Test acclimation Acclimation & Handling (1 week) drug_admin Drug Administration (Amitifadine or Vehicle, p.o.) acclimation->drug_admin Day 1 pre_test Pre-Test Swim (15 min) drug_admin->pre_test test Test Swim (5 min) pre_test->test 24 hours scoring Behavioral Scoring (Immobility Duration) test->scoring analysis Data Analysis (ANOVA) scoring->analysis G cluster_workflow_cms Experimental Workflow: Chronic Mild Stress Model acclimation_cms Acclimation & Baseline Sucrose Test (1 week) cms_induction CMS Induction (Weeks 1-7) acclimation_cms->cms_induction treatment_start Treatment Start (Amitifadine or Vehicle, daily) cms_induction->treatment_start Start of Week 4 weekly_spt Weekly Sucrose Preference Test cms_induction->weekly_spt treatment_start->weekly_spt final_analysis Final Data Analysis weekly_spt->final_analysis End of Week 7 G cluster_pathway Amitifadine's Mechanism of Action: Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron amitifadine Amitifadine sert SERT amitifadine->sert Inhibits net NET amitifadine->net Inhibits dat DAT amitifadine->dat Inhibits synaptic_cleft Synaptic Cleft (Increased 5-HT, NE, DA) sert->synaptic_cleft Blocks Reuptake net->synaptic_cleft Blocks Reuptake dat->synaptic_cleft Blocks Reuptake serotonin_r 5-HT Receptors synaptic_cleft->serotonin_r Activates norepinephrine_r NE Receptors synaptic_cleft->norepinephrine_r Activates dopamine_r DA Receptors synaptic_cleft->dopamine_r Activates downstream Downstream Signaling (e.g., cAMP, PKA, CaMKII) serotonin_r->downstream norepinephrine_r->downstream dopamine_r->downstream response Antidepressant Effect downstream->response Leads to

References

Application Note: High-Throughput Quantification of Amitifadine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Amitifadine in human plasma. Amitifadine (also known as EB-1010 or DOV-21,947) is a triple reuptake inhibitor investigated for the treatment of major depressive disorder.[1][2][3] The method utilizes protein precipitation for simple and rapid sample preparation, followed by a fast chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay has been developed to be suitable for pharmacokinetic studies, providing high throughput and reliable quantification over a clinically relevant concentration range.

Introduction

Amitifadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with a chemical structure of (1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane.[2][4] Accurate and precise measurement of its concentration in plasma is crucial for pharmacokinetic analysis and clinical trial monitoring.[5][6] LC-MS/MS offers high selectivity and sensitivity, making it the preferred platform for bioanalytical quantification of drugs in complex biological matrices.[7] This method is designed to provide a reliable and efficient workflow for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • Amitifadine reference standard (purity ≥98%)

  • Amitifadine-d4 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Drug-free human plasma for calibration standards and quality controls

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation and peak shape.

Sample Preparation

A protein precipitation method was employed for its simplicity and high-throughput capability.

  • Allow plasma samples, calibration standards, and quality controls to thaw at room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Amitifadine-d4 at 100 ng/mL).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization mode. The MRM transitions for Amitifadine and its internal standard were optimized by infusing standard solutions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Amitifadine228.0132.115025
Amitifadine-d4232.0136.115025

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.[2] Key validation parameters are summarized below.

Linearity and Range:

The calibration curve was linear over the range of 1 to 1000 ng/mL in human plasma. A linear regression with a 1/x² weighting factor was used. The coefficient of determination (r²) was consistently >0.99.

AnalyteCalibration Range (ng/mL)
Amitifadine1 - 1000>0.99

Accuracy and Precision:

Intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1<1585-115<1585-115
Low QC3<1585-115<1585-115
Mid QC100<1585-115<1585-115
High QC800<1585-115<1585-115

Matrix Effect and Recovery:

The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma with that in a neat solution. Recovery was determined by comparing the peak area of the analyte in pre-extraction spiked plasma with that in post-extraction spiked plasma. The method demonstrated minimal matrix effects and consistent recovery.

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low QC395-105>85
High QC80095-105>85

Stability:

Amitifadine was found to be stable in human plasma under various conditions, including bench-top (4 hours at room temperature), freeze-thaw (3 cycles), and long-term storage (-80°C for 30 days).

Protocol

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions: Prepare a 1 mg/mL stock solution of Amitifadine and the internal standard (IS) in methanol.

  • Working Solutions: Prepare intermediate working solutions of Amitifadine by serial dilution of the stock solution with 50:50 methanol:water.

  • Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Controls: Prepare QC samples at 1 (LLOQ), 3 (Low), 100 (Mid), and 800 (High) ng/mL in drug-free human plasma.

Sample Analysis Workflow

Caption: LC-MS/MS workflow for Amitifadine quantification in plasma.

Signaling Pathway (Illustrative)

Amitifadine acts as a triple reuptake inhibitor at the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with 5-HT, NE, DA transporters SERT, NET, DAT synaptic_cleft Synaptic Cleft (Increased 5-HT, NE, DA) transporters->synaptic_cleft Reuptake receptors Postsynaptic Receptors amitifadine Amitifadine amitifadine->transporters Inhibits synaptic_cleft->receptors Binds

References

Application Notes and Protocols for Radioligand Binding Assay of Amitifadine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine, also known as EB-1010 or DOV-21,947, is a triple reuptake inhibitor (TRI) that modulates the levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft by blocking their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] This mechanism of action underlies its investigation as a potential therapeutic agent for major depressive disorder and other neuropsychiatric conditions.[3][4]

Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a drug for its target receptors or transporters.[5] These assays are crucial for characterizing the pharmacological profile of compounds like Amitifadine. This document provides detailed application notes and protocols for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of Amitifadine hydrochloride for human SERT, NET, and DAT.

Data Presentation

The binding affinities of this compound for the human serotonin, norepinephrine, and dopamine transporters are summarized below. The data presented are inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), which quantify the drug's potency at each transporter.

TransporterRadioligandAmitifadine Ki (nM)Amitifadine IC50 (nM)Reference Compound
Serotonin Transporter (SERT)[3H]Citalopram9912Paroxetine
Norepinephrine Transporter (NET)[3H]Nisoxetine26223Desipramine
Dopamine Transporter (DAT)[3H]GBR-1293521396GBR-12909

Table 1: Binding Affinity of this compound for Monoamine Transporters.[3]

Signaling Pathway

This compound functions by inhibiting the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. By blocking the respective transporters (SERT, NET, and DAT), Amitifadine increases the concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with Neurotransmitters (5-HT, NE, DA) release Neurotransmitter Release vesicle->release synapse 5-HT, NE, DA release->synapse SERT SERT NET NET DAT DAT Amitifadine Amitifadine Amitifadine->SERT Amitifadine->NET Amitifadine->DAT synapse->SERT Reuptake synapse->NET Reuptake synapse->DAT Reuptake receptors Postsynaptic Receptors synapse->receptors Binding signal Signal Transduction receptors->signal

Caption: Amitifadine's mechanism of action.

Experimental Protocols

Detailed methodologies for conducting radioligand binding assays for each of the target transporters are provided below. These protocols are designed for a 96-well plate format and utilize cell membranes from HEK293 cells stably expressing the respective human transporters.

I. General Materials and Reagents
  • Cell Lines: HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands:

    • For SERT: [3H]Citalopram (Specific Activity: ~70-90 Ci/mmol)

    • For NET: [3H]Nisoxetine (Specific Activity: ~70-90 Ci/mmol)

    • For DAT: [3H]GBR-12935 (Specific Activity: ~40-60 Ci/mmol)

  • This compound: Stock solution in DMSO, serially diluted in assay buffer.

  • Reference Compounds:

    • For SERT: Paroxetine

    • For NET: Desipramine

    • For DAT: GBR-12909

  • Buffers:

    • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

    • Assay Buffer (SERT & NET): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Assay Buffer (DAT): 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment:

    • Homogenizer (Dounce or Polytron)

    • Refrigerated centrifuge

    • 96-well microplates

    • Pipettes

    • Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.

    • Scintillation counter

    • Scintillation cocktail

II. Membrane Preparation
  • Culture HEK293 cells expressing the target transporter to confluency.

  • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in ice-cold lysis buffer.

  • Homogenize the cell suspension.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in the appropriate assay buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane aliquots at -80°C until use.

III. Radioligand Binding Assay Protocol

The following protocol is for a competitive binding assay to determine the IC50 and subsequently the Ki of this compound.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and the appropriate reference compound in the corresponding assay buffer. The concentration range should typically span from 10^-11 M to 10^-5 M.

    • Prepare the radioligand working solution in the assay buffer at a concentration of 2x its Kd value.

    • Thaw the membrane preparation on ice and dilute to the desired protein concentration (typically 10-50 µg of protein per well) in the assay buffer.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand working solution, and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of the respective unlabeled reference compound (e.g., 10 µM), 50 µL of the radioligand working solution, and 100 µL of the membrane preparation.

    • Test Compound (Amitifadine): Add 50 µL of each this compound dilution, 50 µL of the radioligand working solution, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (approximately 25°C) for 60-120 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

IV. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the transporter.

Experimental Workflow

The general workflow for the radioligand binding assay is depicted below.

prep Membrane Preparation assay Assay Setup (Total, NSB, Test Compound) prep->assay reagents Reagent Preparation (Radioligand, Amitifadine) reagents->assay incubation Incubation (Reach Equilibrium) assay->incubation filtration Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis

Caption: Radioligand binding assay workflow.

References

Application Notes and Protocols: Neurotransmitter Uptake Assays Using HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurotransmitter transporters are critical membrane proteins that regulate neurotransmission by mediating the reuptake of neurotransmitters from the synaptic cleft back into presynaptic neurons.[1] This process terminates the synaptic signal and allows for neurotransmitter recycling. Key transporters include those for serotonin (SERT), dopamine (DAT), norepinephrine (NET), and GABA (GAT).[2][3] Due to their crucial role in modulating neuronal signaling, these transporters are significant targets for therapeutic drugs, particularly in the treatment of depression, anxiety, Parkinson's disease, and other neurological and psychiatric disorders.[2][4]

Human Embryonic Kidney 293 (HEK293) cells are a widely used and reliable in vitro model for studying the function of these transporters.[5][6] HEK293 cells do not endogenously express most neurotransmitter transporters, making them an ideal "blank slate" for the stable or transient expression of a specific transporter subtype.[7] This allows for the precise characterization of transporter function and the screening of potential drug candidates in an isolated and controlled cellular environment.

This document provides detailed protocols for performing neurotransmitter uptake assays using transfected HEK293 cells, covering both traditional radiolabeled methods and modern fluorescence-based techniques.

Assay Principles

The fundamental principle of a neurotransmitter uptake assay is to measure the rate at which a specific transporter moves its substrate from the extracellular medium into the cell. This is typically achieved by using a labeled substrate (either radioactive or fluorescent) that can be easily quantified. The assay can be used to determine the kinetic properties of the transporter (e.g., Kₘ and Vₘₐₓ) or to assess the potency of inhibitory compounds (e.g., IC₅₀).

  • Radiolabeled Assays: These assays utilize neurotransmitters tagged with a radioactive isotope, such as [³H]dopamine or [³H]serotonin.[8][9] After incubating the cells with the radiolabeled substrate, the cells are lysed, and the amount of radioactivity taken up is measured using a scintillation counter. This method is highly sensitive and has been the gold standard for decades.

  • Fluorescence-Based Assays: These assays employ fluorescent substrates that act as mimics of natural neurotransmitters.[1][10] Upon transport into the cell, their fluorescence intensity increases. A key advantage of many commercial fluorescence-based kits is the inclusion of a masking dye that quenches the fluorescence of the substrate in the extracellular medium.[2][11] This creates a homogeneous, "no-wash" assay format that is highly amenable to high-throughput screening (HTS) and can be read in real-time (kinetic) or at a single time point (endpoint).[11][12]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substrate Labeled Neurotransmitter (Substrate) Transporter Transporter (e.g., DAT, SERT) Substrate->Transporter Binds & is transported Inhibitor Test Compound (Inhibitor) Inhibitor->Transporter Blocks Binding Accumulation Substrate Accumulation (Signal) Transporter->Accumulation Translocation

Caption: General principle of a neurotransmitter transporter uptake assay.

Materials and Reagents

Cell Lines & Culture Reagents

  • HEK293 cells stably expressing the human transporter of interest (e.g., hSERT, hDAT, hNET).[6]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), potentially dialyzed for certain assays.[10]

  • Penicillin-Streptomycin solution

  • Geneticin (G418) or other selection antibiotic appropriate for the cell line.[7]

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Poly-D-Lysine coated 96-well or 384-well microplates (black wall, clear bottom for fluorescent assays).[1]

Assay-Specific Reagents

  • For Fluorescence Assays:

    • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or equivalent).[10] These kits typically contain a fluorescent substrate and a masking dye.

    • Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS).[10]

    • Bovine Serum Albumin (BSA).[4]

  • For Radiolabeled Assays:

    • Radiolabeled neurotransmitter (e.g., [³H]GABA, [³H]dopamine, [³H]serotonin).[13][14]

    • Unlabeled neurotransmitter (for standard curves and non-specific binding).

    • Potent uptake inhibitor for defining non-specific uptake (e.g., tiagabine for GAT1, cocaine for DAT).[15]

    • Cell lysis buffer (e.g., 1% SDS).[16]

    • Scintillation cocktail and scintillation plates or vials.

Equipment

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Laminar flow biosafety cabinet

  • Fluorescence microplate reader with bottom-read capability (for fluorescent assays).[4]

  • Liquid scintillation counter (for radiolabeled assays).[17]

  • Multichannel pipettes

  • Automated plate washer (optional)

Experimental Protocols

Cell Culture and Plating
  • Cell Maintenance: Culture the HEK293 cells expressing the transporter of interest in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., 0.3 mg/ml G418).[7][18] Maintain cultures in a 37°C, 5% CO₂ incubator.

  • Plating for Assay: The day before the assay (approx. 20 hours prior), trypsinize and count the cells.[10]

  • Seed Cells: Plate the cells in Poly-D-Lysine coated microplates at an optimized density. A starting point for optimization is:

    • 96-well plate: 40,000–60,000 cells per well in 100 µL of culture medium.[10]

    • 384-well plate: 12,500–20,000 cells per well in 25 µL of culture medium.[10]

  • Incubation: Incubate the plates overnight to allow for cell adherence and the formation of a confluent monolayer.[10]

Protocol 1: Fluorescence-Based Uptake Assay

This protocol is based on a homogeneous, mix-and-read format common to commercial kits.[1][11]

G start Start: Plated Cells prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds remove_media Aspirate Culture Medium from Wells prep_compounds->remove_media add_compounds Add Compound Dilutions to Plate remove_media->add_compounds incubate_compounds Incubate for 10-30 min at 37°C add_compounds->incubate_compounds add_dye Add Fluorescent Substrate + Masking Dye Solution incubate_compounds->add_dye read_plate Read Plate on Fluorescence Reader (Kinetic or Endpoint) add_dye->read_plate end End: Data Analysis read_plate->end

Caption: Workflow for a homogeneous fluorescence-based uptake assay.

  • Prepare Reagents: Prepare assay buffer (e.g., 1X HBSS + 0.1% BSA).[10] Prepare serial dilutions of test compounds and known inhibitors (positive controls) in the assay buffer.

  • Remove Medium: Carefully aspirate the culture medium from the wells containing the cell monolayer.[10]

  • Add Compounds: Add the prepared compound dilutions to the wells (e.g., 100 µL for a 96-well plate).[10] Include wells with buffer only (for total uptake) and wells with a high concentration of a known inhibitor (for non-specific uptake/background).

  • Pre-incubation: Incubate the plate for 10-30 minutes at 37°C to allow compounds to interact with the transporters.[1]

  • Add Dye Solution: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions. Add this solution to all wells.

  • Read Fluorescence: Immediately transfer the plate to a bottom-read fluorescence microplate reader.[1][4]

    • Kinetic Mode: Read fluorescence every 1-2 minutes for a total of 30-60 minutes. This mode is ideal for mechanistic studies.[11]

    • Endpoint Mode: Incubate the plate for 10-30 minutes at 37°C, then take a single fluorescence reading.[10] This mode is suitable for high-throughput screening.

Protocol 2: Radiolabeled Uptake Assay

This protocol outlines the traditional method for measuring neurotransmitter uptake.[17]

G start Start: Plated Cells wash_cells Wash Cells with Pre-warmed Assay Buffer start->wash_cells pre_incubate Pre-incubate with Test Compounds/Inhibitors wash_cells->pre_incubate add_radiolabel Add Radiolabeled Substrate (e.g., [3H]DA) to Initiate Uptake pre_incubate->add_radiolabel incubate_uptake Incubate for a Fixed Time (e.g., 1-10 min) add_radiolabel->incubate_uptake terminate_uptake Terminate Uptake by Rapidly Washing with Ice-Cold Buffer incubate_uptake->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells measure_cpm Measure Radioactivity (CPM) with Scintillation Counter lyse_cells->measure_cpm end End: Data Analysis measure_cpm->end

References

Application Notes and Protocols for the Chronic Unpredictable Mild Stress (CUMS) Model in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Chronic Unpredictable Mild Stress (CUMS) model is a widely utilized preclinical paradigm to induce depression-like behaviors in rodents.[1][2][3] First described by Willner et al., the model exposes animals to a series of varied, mild, and unpredictable stressors over an extended period.[1] This protocol is designed to mimic the chronic and unpredictable nature of stressors encountered in daily human life that can lead to the development of major depressive disorder.[1][2] The CUMS model has high face, construct, and predictive validity, making it an invaluable tool for studying the neurobiology of depression and for screening the efficacy of potential antidepressant compounds.[4][5][6]

Animals subjected to CUMS typically exhibit a range of behavioral and physiological alterations that mirror the symptoms of human depression. These include anhedonia (the inability to experience pleasure), behavioral despair, anxiety-like behaviors, cognitive impairments, and disruptions in the hypothalamic-pituitary-adrenal (HPA) axis.[3][5][7] Consequently, the CUMS model is extensively used to investigate the underlying pathophysiological mechanisms of depression, such as neuroinflammation, neurotransmitter imbalances, and altered neurogenesis.[3][5][7]

Experimental Protocols

Chronic Unpredictable Mild Stress (CUMS) Protocol

This protocol details the procedure for inducing a depressive-like phenotype in rodents through chronic exposure to unpredictable mild stressors. The duration typically ranges from 3 to 8 weeks.[1][4]

Materials:

  • Rodent cages

  • Water bottles

  • Rodent chow

  • Bedding (some wet)

  • Stroboscope

  • Noise generator (white noise)

  • Tilted cages (45°)

  • Cold room or ice packs

  • Heater or warm room

  • Shaker/oscillator

Procedure:

  • Animal Acclimatization: House rodents in a controlled environment (22 ± 2°C, 55 ± 15% humidity, 12h/12h light/dark cycle) with ad libitum access to food and water for at least one week before the start of the experiment.[2][8] Handle the animals daily to acclimate them to the researcher.[2]

  • Baseline Behavioral Testing: Before initiating the CUMS protocol, conduct baseline behavioral tests (e.g., Sucrose Preference Test) to ensure there are no pre-existing differences between the control and stress groups.

  • Stressor Application: For the designated experimental period (e.g., 28 days), subject the CUMS group to one or two randomly selected stressors per day.[2][9] To maintain unpredictability and prevent habituation, the same stressor should not be applied on consecutive days.[2][9] The control group should remain undisturbed in their home cages with normal food and water access, except for routine cage cleaning.

  • Example Stressor Schedule: The following is a sample list of commonly used stressors. The specific schedule should be randomized.[2][8][10]

    • Food deprivation: 24 hours of no access to food.[2]

    • Water deprivation: 24 hours of no access to water.[2]

    • Wet bedding: 200-300 ml of water added to the cage bedding for 24 hours.[8][10]

    • Cage tilt: Cages tilted at a 45° angle for 24 hours.[8][10]

    • Reversed light/dark cycle: Continuous illumination for 24 hours or inversion of the light cycle.[2][8]

    • Cold stress: Exposure to 4°C for a designated period (e.g., 1 hour).[2]

    • Heat stress: Exposure to 45°C for a designated period (e.g., 15 minutes).[2]

    • Stroboscopic illumination: Exposure to flashing lights (200 flashes/min) for a set duration.[8]

    • White noise: Exposure to 85 dB of white noise for a set duration.[8]

    • Paired housing: Housing with a different cage mate.[8]

    • Cage shaking: Placing the cage on a shaker at a low speed (e.g., 160 rpm) for 15 minutes.[2][10]

  • Monitoring: Monitor the body weight of the animals weekly. A reduction in weight gain in the CUMS group compared to the control group is an early indicator of the stress response.[1][9]

  • Post-CUMS Behavioral Testing: Following the stress period, conduct a battery of behavioral tests to assess the depressive-like phenotype.

Sucrose Preference Test (SPT)

The SPT is used to measure anhedonia, a core symptom of depression, by assessing the rodent's preference for a sweetened solution over plain water.[1][11][12]

Materials:

  • Two identical drinking bottles per cage

  • 1% sucrose solution

  • Plain tap water

  • Scale for weighing bottles

Procedure:

  • Habituation: For at least 48-72 hours before the test, habituate singly housed animals to the presence of two drinking bottles in their home cage.[11][13] Both bottles should initially contain plain water.

  • Training: Replace the water in one bottle with a 1% sucrose solution for 24 hours to train the animals to consume the palatable solution.[14]

  • Deprivation: Before the test, deprive the animals of food and water for a period of 20-24 hours to increase their motivation to drink.[8][14]

  • Testing:

    • Weigh both bottles (one with 1% sucrose solution, one with plain water) before placing them in the cage.

    • Present the animals with both bottles for a specified period, typically 1-2 hours.[14]

    • To prevent side preference, the position of the bottles should be switched halfway through the testing period.[11][14]

  • Measurement: After the testing period, remove and weigh both bottles to determine the amount of each liquid consumed.

  • Calculation: Calculate the sucrose preference using the following formula:

    • Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.[14]

Forced Swim Test (FST)

The FST assesses behavioral despair or a state of helplessness in rodents, which is interpreted as a depression-like behavior.[15][16]

Materials:

  • Transparent glass cylinder (e.g., 20 cm diameter, 40 cm height for mice)[1]

  • Water at 25 ± 1°C[1]

  • Video recording equipment

  • Drying cage with a heat lamp or blotting paper[15]

Procedure:

  • Apparatus Setup: Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or hind legs (approximately 15-30 cm).[1][15][17]

  • Acclimatization: Transport the animals to the testing room at least 30 minutes before the test to allow for acclimatization.[15]

  • Testing Session (for mice):

    • Gently place the mouse into the water-filled cylinder.

    • Record the animal's behavior for a total of 6 minutes.[15][17]

    • The first 2 minutes are considered a pre-test or habituation period, and the last 4 minutes are the test period during which behavior is scored.[15][17]

  • Testing Session (for rats):

    • A two-day protocol is often used. On day 1 (pre-test), place the rat in the water for 15 minutes.[17][18]

    • Twenty-four hours later, place the rat back in the water for a 5-minute test session.[17][18]

  • Behavioral Scoring: Measure the duration of immobility, which is defined as the time the animal ceases struggling and remains floating, making only small movements necessary to keep its head above water.[17] A rater blinded to the experimental groups should perform the scoring.[18]

  • Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm, dry cage to prevent hypothermia.[15][19]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[20][21]

Materials:

  • Open field arena (e.g., 50x50 cm for mice), typically with walls to prevent escape.[21]

  • Video tracking software and camera.[21]

  • 70% ethanol solution for cleaning.[20]

Procedure:

  • Environment Preparation: Clean the arena thoroughly with 70% ethanol and allow it to dry completely before testing each animal to remove olfactory cues.[20] The testing room should be dimly lit (e.g., 30-100 lux).[22]

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes prior to the test.[22][23]

  • Testing:

    • Gently place the animal in the center of the open field arena.[20]

    • Immediately begin video recording and allow the animal to explore freely for a predetermined duration, typically 5-20 minutes.[20][21]

  • Data Analysis: The video tracking software is used to analyze various parameters.

    • Locomotor Activity: Total distance traveled.

    • Anxiety-like Behavior:

      • Time spent in the center of the arena versus the periphery (thigmotaxis).[20]

      • Number of entries into the center zone.

    • Exploratory Behavior: Rearing frequency.

Data Presentation

The following tables summarize typical quantitative data obtained from behavioral tests in a CUMS study.

Table 1: Effects of CUMS on Body Weight and Sucrose Preference

ParameterControl Group (Mean ± SEM)CUMS Group (Mean ± SEM)Expected Outcome
Body Weight Gain (g) 15.0 ± 1.55.0 ± 1.2Significant reduction in CUMS group[1][9]
Sucrose Preference (%) 85.0 ± 3.060.0 ± 4.5Significant decrease in CUMS group[1][9][16]

Table 2: Effects of CUMS on Forced Swim and Open Field Test Performance

ParameterControl Group (Mean ± SEM)CUMS Group (Mean ± SEM)Expected Outcome
FST Immobility Time (s) 80.0 ± 10.0150.0 ± 12.0Significant increase in CUMS group[1][16]
OFT Total Distance (cm) 2500 ± 2002300 ± 180Often no significant change[16]
OFT Time in Center (s) 40.0 ± 5.015.0 ± 3.0Significant decrease in CUMS group[1][16]

Signaling Pathways and Molecular Mechanisms

The CUMS model induces profound changes in various signaling pathways, providing a platform to investigate the neurobiology of depression.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Dysregulation

Chronic stress leads to hyperactivity of the HPA axis, a hallmark of depression. This involves the elevated release of corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates the pituitary to release adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal glands to increase the secretion of glucocorticoids (corticosterone in rodents). Prolonged elevation of corticosterone impairs the negative feedback mechanism, leading to sustained HPA axis activation and neuronal damage, particularly in the hippocampus.[5]

Neuroinflammation and Endoplasmic Reticulum Stress (ERS)

CUMS is associated with increased neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in brain regions like the hippocampus and prefrontal cortex.[7][24] Recent studies suggest a link between Endoplasmic Reticulum Stress (ERS) and the activation of the NLRP3 inflammasome.[25] CUMS can induce ERS, which in turn activates the NLRP3 inflammasome, leading to caspase-1 activation and the maturation and release of IL-1β, thereby perpetuating the inflammatory cycle and contributing to depressive-like behaviors.[25]

Neurotransmitter System Alterations

CUMS significantly impacts monoaminergic neurotransmitter systems, which are primary targets for many antidepressant drugs.[5]

  • Serotonergic (5-HT) System: Chronic stress often leads to a deficit in serotonin function in the hippocampus and prefrontal cortex.[26] This can be due to decreased synthesis, increased metabolism, or altered expression of serotonin receptors, such as the 5-HT1A and 5-HT2A receptors.[26][27]

  • Dopaminergic (DA) System: The effects of CUMS on the dopaminergic system can be region-specific. While serotonergic function is often decreased, some studies report a hyperfunction of the dopaminergic system in the nucleus accumbens, which may be linked to specific behavioral changes.[26] Conversely, decreased dopamine levels have been observed in the hippocampus after prolonged stress.[28]

Visualizations

CUMS_Workflow cluster_setup Phase 1: Setup & Baseline cluster_cums Phase 2: Stress Protocol cluster_testing Phase 3: Outcome Assessment acclimate Animal Acclimatization (1-2 weeks) baseline Baseline Behavioral Testing (e.g., SPT) acclimate->baseline grouping Random Assignment to Control vs. CUMS Groups baseline->grouping cums_protocol CUMS Protocol (3-8 weeks) Daily Unpredictable Stressors grouping->cums_protocol control_group Control Group (Standard Housing) grouping->control_group behavioral Behavioral Phenotyping (SPT, FST, OFT) cums_protocol->behavioral control_group->behavioral molecular Molecular/Biochemical Analysis (e.g., ELISA, Western Blot) behavioral->molecular data_analysis Data Analysis & Interpretation molecular->data_analysis Final Analysis

Caption: Experimental workflow for the Chronic Unpredictable Mild Stress model.

HPA_Axis stress Chronic Stress (CUMS) hypo Hypothalamus stress->hypo stimulates neg_feedback Impaired Negative Feedback stress->neg_feedback pit Anterior Pituitary hypo->pit releases CRH (+) adrenal Adrenal Cortex pit->adrenal releases ACTH (+) cort Corticosterone (Glucocorticoid) adrenal->cort releases (+) cort->hypo (-) cort->pit (-) hippo Hippocampus cort->hippo acts on hippo->hypo inhibits (-) neg_feedback->hypo reduces inhibition

Caption: Dysregulation of the HPA axis pathway by chronic stress.

Neuroinflammation_Pathway cums CUMS ers Endoplasmic Reticulum Stress (ERS) cums->ers nlrp3 NLRP3 Inflammasome Activation ers->nlrp3 cas1 Caspase-1 Activation nlrp3->cas1 il1b Mature IL-1β (Pro-inflammatory Cytokine) cas1->il1b cleaves pro_il1b Pro-IL-1β pro_il1b->cas1 inflammation Neuroinflammation il1b->inflammation depression Depressive-like Behaviors inflammation->depression

Caption: ERS-NLRP3 signaling pathway in CUMS-induced neuroinflammation.

Neurotransmitter_Alterations cluster_serotonin Serotonin (5-HT) System (Hippocampus / PFC) cluster_dopamine Dopamine (DA) System (Nucleus Accumbens) trp Tryptophan tph TPH2 trp->tph ht5 5-Hydroxytryptophan serotonin Serotonin (5-HT) ht5->serotonin Serotonergic Hypofunction Serotonergic Hypofunction serotonin->Serotonergic Hypofunction tph->ht5 cums_ht CUMS cums_ht->tph decreases activity tyr Tyrosine th TH tyr->th dopa L-DOPA dopamine Dopamine (DA) dopa->dopamine Dopaminergic Hyperfunction Dopaminergic Hyperfunction dopamine->Dopaminergic Hyperfunction th->dopa cums_da CUMS cums_da->th increases activity

Caption: CUMS-induced alterations in neurotransmitter synthesis pathways.

References

Application Notes and Protocols: Amitifadine Hydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Amitifadine hydrochloride (also known as EB-1010 or DOV-21,947) dosage and experimental protocols for use in rodent studies. The information is intended to guide researchers in designing and conducting preclinical investigations into the efficacy and behavioral effects of this triple reuptake inhibitor.

Introduction

Amitifadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI), that has been investigated for the treatment of major depressive disorder and other conditions.[1][2] Its mechanism of action involves blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which increases the extracellular concentrations of these key neurotransmitters in the brain.[3][4] Preclinical studies in rodent models are crucial for evaluating its antidepressant-like effects, potential for treating addiction, and overall behavioral profile.

Mechanism of Action

Amitifadine inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft, thereby enhancing neurotransmission.[5] It shows a preference for the serotonin and norepinephrine transporters over the dopamine transporter.[3] This modulation of monoaminergic systems is hypothesized to produce enhanced antidepressant effects compared to single- or dual-action agents.[4][6] In microdialysis studies, administration of amitifadine in rats led to a marked and sustained increase in the extracellular levels of all three monoamines in the prefrontal cortex.[4]

Preclinical Applications

In rodent models, amitifadine has been primarily evaluated for:

  • Antidepressant-like activity: Assessed using models like the Forced Swim Test (FST) and Tail Suspension Test (TST).[1][5]

  • Effects on addiction and substance abuse: Studied in models of nicotine, opioid, and alcohol self-administration or binge drinking.[7][8][9]

  • Locomotor activity: To determine if the compound produces hyperactivity, a common side effect of drugs that increase dopamine.[3][4][10]

  • Pain-related behavioral depression: Investigated for its potential to alleviate the negative affective states associated with chronic pain.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical rodent studies involving this compound.

Table 1: Efficacy of this compound in Rodent Behavioral Models

Animal ModelSpeciesDose Range (p.o.)Key FindingsReference(s)
Forced Swim Test (FST) Rat5 - 20 mg/kgMinimum Effective Dose (MED) of 5 mg/kg reduced immobility, indicating antidepressant-like effects.[1][5]
Tail Suspension Test (TST) Mouse5 mg/kgProduced a dose-dependent reduction in immobility with an MED of 5 mg/kg.[1][5]
Binge Alcohol Drinking Rat3.1 - 50 mg/kgProduced a selective, dose-dependent reduction in binge alcohol consumption.[10]
Nicotine Self-Administration Rat5 - 30 mg/kg5 and 10 mg/kg doses reduced nicotine intake in the first 15 minutes. 30 mg/kg significantly reduced overall intake.[8][12]
Remifentanil (Opiate) Self-Administration Rat5 - 20 mg/kgAcutely, doses of 5, 10, and 20 mg/kg all significantly reduced remifentanil self-administration.[9][13]
Pain-Related Depression of Behavior (ICSS) RatN/ABlocked noxious stimulus-induced depression of intracranial self-stimulation (ICSS).[11]

Table 2: Effects of this compound on Locomotor Activity in Rodents

SpeciesDose RangeRouteEffect on Locomotor ActivityReference(s)
RatUp to 20 mg/kgp.o.No significant increase in motor activity.[1][3][5]
RatUp to 50 mg/kgp.o.No observed locomotor alterations or stereotyped behaviors.[3][4][10]
Rat10 mg/kgi.p.Did not increase locomotor activity or stereotypical behaviors.[4]
Rat10 mg/kgp.o.Caused hypoactivity at the beginning of the session.[8][12]
Rat30 mg/kgp.o.Significant reduction in locomotor activity.[8][12]

Table 3: In Vitro and In Vivo Pharmacological Profile of Amitifadine

ParameterValueSpecies/SystemNotesReference(s)
IC₅₀ (Uptake Inhibition) SERT: 12 nMNET: 23 nMDA: 96 nMIn vitroConcentration for 50% inhibition of transporter activity.[1][5]
Kᵢ (Binding Affinity) SERT: 99 nMNET: 262 nMDA: 213 nMIn vitroInhibitory constant, indicating binding affinity.[1][5]
Brain to Plasma Ratio 3.7 - 6.5RatIndicates preferential partitioning into the brain.[14]
Plasma Protein Binding >99%HumanHighly bound to plasma proteins.[14]
Primary Metabolite EB-10101 (lactam)HumanFormed by MAO-A and possibly a CYP isoform.[14]

Experimental Protocols

Drug Preparation and Administration
  • Compound: this compound ((1R,5S) -1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride).[8]

  • Vehicle: For oral administration, Amitifadine solutions are typically prepared in sterile water.[8] A dose-finding study is always recommended for specific experimental conditions.[3]

  • Route of Administration: Oral gavage (p.o.) is the most common route cited in the literature for behavioral studies.[1][8] Intraperitoneal (i.p.) injection has been used for microdialysis studies.[4]

  • Administration Volume: A typical volume for oral gavage in rats is 4 ml/kg.[8]

  • Timing: The drug is typically administered 30-60 minutes before behavioral testing.[3][8]

Protocol: Forced Swim Test (FST) for Antidepressant-Like Effects

This protocol is a standard method for assessing behavioral despair, a core symptom of depression, in rodents.

  • Objective: To evaluate the antidepressant-like properties of Amitifadine by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.

  • Materials:

    • Cylindrical containers (e.g., 40 cm height x 20 cm diameter for rats).

    • Water maintained at 23-25°C, filled to a depth where the animal cannot touch the bottom or escape.

    • Video recording equipment and analysis software.

    • Amitifadine solution and vehicle control.

  • Procedure:

    • Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

    • Dosing: Administer the predetermined dose of Amitifadine (e.g., 5, 10, 20 mg/kg, p.o.) or vehicle control 60 minutes prior to the test.

    • Pre-swim Session (Day 1): Place each rat in the swim cylinder for a 15-minute habituation session. This induces a baseline level of immobility for the test session. Remove and dry the animals before returning them to their home cages.

    • Test Session (Day 2): 24 hours after the pre-swim, place the animals back into the swim cylinder for a 5-minute test session.

    • Recording: Record the entire 5-minute session for later analysis.

  • Data Analysis: Score the duration of immobility (time spent floating with only minor movements to maintain balance). A significant reduction in immobility time in the Amitifadine-treated groups compared to the vehicle control group is indicative of an antidepressant-like effect.[1] Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) for comparison.

Protocol: Open Field Test (OFT) for Locomotor Activity Assessment

This protocol is used to evaluate general locomotor activity and can help rule out psychostimulant effects as a confound in other behavioral tests.[3]

  • Objective: To quantify horizontal and vertical movements following Amitifadine administration to assess its impact on general motor activity.[3]

  • Materials:

    • Open field arena (e.g., 40 cm x 40 cm x 30 cm for rats).[3]

    • Video tracking software (e.g., Any-maze, EthoVision).[3]

    • Amitifadine solution and vehicle control.

  • Procedure:

    • Acclimation: Acclimate animals to the testing room for at least 1 hour.

    • Habituation (Optional): Place each animal in the open field for 5-10 minutes the day before testing to reduce novelty-induced hyperactivity.[3]

    • Dosing: Administer the predetermined dose of Amitifadine or vehicle control 30-60 minutes before the test.[3]

    • Testing: Place the animal in the center of the open field arena and record its activity for a set duration (e.g., 15-60 minutes).

  • Data Analysis: The software will track parameters such as total distance traveled, velocity, and time spent in different zones (center vs. periphery). Compare data from Amitifadine-treated groups with the vehicle control group. A lack of significant difference in total distance traveled suggests the tested doses do not cause hyperactivity.[3][4]

Visualizations

The following diagrams illustrate the mechanism of action and a typical experimental workflow for this compound studies.

cluster_0 Presynaptic Neuron cluster_1 Transporters cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron MA Monoamines (5-HT, NE, DA) Vesicle Synaptic Vesicle MA->Vesicle Packaging SERT SERT Synapse_MA Increased Monoamines Vesicle->Synapse_MA Release SERT->MA NET NET NET->MA DAT DAT DAT->MA Synapse_MA->SERT Reuptake Synapse_MA->NET Reuptake Synapse_MA->DAT Reuptake Receptors Postsynaptic Receptors Synapse_MA->Receptors Binding Signal Enhanced Signaling Receptors->Signal Amitifadine Amitifadine Amitifadine->SERT Inhibits Amitifadine->NET Inhibits Amitifadine->DAT Inhibits

Caption: Mechanism of Amitifadine as a triple reuptake inhibitor.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimation (1 week) B Dose-Finding Study (Optional but Recommended) A->B C Drug Preparation (Amitifadine in Vehicle) B->C D Random Assignment to Groups (Vehicle, Dose 1, Dose 2...) C->D E Drug Administration (e.g., p.o., 30-60 min pre-test) D->E F Behavioral Testing (e.g., FST, OFT, Self-Admin) E->F G Data Collection & Scoring (Automated or Manual) F->G H Statistical Analysis (e.g., ANOVA) G->H I Interpretation of Results H->I

Caption: General experimental workflow for rodent behavioral studies.

References

Application Notes and Protocols for In Vivo Dissolution of Amitifadine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Amitifadine hydrochloride for in vivo experiments. The information is intended to guide researchers in preparing formulations for various administration routes in animal models.

Physicochemical Properties and Solubility

This compound, also known as DOV-21,947 or EB-1010, is a triple reuptake inhibitor (TRI) that blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] Its hydrochloride salt form is a solid substance.[1]

A summary of the solubility of this compound in common solvents is presented in Table 1.

Table 1: Solubility of this compound

SolventSolubilityMolar Concentration (Approx.)Notes
DMSO≥ 100 mg/mL≥ 378 mMHygroscopic; use freshly opened anhydrous DMSO.
Water50 mg/mL189.98 mMSonication or gentle warming may be necessary to achieve complete dissolution.[2][3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2 mg/mL≥ 7.56 mMA common vehicle for in vivo studies. Sonication is recommended.[4]

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

For most in vivo experiments, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent like Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous (low-water) Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile 0.22 µm syringe filter (DMSO-compatible)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, sonicate the vial in a water bath for 10-15 minutes.[2] Gentle warming can also aid dissolution.

  • Sterilization (Optional but Recommended): If required for the experimental route (e.g., intravenous), filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile vial.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), 4°C is acceptable.[4]

Preparation of Working Solutions for In Vivo Administration

The final working solution should be prepared fresh on the day of the experiment by diluting the concentrated DMSO stock solution into an appropriate vehicle.

A commonly used vehicle for delivering poorly water-soluble compounds in vivo is a mixture of DMSO, PEG300, Tween-80, and saline.

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline (sterile, 0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol for Preparing 1 mL of Dosing Solution:

  • Start with the required volume of the this compound DMSO stock solution to achieve the final desired concentration in 1 mL.

  • Add 400 µL of PEG300 to a sterile tube.

  • Add the this compound/DMSO stock solution (e.g., if the final DMSO concentration is to be 10%, add 100 µL of the stock).

  • Vortex the mixture thoroughly.

  • Add 50 µL of Tween-80 and vortex again until the solution is clear.

  • Add 450 µL of sterile saline or PBS to bring the total volume to 1 mL.

  • Vortex the final solution until it is homogeneous. Sonication can be used if any precipitation is observed.

Note: The solvents should be added sequentially as described. For sensitive animal models like nude mice, the final DMSO concentration should be kept below 2%.[4]

Given the moderate aqueous solubility of this compound, a simpler formulation in water or saline may be feasible for lower doses.

Protocol:

  • Directly weigh the required amount of this compound and dissolve it in sterile water or 0.9% saline.

  • Use a vortex mixer and a sonicator to ensure complete dissolution.[2]

  • This method is suitable when the required final concentration is below the aqueous solubility limit (50 mg/mL).

In Vivo Administration Guidelines

The following table summarizes typical doses and administration routes reported in preclinical studies.

Table 2: In Vivo Dosing of this compound in Rodent Models

SpeciesDose RangeAdministration RouteEffectReference
Rat5 - 30 mg/kgNot specifiedReduction in nicotine self-administration[3][5]
Rat5 mg/kgOralAntidepressant-like effects in forced swim test[6]
Rat10 mg/kgIntraperitonealIncreased extracellular monoamine levels[7]
Mouse5 mg/kgOralAntidepressant-like effects in tail suspension test[6]

Signaling Pathway and Experimental Workflow

Mechanism of Action: Triple Reuptake Inhibition

This compound exerts its pharmacological effects by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft back into the presynaptic neuron. This blockade leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Triple Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicle (5-HT, NE, DA) 5HT 5-HT Presynaptic_Vesicle->5HT Release NE NE Presynaptic_Vesicle->NE Release DA DA Presynaptic_Vesicle->DA Release SERT SERT NET NET DAT DAT 5HT->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors 5HT->Postsynaptic_Receptors Binds NE->NET Reuptake NE->Postsynaptic_Receptors Binds DA->DAT Reuptake DA->Postsynaptic_Receptors Binds Amitifadine Amitifadine HCl Amitifadine->SERT Inhibits Amitifadine->NET Inhibits Amitifadine->DAT Inhibits

Caption: Mechanism of Amitifadine as a triple reuptake inhibitor.

Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for preparing and administering this compound in an in vivo experiment.

Experimental_Workflow cluster_preparation Preparation Phase cluster_dosing Dosing Day Weigh 1. Weigh Amitifadine HCl Dissolve_DMSO 2. Dissolve in DMSO (Stock Solution) Weigh->Dissolve_DMSO Store 3. Store at -20°C/-80°C Dissolve_DMSO->Store Thaw 4. Thaw Stock Solution Store->Thaw Dilute 6. Dilute Stock into Vehicle (Working Solution) Thaw->Dilute Prepare_Vehicle 5. Prepare Vehicle (e.g., PEG300, Tween-80, Saline) Prepare_Vehicle->Dilute Administer 7. Administer to Animal (PO, IP, etc.) Dilute->Administer

References

Troubleshooting & Optimization

Technical Support Center: Amitifadine Hydrochloride in Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Amitifadine hydrochloride (also known as EB-1010 or DOV-21,947) in various experimental assays.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor.[2][3][4] Its principal mechanism of action involves blocking the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT) on presynaptic neuronal membranes.[1] This inhibition leads to an increase in the extracellular concentrations of these key neurotransmitters.

Q2: Which form of Amitifadine is recommended for in vitro assays?

A2: For most in vitro experiments, especially those involving aqueous solutions, the hydrochloride (HCl) salt of Amitifadine is recommended. Salt forms of compounds generally offer improved solubility and dissolution characteristics in aqueous environments compared to their free base counterparts.[5]

Q3: What are the best solvents for preparing stock solutions of this compound?

A3: The primary recommended solvents for creating high-concentration stock solutions of this compound are Dimethyl sulfoxide (DMSO) and water.[5] It is advisable to use anhydrous or low-water content DMSO, as the solvent is hygroscopic and absorbed moisture can negatively impact the solubility of the compound.[5][6]

Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?

A4: Direct dissolution of this compound in aqueous buffers like phosphate-buffered saline (PBS) or cell culture media is not recommended for achieving high concentrations due to the risk of precipitation.[5] The standard and recommended practice is to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO, and then dilute this stock into the final aqueous experimental medium.[5] To avoid solvent-induced cytotoxicity in cell-based assays, the final concentration of DMSO should generally be kept below 0.5%. Always include a vehicle control (your final assay medium containing the same final concentration of DMSO without the compound) in your experimental design.[5]

Solubility Data

A summary of the reported solubility for this compound in common laboratory solvents is provided below. These values are crucial for the preparation of accurate and effective stock solutions.

SolventReported SolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL[5][6]≥ 378 mM[5]Use newly opened, anhydrous DMSO as it is hygroscopic.[5][6]
Water 50 mg/mL[5][6]190 mM[5]Sonication or gentle warming may be necessary to achieve full dissolution.[5]

Note: The molecular weight of this compound is 264.58 g/mol .[1][3]

Experimental Protocols

Preparation of a 100 mM DMSO Stock Solution

This protocol is a standard procedure for preparing a concentrated stock solution suitable for most in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh 26.46 mg of this compound powder and carefully transfer it to a sterile vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.[5]

  • Dissolution: Securely cap the vial and vortex the mixture thoroughly. If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes until the solution becomes clear.[2][3][5] Gentle warming can also be used to aid dissolution.[5]

  • Sterilization (if required): For sterile applications, the stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.[5]

  • Storage: Store the stock solution at -20°C for short-term storage or at -80°C for long-term storage.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

General Protocol for Solubility Determination using the Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4)

  • Sealed containers (e.g., glass vials)

  • Shaking incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Validated analytical method (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container. A visible excess of solid should be present to ensure a saturated solution is formed.[1]

  • Equilibration: Place the sealed containers in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[1]

  • Phase Separation: After equilibration, separate the undissolved solid from the supernatant. This can be achieved by centrifuging the samples and carefully collecting the supernatant, or by filtering the solution through an appropriate syringe filter. It is critical to avoid disturbing the solid material during this step.[1]

  • Sample Analysis: Dilute the clear supernatant with the solvent to a concentration that falls within the linear range of your analytical method's calibration curve. Analyze the diluted samples using a validated method like HPLC or UV-Vis spectrophotometry to determine the precise concentration of this compound.[1]

  • Calculation: Use the calibration curve to calculate the concentration of this compound in the original saturated solution, remembering to account for the dilution factor. This final value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.[1]

Visual Guides

Signaling Pathway of Amitifadine

The following diagram illustrates the mechanism of action of Amitifadine as a triple reuptake inhibitor at the presynaptic terminal.

Amitifadine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (5-HT, NE, DA) release Neurotransmitter Release vesicle->release Action Potential release->neurotransmitters SERT SERT NET NET DAT DAT amitifadine Amitifadine amitifadine->SERT Inhibits amitifadine->NET Inhibits amitifadine->DAT Inhibits neurotransmitters->SERT Reuptake neurotransmitters->NET Reuptake neurotransmitters->DAT Reuptake receptors Postsynaptic Receptors neurotransmitters->receptors Binding

Caption: Amitifadine inhibits SERT, NET, and DAT at the presynaptic terminal.

Troubleshooting Workflow for Solubility Issues

This workflow provides a step-by-step guide to addressing common solubility challenges encountered during experiments.

Troubleshooting_Workflow start Start: Compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock reprepare_stock Re-prepare stock solution. Use fresh, anhydrous DMSO. Consider sonication or gentle warming. check_stock->reprepare_stock No check_dilution Is precipitation occurring upon dilution into aqueous buffer? check_stock->check_dilution Yes reprepare_stock->check_stock lower_concentration Lower the final compound concentration. check_dilution->lower_concentration Yes end_success Success: Compound is soluble. check_dilution->end_success No check_dmso_final Is the final DMSO concentration >0.5%? lower_concentration->check_dmso_final lower_concentration->end_success Precipitation resolved adjust_dmso Adjust stock concentration to keep final DMSO ≤0.5%. check_dmso_final->adjust_dmso Yes consider_alternatives Consider alternative solubilization methods (e.g., pH adjustment of buffer, use of co-solvents - assay permitting). check_dmso_final->consider_alternatives No adjust_dmso->consider_alternatives consider_alternatives->end_success end_fail Issue persists. Contact technical support. consider_alternatives->end_fail

Caption: A logical workflow to troubleshoot this compound precipitation.

References

Amitifadine hydrochloride stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of amitifadine hydrochloride in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) and water are the primary recommended solvents.[1] For in vitro assays that require aqueous dilutions, using the hydrochloride (HCl) salt form of amitifadine is recommended as it generally exhibits improved solubility in aqueous solutions compared to the free base.[1]

Q2: What is the solubility of this compound in common solvents?

The solubility of this compound in DMSO and water is summarized below. These values are critical for preparing accurate stock solutions.

SolventReported SolubilityMolar Concentration (approx.)Notes
DMSO≥ 100 mg/mL≥ 378 mMUse newly opened, anhydrous DMSO as it is hygroscopic.[1]
Water50 mg/mL190 mMSonication or gentle heating may be required to fully dissolve the compound.[1]

Q3: What are the recommended storage conditions for this compound solutions?

Solid-form this compound can be stored at -20°C for more than 3 years.[2] Stock solutions are typically stored at -80°C and can be kept for more than one year. It is advisable to aliquot the product to avoid repeated freeze-thaw cycles. For short-term storage, samples can be kept at 4°C for more than one week.[2]

Q4: Can I dissolve this compound directly in cell culture media or phosphate-buffered saline (PBS)?

Directly dissolving this compound in aqueous buffers like PBS or cell culture media to achieve high concentrations is not recommended. This can lead to poor solubility and precipitation. The best practice is to first prepare a concentrated stock solution in an appropriate solvent like DMSO and then dilute it to the final working concentration in your aqueous experimental medium.[1]

Q5: What is the maximum recommended final concentration of DMSO in a cell-based assay?

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.[1]

Troubleshooting Guide

Issue: Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer.

This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium where its solubility is lower.

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for determining the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[3][4][5] The following is a general protocol that can be adapted for this compound.

Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Mass Spectrometer (MS) for identification of degradation products

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Store at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Store at 60°C for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature for a specified period.

    • Thermal Degradation: Keep the solid drug substance and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

  • Identification of Degradation Products:

    • Use HPLC-MS to identify the mass of the degradation products.

    • Further structural elucidation can be performed using techniques like NMR spectroscopy.

Potential Degradation Pathway

While specific degradation pathways for this compound are not publicly available, a hypothetical pathway can be proposed based on the structure of related tricyclic antidepressants, which can undergo N-dealkylation and oxidation.[6]

Degradation_Pathway Amitifadine Amitifadine N_Oxide N-Oxide (Oxidation) Amitifadine->N_Oxide [O] Hydroxylated Hydroxylated Metabolite (Oxidation) Amitifadine->Hydroxylated [O] Desmethyl Desmethyl Amitifadine (N-Dealkylation) Amitifadine->Desmethyl Hydrolysis/Enzymatic Further_Deg Further Degradation Products N_Oxide->Further_Deg Hydroxylated->Further_Deg Desmethyl->Further_Deg

Caption: Hypothetical degradation pathway for Amitifadine.

References

Technical Support Center: Overcoming Off-target Effects of Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the off-target effects of triple reuptake inhibitors (TRIs).

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target mechanisms of triple reuptake inhibitors?

Triple reuptake inhibitors (TRIs) are designed to simultaneously block the reuptake of three key neurotransmitters in the brain: serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1] By inhibiting these transporters, TRIs increase the extracellular concentrations of these monoamines, enhancing serotonergic, adrenergic, and dopaminergic neurotransmission. This broad-spectrum action is intended to produce a more robust and rapid antidepressant effect compared to more selective agents like SSRIs or SNRIs.[1][2]

Q2: What are the most common off-target effects observed with TRIs?

While promising, TRIs can interact with unintended molecular targets, leading to a range of side effects. The most frequently encountered off-target interactions include:

  • Antagonism of Neurotransmitter Receptors: Many TRIs, particularly older tricyclic antidepressants (TCAs), can block histaminergic, cholinergic (muscarinic), and alpha-adrenergic receptors.[2][3] This can lead to side effects such as sedation, dry mouth, constipation, and orthostatic hypotension.[3][4]

  • hERG Channel Inhibition: A significant concern in drug development is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5] Inhibition of this channel can prolong the QT interval of the electrocardiogram, increasing the risk of life-threatening cardiac arrhythmias.[5][6][7] Several antidepressant compounds have been shown to inhibit hERG channels.[6][7][8][9]

  • Cytochrome P450 (CYP) Enzyme Inhibition: TRIs can inhibit various CYP450 enzymes, which are crucial for the metabolism of many drugs.[10][11] This can lead to drug-drug interactions, altering the plasma concentrations and potential toxicity of co-administered medications.[11][12]

  • Monoamine Oxidase (MAO) Inhibition: Although less common with newer TRIs, some compounds may exhibit inhibitory activity against monoamine oxidase enzymes. This can lead to dangerous interactions with certain foods and other medications, potentially causing hypertensive crises or serotonin syndrome.[4][13][14][15]

Q3: How can I assess the selectivity of my TRI compound?

Assessing the selectivity of a TRI is a critical step in preclinical development. A comprehensive selectivity profile can be generated using a combination of in vitro assays:

  • Radioligand Binding Assays: These assays are used to determine the binding affinity of the compound for a wide panel of receptors, transporters, and ion channels. This is a primary method to identify potential off-target interactions.

  • Enzyme Inhibition Assays: To evaluate interactions with enzymes like CYP450s and MAOs, specific inhibition assays are performed.

  • Functional Assays: Cellular assays are used to determine the functional consequences of binding to a target. For example, a patch-clamp electrophysiology assay can assess the inhibition of the hERG channel.[8][9]

Q4: What are the key strategies to reduce off-target effects?

Several strategies can be employed during the drug discovery and development process to minimize off-target effects:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the lead compound can help identify moieties responsible for off-target binding and guide the design of more selective analogues.

  • Computational Modeling: In silico tools can predict potential off-target interactions based on the compound's structure, helping to prioritize compounds for synthesis and testing.

  • Early and Comprehensive Off-target Screening: Implementing a broad panel of off-target screening assays early in the discovery process allows for the early deselection of compounds with unfavorable profiles.

Troubleshooting Guides

Issue 1: My TRI shows significant binding to muscarinic receptors in my initial screen.

Possible Cause: The chemical scaffold of your compound may have features that mimic acetylcholine, the endogenous ligand for muscarinic receptors. This is a common issue with older tricyclic antidepressants.[16][17]

Troubleshooting Steps:

  • Confirm Functional Activity: A binding affinity (Ki) does not always translate to functional activity. Perform a functional assay (e.g., a calcium mobilization assay in cells expressing muscarinic receptors) to determine if the compound is an agonist, antagonist, or has no functional effect.

  • Analyze Structure-Activity Relationship (SAR):

    • Synthesize and test a small number of analogues with modifications to the suspected muscarinic-binding region.

    • Compare the binding affinities of these analogues to identify the structural features critical for muscarinic receptor interaction.

  • Consult Cross-Screening Databases: Utilize databases of known compound-target interactions to see if similar scaffolds have been reported to bind to muscarinic receptors.

Experimental Protocol: Radioligand Binding Assay for Muscarinic M1 Receptor

  • Objective: To determine the binding affinity (Ki) of a test compound for the human muscarinic M1 receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human M1 receptor.

    • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

    • Atropine as a non-labeled competitor for determining non-specific binding.

    • Test compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Scintillation cocktail and a scintillation counter.

  • Methodology:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, [³H]-NMS (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Issue 2: My lead TRI candidate shows potent inhibition of the hERG channel.

Possible Cause: The compound may possess structural features, such as a basic nitrogen atom and aromatic rings, that are common in hERG channel blockers.

Troubleshooting Steps:

  • Quantify the Potency: Determine the IC50 value for hERG inhibition using a whole-cell patch-clamp assay.[8][9] This is the gold-standard method for assessing hERG liability.

  • Assess State-Dependence: Investigate whether the compound preferentially binds to the open, closed, or inactivated state of the hERG channel. This information can guide medicinal chemistry efforts to reduce affinity.

  • SAR-Guided Molecular Modification:

    • Modify the basicity of the nitrogen atom.

    • Alter the lipophilicity of the molecule.

    • Introduce polar groups or steric hindrance to disrupt the interaction with the channel pore.

Experimental Protocol: Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition

  • Objective: To determine the IC50 of a test compound for the hERG potassium channel.

  • Materials:

    • A cell line stably expressing the human hERG channel (e.g., HEK293 cells).

    • External solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4).

    • Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES, pH 7.2).

    • Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

    • Borosilicate glass capillaries for pulling micropipettes.

  • Methodology:

    • Culture the hERG-expressing cells to an appropriate confluency.

    • Pull micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

    • Record baseline hERG currents in the absence of the test compound.

    • Perfuse the cell with increasing concentrations of the test compound and record the hERG currents at each concentration.

    • Measure the amplitude of the tail current at each concentration.

    • Calculate the percentage of inhibition at each concentration relative to the baseline current.

    • Plot the percentage of inhibition as a function of the test compound concentration and fit the data to a Hill equation to determine the IC50.

Data Presentation

Table 1: Off-target Binding Profile of a Hypothetical TRI (Compound X)

TargetAssay TypeKi (nM)
On-Targets
Serotonin Transporter (SERT)Radioligand Binding1.5
Norepinephrine Transporter (NET)Radioligand Binding5.2
Dopamine Transporter (DAT)Radioligand Binding25.8
Off-Targets
Muscarinic M1 ReceptorRadioligand Binding150
Histamine H1 ReceptorRadioligand Binding> 1000
Alpha-1 Adrenergic ReceptorRadioligand Binding850
hERG ChannelPatch-Clamp2500 (IC50)

Table 2: Cytochrome P450 Inhibition Profile of Compound X

CYP IsoformAssay TypeIC50 (µM)
CYP1A2Enzyme Inhibition> 50
CYP2C9Enzyme Inhibition22.5
CYP2C19Enzyme Inhibition> 50
CYP2D6Enzyme Inhibition2.1
CYP3A4Enzyme Inhibition15.7

Visualizations

TRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TRI TRI SERT SERT TRI->SERT Inhibits NET NET TRI->NET Inhibits DAT DAT TRI->DAT Inhibits 5-HT 5-HT SERT->5-HT Reuptake NE NE NET->NE Reuptake DA DA DAT->DA Reuptake Synaptic Vesicle Synaptic Vesicle Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Release 5-HT_cleft 5-HT 5-HT_Receptor 5-HT Receptor 5-HT_cleft->5-HT_Receptor NE_cleft NE NE_Receptor NE Receptor NE_cleft->NE_Receptor DA_cleft DA DA_Receptor DA Receptor DA_cleft->DA_Receptor Signaling Cascade Signaling Cascade 5-HT_Receptor->Signaling Cascade NE_Receptor->Signaling Cascade DA_Receptor->Signaling Cascade

Caption: On-target signaling pathway of a Triple Reuptake Inhibitor.

Off_Target_Screening_Workflow Compound_Library TRI Compound Library Primary_Screen Primary Screen (e.g., Radioligand Binding Assay Panel) Compound_Library->Primary_Screen Hit_Identification Identify Hits with Off-Target Activity Primary_Screen->Hit_Identification Functional_Assay Secondary Screen (Functional Assays - e.g., Patch-Clamp) Hit_Identification->Functional_Assay Hits Found No_Hits Proceed with On-Target Characterization Hit_Identification->No_Hits No Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for identifying and mitigating off-target effects.

Troubleshooting_Logic Initial_Finding High Off-Target Binding Detected Question_Functional Is it functionally active at the off-target? Initial_Finding->Question_Functional Perform_Functional Perform Functional Assay Question_Functional->Perform_Functional Unknown Decision_Active Functionally Active? Perform_Functional->Decision_Active Action_SAR Initiate SAR to remove off-target activity Decision_Active->Action_SAR Yes Action_Monitor Monitor for potential side effects in vivo Decision_Active->Action_Monitor No Action_Deprioritize Deprioritize or terminate compound Action_SAR->Action_Deprioritize If SAR is unsuccessful

Caption: Troubleshooting logic for addressing unexpected off-target binding.

References

Technical Support Center: Optimizing Amitifadine Dosage to Mitigate Motor Activity Increase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Amitifadine (also known as EB-1010 or DOV-21947) while avoiding potential increases in motor activity during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Amitifadine?

Amitifadine is a triple reuptake inhibitor (TRI) that blocks the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][2] This inhibition leads to increased extracellular concentrations of these neurotransmitters in the brain.[1][3] Its potency is highest for SERT, followed by NET, and is considerably lower for DAT.[4]

Q2: Is an increase in motor activity a common side effect of Amitifadine?

Preclinical studies have consistently shown that Amitifadine does not significantly increase locomotor activity or induce stereotypical behaviors in rodents.[1][3] This is a noteworthy characteristic, especially considering its action on the dopamine system, which is often associated with hyperlocomotion. The lack of motor activation is thought to be due to its more potent effects on the serotonin and norepinephrine systems compared to its effect on the dopamine system.[1][4]

Q3: What are the typical dose ranges for Amitifadine in preclinical studies, and at what doses have motor effects been evaluated?

In rodent models, the minimum effective dose of Amitifadine for antidepressant-like effects is approximately 5 mg/kg (oral administration).[2] Studies have investigated doses up to 50 mg/kg without observing significant increases in locomotor activity or stereotypy.[1][5]

Q4: What are the pharmacokinetic properties of Amitifadine in the brain?

Amitifadine demonstrates preferential partitioning into the brain, with a brain-to-plasma ratio ranging from 3.7 to 6.5 in rats.[6] This indicates that the compound effectively crosses the blood-brain barrier and reaches its site of action.

Troubleshooting Guide: Unexpected Motor Activity Increase

While an increase in motor activity is not a typical observation with Amitifadine, unexpected results can occur. This guide provides a systematic approach to troubleshooting such events.

Observation Potential Cause Recommended Action
Hyperactivity or Increased Locomotion Incorrect Dosing1. Verify Dose Calculation: Double-check all calculations for dose preparation. 2. Review Dosing Procedure: Ensure accurate administration of the calculated volume. 3. Conduct a Dose-Response Study: If not already done, perform a dose-response experiment to establish the therapeutic window in your specific model and conditions.
Subject Variability1. Increase Sample Size: A larger cohort may help determine if the observation is an outlier. 2. Assess Baseline Activity: Ensure that baseline motor activity levels are consistent across all subjects before drug administration.
Environmental Factors1. Standardize Testing Conditions: Ensure consistent lighting, noise levels, and handling procedures for all animals. 2. Habituate Animals: Properly habituate the animals to the testing environment to reduce novelty-induced hyperactivity.
Stereotyped Behaviors (e.g., repetitive, purposeless movements) Off-Target Effects at High Doses1. Reduce the Dose: Test a lower dose range to determine if the stereotypy is dose-dependent. 2. Review Literature for Off-Target Activity: Investigate potential off-target interactions of Amitifadine at high concentrations.
Interaction with Other Compounds1. Review Co-Administered Substances: If other compounds are being used, investigate potential pharmacokinetic or pharmacodynamic interactions that could potentiate dopaminergic effects.

Data Summary

Amitifadine Dose and Motor Activity in Rodents
Dose Range (mg/kg) Species Route of Administration Observed Effect on Motor Activity Reference
Up to 20RatOralNo significant increase in motor activity[2]
10RatIntraperitonealNo increase in locomotor activity or stereotypical behaviors[3]
12.5, 25, 40, 50RatOralNo alteration in horizontal activity or stereotypy[5]
In Vitro Binding and Functional Activity of Amitifadine
Transporter Binding Affinity (Ki, nM) Uptake Inhibition (IC50, nM) Reference
Serotonin (SERT)9912[2]
Norepinephrine (NET)26223[2]
Dopamine (DAT)21396[2]

Experimental Protocols

Open Field Test for Locomotor Activity Assessment

Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents following Amitifadine administration.

Materials:

  • Open field arena (typically a square or circular arena with high walls to prevent escape)

  • Video camera and tracking software

  • Amitifadine solution and vehicle control

  • Syringes and needles for administration

  • 70% ethanol for cleaning

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer the predetermined dose of Amitifadine or vehicle to the animals. The route of administration (e.g., intraperitoneal, oral) should be consistent.

  • Post-Dose Interval: Return the animals to their home cages for a specific period (e.g., 30 minutes) to allow for drug absorption and distribution.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity using the video camera and tracking software for a set duration (typically 10-30 minutes). Key parameters to measure include:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (a measure of exploratory behavior)

  • Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

Stereotypy Assessment

Objective: To quantify the presence and severity of stereotyped behaviors in rodents following Amitifadine administration.

Materials:

  • Observation chambers (transparent cages)

  • Video recording equipment

  • Scoring sheet or software

Procedure:

  • Habituation and Dosing: Follow the same habituation and dosing procedures as for the open field test.

  • Observation Period: Place the animal in the observation chamber and record its behavior for a predetermined period.

  • Scoring: An observer, blinded to the treatment groups, should score the animal's behavior at regular intervals (e.g., every 5 minutes). A common scoring system is as follows:

    • 0: Asleep or inactive

    • 1: Active with normal exploratory behavior

    • 2: Intermittent stereotyped movements (e.g., head weaving, repetitive sniffing)

    • 3: Continuous stereotyped movements

  • Data Analysis: The scores are summed or averaged for each animal to provide a quantitative measure of stereotypy.

Visualizations

Signaling Pathway: Amitifadine's Mechanism of Action

Amitifadine_Mechanism cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin 5-HT NET NET Norepinephrine NE DAT DAT Dopamine DA Postsynaptic_R Postsynaptic Receptors Serotonin->Postsynaptic_R Increased Signaling Norepinephrine->Postsynaptic_R Increased Signaling Dopamine->Postsynaptic_R Increased Signaling Amitifadine Amitifadine Amitifadine->SERT Inhibits (High Potency) Amitifadine->NET Inhibits (Moderate Potency) Amitifadine->DAT Inhibits (Low Potency)

Caption: Mechanism of action of Amitifadine as a triple reuptake inhibitor.

Experimental Workflow: Locomotor Activity Assessment

Locomotor_Workflow start Start acclimation Animal Acclimation (min. 30 mins) start->acclimation dosing Amitifadine/Vehicle Administration acclimation->dosing absorption Post-Dose Interval (e.g., 30 mins) dosing->absorption testing Open Field Test (10-30 mins) absorption->testing data_collection Video Recording & Automated Tracking testing->data_collection analysis Data Analysis (Distance, Zone Time, etc.) data_collection->analysis end End analysis->end

Caption: Standard workflow for assessing locomotor activity in rodents.

Troubleshooting Logic for Increased Motor Activity

Troubleshooting_Logic start Increased Motor Activity Observed check_dose Verify Dosing Accuracy start->check_dose dose_correct Dose Correct? check_dose->dose_correct re_evaluate Re-evaluate with Corrected Dose dose_correct->re_evaluate No check_env Assess Environmental Factors dose_correct->check_env Yes dose_response Conduct Dose-Response Study re_evaluate->dose_response env_controlled Environment Controlled? check_env->env_controlled standardize_env Standardize Testing Conditions env_controlled->standardize_env No check_interactions Review for Potential Drug Interactions env_controlled->check_interactions Yes

References

Technical Support Center: Troubleshooting Inconsistent Results in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Forced Swim Test (FST). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in their experimental results.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues that may arise during the Forced Swim Test, a widely used behavioral assay for assessing antidepressant-like activity and depressive-like states in rodents.[1][2][3]

High Variability in Baseline Immobility

Q1: We are observing high variability in immobility times between animals in our control group. What could be the cause?

A1: High baseline variability is a common issue and can stem from several factors.[4][5] It's crucial to standardize your experimental conditions as much as possible. Here are some key areas to investigate:

  • Animal Characteristics:

    • Strain: Different rodent strains exhibit significant variations in baseline immobility.[6][7] For instance, inbred mouse strains generally show lower variability compared to outbred strains.[6][7] It's important to choose a strain known to be sensitive to antidepressants if that is the focus of your study.[6]

    • Sex and Age: Both sex and age can influence behavior in the FST.[5][6] Ensure that your experimental groups are balanced for these factors.

  • Environmental Factors:

    • Housing Conditions: Social isolation can alter immobility behavior.[2][5] Group housing is generally recommended, but the stability of the social hierarchy should also be considered.[1]

    • Handling: Consistent and gentle handling of the animals prior to the test can reduce stress-induced variability.[5]

    • Noise and Light: The testing room should be quiet and have consistent lighting.[8][9] Sudden noises or changes in light can startle the animals and affect their behavior.[8][9] Using a white noise generator can help mask external sounds.[8]

  • Procedural inconsistencies:

    • Water Temperature: The temperature of the water should be precisely controlled, typically between 23-25°C.[8] Inconsistent temperatures can lead to variations in immobility.[8]

    • Time of Day: The FST should be conducted at the same time of day for all animals to minimize the influence of circadian rhythms.[7][10]

Lack of Antidepressant Effect

Q2: Our known antidepressant compound is not showing a significant effect on immobility time. What experimental parameters should we check?

A2: The absence of an expected antidepressant effect can be frustrating. Here’s a checklist of potential issues to review:

  • Test Parameters:

    • Water Temperature: Some antidepressants, like desipramine, may show a more robust effect at slightly higher water temperatures (e.g., 30°C in mice).[8]

    • Apparatus Dimensions: The size of the cylinder and the depth of the water are critical.[8][10] The animal should not be able to touch the bottom with its tail or paws.[8] For rats, increasing the water depth to 30 cm can enhance the detection of SSRI effects.[2]

    • Pre-test Session (for rats): For rats, a 15-minute pre-test session 24 hours before the 5-minute test is often crucial for observing the effects of antidepressants.[4][8] Omitting this can lead to false negatives.[8] For mice, a single 6-minute session is more common, with the first 2 minutes for habituation.[8]

  • Drug Administration:

    • Dose and Route: Ensure the correct dose and route of administration were used, as these can significantly impact efficacy.[5]

    • Timing: The timing of drug administration relative to the test is critical. The pharmacokinetic profile of the compound should be considered.

  • Animal Strain: Some strains are less sensitive to certain classes of antidepressants.[10] For example, the effects of fluoxetine were observed in BALB/c mice but not in C57BL/6 mice in one study.[10]

Inconsistent Scoring

Q3: Our team is having trouble with consistent scoring of immobility. What are the best practices?

A3: Scoring consistency is paramount for reliable FST data.

  • Clear Definition of Immobility: Establish a clear and objective definition of immobility. Typically, an animal is considered immobile if it remains floating with only the small movements necessary to keep its head above water.[4]

  • Blinding: The person scoring the videos should be blind to the experimental groups to avoid observer bias.

  • Inter-Rater Reliability: If multiple people are scoring, it's essential to establish high inter-rater reliability. Have multiple scorers independently rate the same set of videos and compare their results.

  • Automated Scoring Software: Consider using automated scoring software to reduce human error and ensure consistency.[2] However, it's important to validate the software's performance against manual scoring.[2] The position of the camera (overhead vs. side view) can also affect both manual and automated scoring and should be kept consistent.[2]

Data Presentation

Table 1: Factors Influencing Immobility Time in the Forced Swim Test
FactorParameterEffect on ImmobilitySpeciesCitation
Animal Strain Inbred vs. OutbredInbred strains often show lower variability.Mice[6][7]
Specific Strains (e.g., BALB/c vs. C57BL/6)Can have more than a tenfold difference in baseline immobility.Mice[6]
Water Temperature 25°C vs. 35°CHigher temperatures may decrease immobility.General[8]
25°C vs. 30°CSome antidepressants show better effects at 30°C.Mice[8]
Housing Social IsolationCan increase immobility time.Rats, Mice[2][5]
Pre-test Session Included vs. OmittedCrucial for detecting some antidepressant effects.Rats[4][8]
Water Depth 15-18 cm vs. 30 cmIncreased depth can enhance SSRI-induced decreases in immobility.Rats[2]

Experimental Protocols

Key Experiment: Standard Forced Swim Test Protocol for Rats

This protocol is a standard method for assessing antidepressant efficacy.

  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.[2][8]

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Acclimation: Animals are housed in groups of 3-4 per cage and acclimated to the facility for at least one week before the experiment. They should be handled for several days prior to testing.

  • Pre-test Session: On day 1, each rat is individually placed in the cylinder for a 15-minute pre-test session.[4][8]

  • Drug Administration: The test compound or vehicle is administered according to the specific experimental design (e.g., 24, 5, and 1 hour before the test session).

  • Test Session: 24 hours after the pre-test, each rat is placed back into the cylinder for a 5-minute test session.[4][8]

  • Scoring: The session is videotaped, and the total duration of immobility during the 5-minute test is scored by a trained observer who is blind to the treatment conditions. Immobility is defined as the absence of all movement except for that required to keep the head above water.

Visualizations

Troubleshooting Workflow for Inconsistent FST Results

The following diagram illustrates a logical workflow for troubleshooting common issues encountered in the Forced Swim Test.

FST_Troubleshooting cluster_variability High Baseline Variability cluster_no_effect Lack of Antidepressant Effect cluster_scoring Inconsistent Scoring start Inconsistent FST Results var_check Check Animal Characteristics (Strain, Sex, Age) start->var_check param_check Evaluate Test Parameters (Water Temp, Apparatus Dimensions) start->param_check define_immobility Standardize Immobility Definition start->define_immobility env_check Review Environmental Factors (Housing, Handling, Noise, Light) var_check->env_check proc_check Verify Procedural Consistency (Water Temp, Time of Day) env_check->proc_check drug_check Confirm Drug Administration (Dose, Route, Timing) param_check->drug_check strain_check Assess Strain Sensitivity drug_check->strain_check pretest_check Ensure Pre-test (Rats) strain_check->pretest_check blinding Implement Blind Scoring define_immobility->blinding reliability Calculate Inter-Rater Reliability blinding->reliability automation Consider Automated Scoring reliability->automation

Caption: A flowchart for troubleshooting inconsistent Forced Swim Test results.

Factors Influencing Forced Swim Test Outcomes

This diagram illustrates the key categories of factors that can introduce variability into Forced Swim Test results.

FST_Factors cluster_animal Animal Factors cluster_environmental Environmental Factors cluster_procedural Procedural Factors FST_Outcome FST Outcome (Immobility Time) Strain Strain/Species Strain->FST_Outcome Sex Sex Sex->FST_Outcome Age Age Age->FST_Outcome Weight Body Weight Weight->FST_Outcome Housing Housing Conditions Housing->FST_Outcome Handling Handling Handling->FST_Outcome Noise Noise Level Noise->FST_Outcome Light Light/Dark Cycle Light->FST_Outcome Water_Temp Water Temperature Water_Temp->FST_Outcome Apparatus_Dim Apparatus Dimensions Apparatus_Dim->FST_Outcome Pre_Test Pre-Test Session Pre_Test->FST_Outcome Scoring Scoring Method Scoring->FST_Outcome

Caption: Key factors influencing the outcomes of the Forced Swim Test.

References

Technical Support Center: Amitifadine Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways and products of amitifadine hydrochloride. Please note that detailed public information on the specific degradation of this compound is limited. Therefore, this guide combines available information on its metabolism with general principles of pharmaceutical degradation studies to address potential user queries.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for this compound?

A1: Specific degradation pathways for this compound under various stress conditions (hydrolytic, oxidative, photolytic) are not extensively reported in publicly available literature. However, based on its chemical structure, potential degradation pathways could include oxidation of the amine and hydrolysis of the molecule. In metabolic studies, the major metabolite of amitifadine has been identified as the lactam EB-10101, which is formed through the action of monoamine oxidase A (MAO-A) and possibly a cytochrome P450 (CYP) isoform[1]. While metabolism and chemical degradation are distinct processes, they can sometimes yield similar products.

Q2: What are the expected degradation products of this compound?

A2: The primary known related substance is the lactam metabolite, EB-10101[1]. Hypothetically, under forced degradation conditions, one might expect to see products resulting from:

  • Oxidation: Formation of N-oxides or hydroxylated derivatives.

  • Hydrolysis: Although the core structure is relatively stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening products.

  • Photodegradation: Exposure to UV or visible light could lead to the formation of photolytic degradants, the structures of which would need to be elucidated.

Q3: How can I identify and characterize unknown degradation products of amitifadine?

A3: A combination of analytical techniques is typically employed for the identification and characterization of degradation products. High-performance liquid chromatography (HPLC) with UV detection is a common method for separating the parent drug from its degradants. For structural elucidation, mass spectrometry (MS), particularly LC-MS/MS, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools.

Q4: Are there any validated stability-indicating HPLC methods available for this compound?

A4: While specific validated stability-indicating methods for this compound are not publicly documented, a general approach would involve developing a reverse-phase HPLC method capable of separating amitifadine from its potential degradation products. The method would then need to be validated according to ICH guidelines, which includes demonstrating specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve degradation products from the parent peak and from each other.

Troubleshooting Guide for Degradation Studies

Problem Possible Cause Suggested Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature.
Amitifadine is highly stable under the tested conditions.While possible, it is more likely that the conditions need to be more stringent. Ensure a systematic approach by incrementally increasing the stress level.
Complete degradation of the drug substance. Stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or composition.Optimize the mobile phase. For an amine-containing compound like amitifadine, using a buffer and adjusting the pH can improve peak shape. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and gradients.
Column overload.Reduce the injection volume or the concentration of the sample.
Mass balance issues (sum of parent drug and degradants is not close to 100%). Some degradation products are not being detected by the analytical method (e.g., lack a chromophore).Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with UV detection.
Degradants are volatile or have precipitated.Ensure proper sample handling and preparation. Check for any precipitates in the stressed samples.
Co-elution of peaks.Re-optimize the chromatographic method to achieve better separation.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes. Note: This data is for illustrative purposes only and is not based on actual experimental results.

Stress Condition Duration Amitifadine Assay (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Impurities (%) Mass Balance (%)
0.1 N HCl24 hours92.53.11.87.5100.0
0.1 N NaOH8 hours88.25.42.911.8100.0
3% H₂O₂12 hours85.78.2 (N-oxide)3.514.3100.0
Heat (80°C)48 hours98.10.80.51.9100.0
Photostability (ICH Q1B)1.2 million lux hours95.32.11.54.7100.0

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 N hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for 12 hours. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Indicating Assay

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Amitifadine_Degradation_Pathway Amitifadine This compound Oxidation Oxidative Stress (e.g., H₂O₂) Amitifadine->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Amitifadine->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) Amitifadine->Photolysis N_Oxide Amitifadine N-Oxide Oxidation->N_Oxide Hydroxylated Hydroxylated Derivatives Oxidation->Hydroxylated Ring_Opened Hypothetical Ring-Opened Product Hydrolysis->Ring_Opened Photodegradant Photodegradant X Photolysis->Photodegradant

Caption: Hypothetical degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolytic Photo->Stressed_Samples HPLC HPLC-UV/PDA Separation Separation of Degradants HPLC->Separation LCMS LC-MS/MS Identification Structure Elucidation LCMS->Identification NMR NMR Drug This compound Stock Solution Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo Stressed_Samples->HPLC Separation->LCMS Quantification Quantification Separation->Quantification Identification->NMR Report Degradation Profile Report Identification->Report Quantification->Report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing Amitifadine Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the placebo effect in clinical trials of Amitifadine.

Frequently Asked Questions (FAQs)

Q1: What is Amitifadine and what is its mechanism of action?

Amitifadine (formerly DOV-21,947 or EB-1010) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI).[1][2] It functions by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the extracellular levels of these neurotransmitters in the brain.[1][3] The relative potency for inhibition of serotonin, norepinephrine, and dopamine uptake is approximately 1:2:8, respectively.[4]

Q2: Why is the placebo effect a significant challenge in Amitifadine clinical trials for depression?

Clinical trials for antidepressant medications, including those for major depressive disorder (MDD), are known for having a substantial and highly variable placebo response.[5][6] In many antidepressant trials, the response seen in the placebo group can be large, often exceeding the difference between the drug and the placebo.[5] This high placebo response rate, which can be between 35% and 45% in depression trials, makes it difficult to demonstrate the true efficacy of a new treatment like Amitifadine.[7] In fact, a Phase IIb/IIIa clinical trial of Amitifadine for MDD failed to show superior efficacy to placebo, which may have been partly attributable to a high placebo response, though underdosing was also suggested as a potential reason.[1]

Q3: What are the primary sources of high placebo response in antidepressant trials?

Several factors contribute to the placebo effect in antidepressant clinical trials:

  • Patient Expectancy: A patient's belief that they are receiving an active and potentially effective treatment can lead to symptom improvement.[6] The number of treatment arms in a study can influence this; fewer arms may decrease the patient's expectation of receiving the active drug.[5][6]

  • Therapeutic Milieu: The supportive and structured environment of a clinical trial, including regular contact with healthcare professionals, can itself have a therapeutic effect.[8]

  • Observer Bias: Raters who are aware of a patient's potential treatment allocation or who have a subjective investment in the trial's success may rate symptoms more favorably.[9]

  • Natural Course of Illness: Some patients may experience spontaneous improvement in their depressive symptoms over time, which can be mistaken for a placebo response.[9]

Troubleshooting Guides

Issue: High variance in clinical ratings across different trial sites.

Solution: Implement a centralized rating system and a robust rater training program.

  • Centralized Rating: Utilize a team of independent, remotely located raters who conduct all primary efficacy assessments via video or phone. This approach minimizes inter-rater variability and can reduce the risk of functional unblinding.[10] Central raters should have minimal contact with the study subjects outside of the rating assessments.[8]

  • Rater Training Program: All raters must undergo a comprehensive training program on the specific rating scales used in the trial, such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HAM-D).[5] This training should include:

    • Didactic instruction on the scoring conventions of each item.

    • Review of video-recorded interviews to practice scoring and calibrate with expert consensus ratings.[6]

    • Ongoing monitoring and retraining to prevent "rater drift" over the course of the study.

Common Rater Errors to Address in Training:

Error TypeDescriptionMitigation Strategy
Halo Effect The rater's overall impression of the patient influences their scoring on individual items.Train raters to score each item independently based on specific evidence from the interview.
Symptom Overlap Difficulty distinguishing between related symptoms (e.g., psychic vs. somatic anxiety).Provide clear definitions and examples for each symptom and conduct practice ratings on cases with overlapping symptoms.
Leading Questions Phrasing questions in a way that suggests a particular answer.Train raters to use open-ended, non-leading questions to elicit information.
Issue: High rate of placebo responders in the study population.

Solution: Refine patient selection criteria and consider advanced trial designs.

  • Stringent Inclusion/Exclusion Criteria: To enrich the study population with patients more likely to show a true drug effect, consider the following criteria:

    • Minimum Duration of Current Episode: Require a longer duration for the current depressive episode (e.g., > 3 months) as shorter durations have been linked to higher placebo response.[1]

    • Severity of Illness: Enroll patients with a baseline severity score in a specific range (e.g., HAMD-17 ≥ 22) to avoid including those with mild illness who may be more prone to placebo response.[4]

    • Exclusion of Comorbidities: Carefully screen for and potentially exclude patients with certain comorbid psychiatric disorders that could confound the assessment of antidepressant efficacy.[1]

  • Advanced Trial Designs:

    • Placebo Lead-in Phase: Incorporate a single-blind or double-blind placebo lead-in period (e.g., 1-2 weeks) where all patients receive a placebo. Patients who show a significant improvement during this phase can be excluded from the primary efficacy analysis. A double-blind, variable-length placebo lead-in has been shown to be more effective at identifying placebo responders than a single-blind design.[4]

    • Sequential Parallel Comparison Design (SPCD): This two-stage design can help to reduce the impact of placebo response. In Stage 1, patients are randomized to receive either Amitifadine or a placebo. In Stage 2, placebo non-responders from Stage 1 are re-randomized to either Amitifadine or placebo. This design enriches the second stage with patients who are less likely to respond to placebo.[11]

Experimental Protocols

Protocol: Sequential Parallel Comparison Design (SPCD) for an Amitifadine Trial
  • Stage 1:

    • Randomize eligible patients to one of two arms: Amitifadine (e.g., 50 mg/day) or placebo for a fixed duration (e.g., 6 weeks).

    • At the end of Stage 1, assess all patients using the primary efficacy endpoint (e.g., change from baseline in MADRS total score).

    • Define "placebo non-responders" based on a pre-specified criterion (e.g., < 25% reduction in MADRS score).

  • Stage 2:

    • Placebo non-responders from Stage 1 are immediately re-randomized to receive either Amitifadine or placebo for a second fixed duration (e.g., another 6 weeks).

    • Patients originally randomized to Amitifadine in Stage 1 continue on their assigned treatment to maintain the blind.

    • Assess all patients at the end of Stage 2 using the same efficacy measures.

  • Statistical Analysis:

    • The overall treatment effect is determined by pooling the data from both stages. A weighted analysis is used to combine the results.

    • The statistical analysis plan (SAP) should be finalized before the trial begins and should detail the methods for combining the data from the two stages.[12]

Protocol: Double-Blind Variable Placebo Lead-in
  • Screening: Patients who meet the initial inclusion/exclusion criteria enter a placebo lead-in phase.

  • Blinded Placebo Administration: All eligible patients receive a placebo for a variable duration (e.g., 1 to 2 weeks). Both the patient and the site staff are blinded to the length of this period.

  • Identification of Placebo Responders: At the end of the lead-in period, patients are assessed. Those who meet a pre-defined criterion for placebo response (e.g., ≥ 50% improvement on the HAM-D) are identified.

  • Randomization and Analysis: All patients, including placebo responders, are then randomized to the active treatment or placebo arms of the main trial. However, the primary efficacy analysis is prospectively designed to exclude the data from the identified placebo lead-in responders.[4]

Data Presentation

Table 1: Amitifadine Pharmacological Profile

TargetBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
SERT 9912
NET 26223
DAT 21396

Source: Wikipedia - Amitifadine[1]

Table 2: Comparison of Placebo Response Rates in Different Trial Designs

Trial DesignPlacebo Response RateKey FeatureReference
Standard Parallel Group ~35-45%Direct comparison of drug and placebo groups.[7]
Single-Blind Placebo Lead-in < 10% (of patients identified as responders)Patients know they are on placebo during the lead-in.[4]
Double-Blind Placebo Lead-in ~28% (of patients identified as responders)Patients and investigators are blind to the lead-in period.[4]
Sequential Parallel Comparison Design (SPCD) Substantially less than typical 35-40%Re-randomization of placebo non-responders.[11]

Visualizations

Caption: Amitifadine's mechanism of action as a triple reuptake inhibitor.

SPCD_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_stage1 Stage 1 (e.g., 6 weeks) cluster_stage2 Stage 2 (e.g., 6 weeks) screening Patient Screening (Inclusion/Exclusion Criteria) enrollment Informed Consent & Enrollment screening->enrollment randomization1 Randomization enrollment->randomization1 amitifadine1 Amitifadine Treatment randomization1->amitifadine1 placebo1 Placebo Treatment randomization1->placebo1 assessment1 End of Stage 1 Assessment (e.g., MADRS Score) amitifadine1->assessment1 placebo1->assessment1 non_responder_id Identify Placebo Non-Responders assessment1->non_responder_id randomization2 Re-randomization non_responder_id->randomization2 amitifadine2 Amitifadine Treatment randomization2->amitifadine2 placebo2 Placebo Treatment randomization2->placebo2 final_assessment Final Efficacy Assessment amitifadine2->final_assessment placebo2->final_assessment amitifadine1_cont->final_assessment Maintain Blind

Caption: Experimental workflow for a Sequential Parallel Comparison Design (SPCD).

References

Technical Support Center: Development of Multi-Target Antidepressant Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on multi-target antidepressant drugs.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during key experimental stages of multi-target antidepressant development.

In Vitro Multi-Target Screening

Issue 1: High Background or Non-Specific Binding in Radioligand Binding Assays

Potential Cause Recommended Solution
Suboptimal Blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or test alternative blocking agents. Extend the blocking incubation time and/or increase the temperature.[1][2]
Inadequate Washing Increase the number and/or duration of wash steps. Ensure the wash buffer volume is sufficient to remove all unbound radioligand.[1]
Secondary Antibody Cross-Reactivity Run a control experiment with only the secondary antibody to confirm non-specific binding. If background is high, consider using a pre-adsorbed secondary antibody.[3]
Radioligand Issues The radioligand may be sticking to the filter or plate. Pre-soaking filters in a solution like polyethyleneimine (PEI) can help reduce this.[4] Ensure the radioligand has not degraded by running a quality control check.
High Compound Concentration At high concentrations, compounds may aggregate or bind non-specifically. Ensure compounds are fully solubilized and consider testing a lower concentration range.

Issue 2: Inconsistent IC50 or Ki Values Across Experiments

Potential Cause Recommended Solution
Assay Variability Ensure consistent incubation times, temperatures, and reagent concentrations. Automate liquid handling steps where possible to reduce pipetting errors.[5]
Cell Line or Membrane Prep Inconsistency Use a consistent cell passage number and ensure cells are healthy and at the correct confluency. Prepare membrane fractions using a standardized protocol to ensure batch-to-batch consistency.
Compound Instability Assess the stability of the test compound in the assay buffer over the incubation period.
Incorrect Data Analysis Double-check the calculations for converting IC50 to Ki values, ensuring the correct concentration of radioligand and its Kd are used.[4]
In Vivo Behavioral Assays (Forced Swim Test)

Issue 3: High Variability or Inconsistent Results in the Forced Swim Test (FST)

Potential Cause Recommended Solution
Animal-Related Factors Use animals of the same strain, age, and sex. Acclimatize animals to the testing room for at least one hour before the experiment. Handle animals consistently and gently to minimize stress.[6]
Environmental Factors Maintain consistent water temperature (typically 24-30°C). Ensure consistent lighting and low noise levels in the testing room.[7]
Procedural Inconsistencies Use standardized dimensions for the swim cylinders and water depth. Ensure the duration of the pre-test and test sessions are consistent.[8][9]
Scoring Subjectivity Have a single, well-trained observer score the videos, blinded to the experimental groups. Alternatively, use automated video tracking software to standardize scoring.[10]
Compound Effects on Locomotor Activity A compound may reduce immobility by increasing general motor activity, leading to a false positive. Always conduct a locomotor activity test (e.g., open field test) to rule out this possibility.[8]

Quantitative Data Summary

The following tables provide examples of binding affinities (Ki) and inhibitory concentrations (IC50) for various multi-target antidepressant candidates.

Table 1: Binding Affinities (Ki, nM) of Multi-Target Compounds for Serotonin and Dopamine Receptors

Compound5-HT1A5-HT2A5-HT7D2Reference
Compound 4a 62-12-[11]
Compound 4b 28-3.3-[11]
Compound 15a 12-3.2-[11]
Compound 28a 46951224[11]
Compound 28b 10602360[11]
Compound 34a 256865-[11]
Compound 50a 12--24[11]
Compound 50b 48--48[11]
Compound 11 128.0--51.0[12]

Table 2: Inhibitory Concentrations (IC50, nM) and Binding Affinities (Ki, nM) for Serotonin and Norepinephrine Transporters

CompoundSERT IC50NET IC50SERT KiNET KiReference
Compound 4a 31---[11]
Compound 4b 25---[11]
Compound 6a 177---[11]
Compound 6b 85---[11]
Compound 15a 14---[11]
Compound 73a 0.68 µM20.5 µM--[11]
LY227942 --8.545[13]
Compound 4 --47.0167.0[12]
Compound 8 --23.0-[12]
Compound 11 --9.2-[12]

Experimental Protocols

Protocol 1: Multi-Target Radioligand Binding Assay (Filtration-Based)

This protocol outlines a general procedure for determining the binding affinity of a test compound for multiple receptors.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the target receptors in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Resuspend the pellet in a fresh buffer and centrifuge again.

  • Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C until use.[4]

2. Assay Setup:

  • On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known competing ligand.

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

3. Incubation:

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.[4]

4. Filtration and Washing:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

  • Wash the filters multiple times with an ice-cold wash buffer to remove unbound radioligand.[4]

5. Scintillation Counting:

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

6. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Protocol 2: Forced Swim Test (FST) for Antidepressant Screening in Rodents

This protocol describes the FST, a common behavioral assay to assess antidepressant-like activity.

1. Apparatus:

  • A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter for mice) filled with water (24-30°C) to a level where the animal cannot touch the bottom.[7][9]

2. Pre-Test Session (Day 1):

  • Place each animal individually into the swim cylinder for a 15-minute session.

  • After the session, remove the animal, dry it with a towel, and return it to its home cage.[8]

3. Test Session (Day 2):

  • Administer the test compound or vehicle to the animals at a specified time before the test.

  • Place each animal back into the swim cylinder for a 5-6 minute session.[14]

  • Record the entire session using a video camera.

4. Behavioral Scoring:

  • A trained observer, blind to the treatment groups, scores the video for the following behaviors:

    • Immobility: The animal makes only the movements necessary to keep its head above water.

    • Swimming: The animal is making active swimming motions.

    • Climbing: The animal is making active movements with its forepaws in and out of the water, usually directed against the walls.

  • An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.[15]

5. Data Analysis:

  • Compare the duration of immobility, swimming, and climbing between the different treatment groups using appropriate statistical tests.

Protocol 3: Assessing Synergistic Effects of Drug Combinations

This protocol provides a framework for evaluating whether the combined effect of two compounds is greater than the sum of their individual effects.

1. Experimental Design:

  • Determine the dose-response curves for each individual compound to identify their IC50 values.

  • Design a matrix of experiments with varying concentrations of both compounds, both alone and in combination. A common approach is the Loewe Additivity model, which uses a fixed ratio of the two drugs based on their individual potencies.[11]

2. Cell-Based Assay:

  • Seed cells in a multi-well plate and treat them with the individual compounds and their combinations at the predetermined concentrations.

  • After an appropriate incubation period, measure the cellular response (e.g., cell viability, proliferation, or a specific biomarker).

3. Data Analysis and Synergy Scoring:

  • Calculate the expected additive effect based on a reference model such as the Highest Single Agent (HSA) model or the Bliss Independence model.[7]

  • The synergy score is the difference between the observed effect of the combination and the expected additive effect. A positive score indicates synergy, a score of zero indicates an additive effect, and a negative score indicates antagonism.[7]

  • Visualize the synergy scores across the dose matrix using a 2D or 3D interaction surface.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways relevant to multi-target antidepressant drug action.

G cluster_5HT1A 5-HT1A Receptor Signaling 5-HT 5-HT 5-HT1A_Receptor 5-HT1A_Receptor 5-HT->5-HT1A_Receptor Gi/o_protein Gi/o_protein 5-HT1A_Receptor->Gi/o_protein activates Adenylyl_Cyclase Adenylyl_Cyclase Gi/o_protein->Adenylyl_Cyclase inhibits K_channel K_channel Gi/o_protein->K_channel opens Ca_channel Ca_channel Gi/o_protein->Ca_channel inhibits cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA

Caption: 5-HT1A Receptor Signaling Pathway.

G cluster_D2 Dopamine D2 Receptor Signaling Dopamine Dopamine D2_Receptor D2_Receptor Dopamine->D2_Receptor Gi/o_protein Gi/o_protein D2_Receptor->Gi/o_protein activates Adenylyl_Cyclase Adenylyl_Cyclase Gi/o_protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA DARPP-32 DARPP-32 PKA->DARPP-32 inhibits phosphorylation

Caption: Dopamine D2 Receptor Signaling Pathway.

G cluster_NMDA NMDA Receptor Signaling in Depression Glutamate Glutamate NMDA_Receptor NMDA_Receptor Glutamate->NMDA_Receptor binds Ca_influx Ca_influx NMDA_Receptor->Ca_influx allows Glycine Glycine Glycine->NMDA_Receptor co-agonist mTOR_pathway mTOR_pathway Ca_influx->mTOR_pathway activates BDNF_synthesis BDNF_synthesis mTOR_pathway->BDNF_synthesis increases Synaptic_protein_synthesis Synaptic_protein_synthesis mTOR_pathway->Synaptic_protein_synthesis increases Ketamine Ketamine Ketamine->NMDA_Receptor blocks channel

Caption: NMDA Receptor Signaling Pathway.

Experimental Workflow

G cluster_workflow Multi-Target Antidepressant Development Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Compound_Library Compound_Library In_Vitro_Screening In_Vitro_Screening Compound_Library->In_Vitro_Screening HTS Hit_Identification Hit_Identification In_Vitro_Screening->Hit_Identification Primary Hits Radioligand_Binding Radioligand_Binding In_Vitro_Screening->Radioligand_Binding Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization Structure-Activity Relationship Functional_Assays Functional_Assays Hit_Identification->Functional_Assays In_Vivo_Testing In_Vivo_Testing Lead_Optimization->In_Vivo_Testing Optimized Leads Synergy_Studies Synergy_Studies Lead_Optimization->Synergy_Studies Preclinical_Candidate Preclinical_Candidate In_Vivo_Testing->Preclinical_Candidate Efficacy & Safety Forced_Swim_Test Forced_Swim_Test In_Vivo_Testing->Forced_Swim_Test Tail_Suspension_Test Tail_Suspension_Test Chronic_Mild_Stress Chronic_Mild_Stress

Caption: Preclinical Experimental Workflow.

Frequently Asked Questions (FAQs)

Q1: Why develop multi-target antidepressants instead of single-target drugs?

A: Depression is a complex disorder involving multiple neurotransmitter systems and signaling pathways.[1] Single-target drugs often have limited efficacy and may not address the full spectrum of symptoms. Multi-target drugs are designed to interact with multiple targets simultaneously, which can lead to synergistic therapeutic effects and potentially a better side-effect profile compared to combination therapies.[16]

Q2: How do I choose the right combination of targets for a multi-target drug?

A: Target selection should be based on a strong understanding of the neurobiology of depression. Often, targets are chosen to modulate complementary pathways, such as combining serotonin and norepinephrine reuptake inhibition or targeting a transporter and a receptor (e.g., SERT and 5-HT1A). The goal is to achieve a synergistic effect on mood-regulating circuits.

Q3: What are the main challenges in the pharmacokinetics of multi-target drugs?

A: A key challenge is achieving a balanced pharmacokinetic profile where the drug has appropriate exposure and engagement with all intended targets in the central nervous system.[16] Differences in binding affinities for various targets can make it difficult to maintain therapeutic concentrations for all targets simultaneously.

Q4: My compound is active in in vitro binding assays but shows no effect in the Forced Swim Test. What could be the reason?

A: Several factors could explain this discrepancy:

  • Poor Blood-Brain Barrier Penetration: The compound may not be reaching its targets in the brain.

  • Rapid Metabolism: The compound may be cleared from the body too quickly to exert a therapeutic effect.

  • Off-Target Effects: The compound might have off-target effects that counteract its intended antidepressant activity.

  • Lack of Functional Activity: The compound may bind to the receptors but not modulate their function (i.e., it's an antagonist with no intrinsic activity in this context).

  • Model Limitations: The FST is a screening tool and does not fully replicate the complexity of depression.[17]

Q5: How can I assess whether my multi-target compound is engaging with its intended targets in vivo?

A: Techniques like positron emission tomography (PET) imaging with specific radioligands can be used to measure receptor occupancy in the brain of living animals. Microdialysis can be used to measure changes in neurotransmitter levels in specific brain regions following drug administration.

Q6: What should I do if my multi-drug screening test gives a positive result in the negative control?

A: A positive result in a negative control indicates a problem with the assay itself. Potential causes include contamination of reagents, non-specific binding of the detection antibody, or issues with the plate reader. It is crucial to troubleshoot the assay by preparing fresh reagents, optimizing blocking and washing steps, and ensuring the equipment is functioning correctly before proceeding.[18]

References

Technical Support Center: Experimental Design with Amitifadine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic properties of a compound is critical for designing robust and reproducible experiments. This guide provides a comprehensive resource for addressing challenges related to the half-life of Amitifadine (EB-1010) in experimental design.

Note: As of the latest literature review, the specific elimination half-life of Amitifadine in humans or preclinical models has not been publicly disclosed. The available information indicates that Amitifadine is metabolized slowly by human hepatocytes[1][2]. Therefore, this guide provides both methodologies for experimentally determining the half-life of Amitifadine and general principles for adjusting experimental protocols based on pharmacokinetic data.

Frequently Asked Questions (FAQs)

The absence of a known half-life requires a preliminary pharmacokinetic study to be conducted in your specific experimental model (e.g., cell culture, animal model). This initial study will provide the necessary data to determine key parameters like half-life, clearance, and volume of distribution, which are essential for designing subsequent efficacy, toxicity, or mechanistic studies. Without this data, you risk improper dosing, leading to inconclusive or misleading results.

Q2: What is a washout period, and how do I determine it for Amitifadine?

A washout period is the time allowed for a drug to be eliminated from the body. This is crucial in crossover study designs to prevent the effects of one treatment from carrying over to the next. Generally, a washout period of at least 5 half-lives is recommended to ensure that more than 96% of the drug is eliminated. Once you have experimentally determined the half-life of Amitifadine in your model, you can calculate the appropriate washout period.

Q3: How do I establish an appropriate dosing interval for chronic studies with Amitifadine?

The dosing interval is determined by the drug's half-life and the desired therapeutic range. Dosing at intervals approximately equal to the half-life can maintain steady-state concentrations with minimal fluctuation[3]. For drugs with a long half-life, a once-daily dosing regimen might be sufficient. Conversely, a shorter half-life may necessitate more frequent administration to avoid large peaks and troughs in plasma concentrations.

Q4: How does the half-life of a drug in an in vitro setting relate to its in vivo half-life?

The in vitro half-life of a drug, for instance in a cell culture medium, is not directly translatable to its in vivo half-life[4]. In vivo, the half-life is influenced by complex processes including absorption, distribution, metabolism by various organs (like the liver and kidneys), and excretion, which are not fully replicated in an in vitro system[4][5]. Therefore, while in vitro studies can provide initial estimates of a compound's stability, in vivo pharmacokinetic studies are necessary to determine the true biological half-life.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in experimental results between subjects. Improper dosing schedule due to unknown half-life, leading to inconsistent drug exposure.Conduct a pilot pharmacokinetic study to determine the half-life and other pharmacokinetic parameters in your animal model. Use this data to establish a consistent dosing regimen.
Observed toxicity at a dose that was expected to be safe. Drug accumulation due to a longer-than-anticipated half-life and too-frequent dosing.Re-evaluate the dosing interval based on the experimentally determined half-life. Allow for a longer period between doses to prevent accumulation.
Lack of efficacy at a dose that was expected to be effective. Rapid clearance and a shorter-than-expected half-life, leading to sub-therapeutic drug levels for a significant portion of the dosing interval.Increase the frequency of dosing or consider a controlled-release formulation if available. Confirm that plasma concentrations are reaching the target therapeutic window.
Carry-over effects observed in a crossover study design. Inadequate washout period between treatments.Calculate the washout period as at least 5 times the experimentally determined half-life of Amitifadine.

Experimental Protocols

Protocol 1: Determination of Amitifadine Half-Life in vivo (Rat Model)

This protocol outlines a single-dose pharmacokinetic study in rats to determine the elimination half-life of Amitifadine.

Materials:

  • Amitifadine (EB-1010)

  • Vehicle for administration (e.g., 0.5% methylcellulose in water for oral administration; a solubilizing agent for intravenous administration)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Blood collection supplies (e.g., capillaries, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Methodology:

  • Dose Administration: Administer a single dose of Amitifadine to a cohort of rats. For a comprehensive profile, include both intravenous (IV) and oral (PO) routes of administration in separate groups.

  • Blood Sampling: Collect blood samples at multiple time points post-administration. A typical sampling schedule might be:

    • IV administration: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • PO administration: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Amitifadine in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Plot the plasma concentration of Amitifadine versus time. Use pharmacokinetic software to perform a non-compartmental analysis to calculate key parameters, including:

    • Half-life (t½): The time it takes for the plasma concentration to decrease by half.

    • Area Under the Curve (AUC): A measure of total drug exposure over time.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Protocol 2: Determination of Amitifadine Metabolic Stability in vitro (Human Liver Microsomes)

This protocol provides a method to assess the metabolic stability of Amitifadine, which can offer an early indication of its potential clearance and half-life.

Materials:

  • Amitifadine (EB-1010)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for reaction termination)

  • Incubator (37°C)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Methodology:

  • Incubation: Prepare a reaction mixture containing HLMs, Amitifadine, and phosphate buffer. Pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Bioanalysis: Analyze the supernatant using LC-MS/MS to determine the remaining concentration of Amitifadine at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of Amitifadine remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).

  • Half-Life Calculation: Calculate the in vitro half-life using the following equation: t½ = 0.693 / k.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Amitifadine in Rats (Single Dose)

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
t½ (h) To be determinedTo be determined
Cmax (ng/mL) To be determinedTo be determined
Tmax (h) N/ATo be determined
AUC (ng·h/mL) To be determinedTo be determined
CL (mL/h/kg) To be determinedN/A
Vd (L/kg) To be determinedN/A
Bioavailability (%) N/ATo be determined

Data in this table should be populated with the results from the experimental protocol described above.

Visualizations

Experimental Workflow for in vivo Pharmacokinetic Study

G Workflow for In Vivo PK Study cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis A Acclimatize Animals C Administer Amitifadine (IV or PO) A->C B Prepare Dosing Formulations B->C D Collect Blood Samples (Serial Time Points) C->D E Process Blood to Obtain Plasma D->E F Store Plasma at -80°C E->F G Quantify Amitifadine (LC-MS/MS) F->G H Pharmacokinetic Analysis G->H I Determine Half-Life and other Parameters H->I

Caption: Workflow for determining the in vivo pharmacokinetic profile of Amitifadine.

Decision Tree for Dosing Interval Adjustment

G Dosing Interval Adjustment Logic Start Determine Amitifadine's Half-Life (t½) Decision1 Is t½ < 8 hours? Start->Decision1 Action1 Consider multiple daily doses (e.g., BID, TID) to maintain steady state. Decision1->Action1 Yes Decision2 Is 8h ≤ t½ ≤ 24 hours? Decision1->Decision2 No End Finalize Dosing Regimen Action1->End Action2 A once-daily (QD) dosing regimen is likely appropriate. Decision2->Action2 Yes Decision3 Is t½ > 24 hours? Decision2->Decision3 No Action2->End Action3 Consider less frequent dosing (e.g., every other day) and be cautious of drug accumulation. Decision3->Action3 Yes Decision3->End No (Re-evaluate) Action3->End

Caption: Decision-making process for adjusting dosing intervals based on half-life.

Signaling Pathway (Illustrative)

As Amitifadine is a triple reuptake inhibitor, its primary mechanism of action is at the synapse. The following diagram illustrates this general mechanism.

G Mechanism of Amitifadine Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Release Release NT->Release Synaptic_NT Increased Neurotransmitter Concentration Release->Synaptic_NT Receptors Postsynaptic Receptors Synaptic_NT->Receptors Transporters Reuptake Transporters (SERT, NET, DAT) Synaptic_NT->Transporters Signal Enhanced Signal Transduction Receptors->Signal Amitifadine Amitifadine Amitifadine->Transporters Inhibits

Caption: Amitifadine inhibits neurotransmitter reuptake at the synapse.

References

Technical Support Center: Amitifadine Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amitifadine hydrochloride. The information is designed to address common challenges related to the stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary known metabolites of Amitifadine that could be mistaken for degradation products in a stability study?

A1: The major metabolite of Amitifadine identified in human hepatocytes is the lactam, EB-10101.[1] This metabolite is formed through the action of monoamine oxidase A (MAO-A) and potentially a cytochrome P450 (CYP) isoform.[1] It is crucial to have a well-characterized reference standard for EB-10101 to distinguish it from stress-induced degradation products during stability-indicating analysis.

Q2: Are there general classes of contaminants that are known to affect the stability of amine-containing compounds like this compound?

A2: Yes, based on studies of structurally related compounds like amitriptyline, certain contaminants can accelerate degradation. These include:

  • Metal Ions: Trace metal ions, such as iron, can catalyze oxidative degradation of amine compounds.[2] It is advisable to use high-purity reagents and glassware to minimize metal contamination.

  • Oxidizing Agents: Residual oxidizing agents from synthesis or peroxides in excipients can lead to the formation of N-oxide and other oxidative degradants.

  • Aldehydes and Reducing Sugars: These can react with the secondary amine in Amitifadine via a Maillard-type reaction, especially in solid-state formulations.

Q3: What are the typical forced degradation conditions that should be applied to this compound to understand its intrinsic stability?

A3: Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[3] Typical stress conditions include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., 105°C for 24 hours.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram of a Stressed this compound Sample

Possible Cause 1: Presence of Known Metabolites

  • Troubleshooting Step: Co-inject the sample with a reference standard of the lactam metabolite EB-10101 to confirm if the peak corresponds to this known metabolite.

Possible Cause 2: Formation of Degradation Products

  • Troubleshooting Step: Analyze the stressed sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This can help in the tentative identification of degradation products. Common degradation pathways for similar amine compounds include oxidation (N-oxide formation), dealkylation, or cleavage of the bicyclo[3.1.0]hexane ring.

Possible Cause 3: Contamination from Experimental Setup

  • Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contaminants. Also, analyze a placebo sample (matrix without this compound) that has undergone the same stress conditions to identify any peaks originating from the sample matrix or excipients.

Issue 2: Poor Mass Balance in Forced Degradation Studies

Possible Cause 1: Formation of Non-UV Active Degradants

  • Troubleshooting Step: Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector to detect compounds with a poor or absent chromophore.

Possible Cause 2: Formation of Volatile Degradants

  • Troubleshooting Step: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile impurities that might not be detected by HPLC.

Possible Cause 3: Adsorption of Amitifadine or Degradants onto Container Surfaces

  • Troubleshooting Step: Use silanized glassware or polypropylene containers to minimize adsorption. Perform a recovery study from the container surfaces.

Data Presentation

Disclaimer: The following quantitative data is illustrative, based on typical results from forced degradation studies of similar pharmaceutical compounds, as specific data for this compound is not publicly available.

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationAmitifadine HCl Assay (%)Total Impurities (%)Mass Balance (%)
0.1 M HCl24 hours at 60°C85.214.599.7
0.1 M NaOH8 hours at 60°C90.19.799.8
3% H₂O₂4 hours at RT82.517.299.7
Thermal48 hours at 105°C95.34.599.8
PhotolyticICH Q1B98.11.899.9

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a representative HPLC method for the analysis of this compound and its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-70% B

    • 25-30 min: 70-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a 1.0 mg/mL stock solution of this compound in methanol. Dilute with mobile phase A to a working concentration of 0.1 mg/mL.

  • Sample Solution (Forced Degradation): After subjecting the this compound solution (1.0 mg/mL in a suitable solvent) to stress, neutralize if necessary, and dilute with mobile phase A to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Sample Preparation for LC-MS Analysis of Degradation Products

This protocol outlines the preparation of a forced degradation sample for identification of unknown impurities by LC-MS.

1. Stress Condition:

  • Prepare a 1.0 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

  • Heat the solution at 80°C for 4 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

2. Sample Preparation:

  • Dilute the neutralized solution 1:10 with the initial mobile phase of the LC-MS method.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

Visualizations

Logical Workflow for Investigating an Unknown Peak

start Unknown Peak Detected in Chromatogram check_blank Analyze Blank and Placebo Samples start->check_blank is_contaminant Is the peak present in blank/placebo? check_blank->is_contaminant contaminant Peak is a system or matrix contaminant. Investigate source. is_contaminant->contaminant Yes not_contaminant Peak is related to Amitifadine. is_contaminant->not_contaminant No lc_ms Perform LC-MS Analysis not_contaminant->lc_ms get_mass Determine m/z of the unknown peak lc_ms->get_mass propose_structure Propose potential structures based on m/z and known degradation pathways. get_mass->propose_structure synthesize_standard Synthesize proposed impurity standard propose_structure->synthesize_standard confirm_identity Confirm identity by co-injection and spectroscopic analysis (e.g., NMR). synthesize_standard->confirm_identity amitifadine Amitifadine (Secondary Amine) n_oxide Amitifadine N-oxide (Potential Degradant) amitifadine->n_oxide Oxidation oxidizing_agent Oxidizing Agent (e.g., H₂O₂) oxidizing_agent->n_oxide

References

Validation & Comparative

A Preclinical Comparative Guide: Amitifadine Hydrochloride vs. Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical pharmacological profiles of Amitifadine hydrochloride, a triple reuptake inhibitor, and classic Selective Serotonin Reuptake Inhibitors (SSRIs) such as fluoxetine, sertraline, and escitalopram. The information presented is based on available experimental data from preclinical models of depression.

Executive Summary

This compound (formerly EB-1010 and DOV-21,947) is a novel antidepressant candidate that functions as a serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake inhibitor.[1] This multimodal mechanism of action distinguishes it from SSRIs, which selectively target the serotonin transporter (SERT). Preclinical evidence suggests that by elevating levels of all three key monoamines, Amitifadine may offer a broader spectrum of antidepressant activity. This guide will delve into the comparative data from in vitro and in vivo preclinical studies to highlight the differences in potency and efficacy between Amitifadine and commonly studied SSRIs.

Data Presentation

In Vitro Receptor Binding and Reuptake Inhibition

The following table summarizes the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of this compound and representative SSRIs for the human monoamine transporters.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)5-HT IC50 (nM)NE IC50 (nM)DA IC50 (nM)
This compound 99262213122396
Fluoxetine 0.9 - 1.1150 - 260940 - 20001.1150940
Sertraline 0.2916250.261322
Escitalopram 0.885,13011,4001.18,20016,000

Note: Ki and IC50 values for SSRIs are compiled from various sources and may vary between studies.

In Vivo Efficacy in Preclinical Models of Depression

The following tables summarize the efficacy of this compound and SSRIs in two commonly used preclinical models of antidepressant activity: the Forced Swim Test (FST) and the Tail Suspension Test (TST). It is important to note that direct comparison is challenging due to variations in experimental protocols across studies (e.g., animal species/strain, drug administration route, and dose).

Forced Swim Test (FST)

CompoundSpeciesAdministration RouteEffective Dose RangePrimary Outcome
This compound RatOralMED: 5 mg/kgReduced immobility time
Fluoxetine RatOral / i.p.0.5 - 64 mg/kgReduced immobility time, increased swimming[2][3][4][5][6]
Sertraline Rati.p.10 - 40 mg/kgReduced immobility time, increased swimming[7]
Escitalopram Rati.p.10 mg/kgReduced immobility time, increased swimming[8]

Tail Suspension Test (TST)

CompoundSpeciesAdministration RouteEffective Dose RangePrimary Outcome
This compound MouseOralMED: 5 mg/kgDose-dependent reduction in immobility
Fluoxetine Mousei.p.5 - 64 mg/kgReduced immobility time[3][9]
Sertraline Mousei.p.Not specified in detail, but effectiveReduced immobility time[10]
Escitalopram Mouses.c. / i.p.1 - 10 mg/kgReduced immobility time[11][12][13]

Experimental Protocols

Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water. A reduction in immobility is indicative of an antidepressant effect.

Apparatus: A transparent glass or plastic cylinder (typically 20-25 cm in diameter and 40-50 cm in height) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs (approximately 30 cm for rats, 15 cm for mice).

Procedure:

  • Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.

  • Pre-test Session (for rats): On day 1, rats are placed in the cylinder for a 15-minute pre-swim session. This session is to induce a state of behavioral despair.

  • Drug Administration: Test compounds or vehicle are administered at a specified time before the test session (e.g., 30-60 minutes for acute studies).

  • Test Session: On day 2 (for rats) or on the single test day (for mice), animals are placed in the water-filled cylinder for a 5-6 minute session. The entire session is recorded by a video camera.

  • Behavioral Scoring: The duration of immobility (the animal makes only the minimal movements necessary to keep its head above water) is typically scored during the last 4 minutes of the test. Other behaviors such as swimming and climbing can also be quantified.[14]

Tail Suspension Test (TST)

Objective: To evaluate antidepressant-like effects by measuring the duration of immobility of a mouse suspended by its tail. A decrease in immobility time suggests antidepressant activity.

Apparatus: A suspension bar or a dedicated chamber that allows a mouse to be suspended by its tail, preventing it from escaping or touching any surfaces.

Procedure:

  • Acclimation: Mice are brought to the testing room at least 1 hour before the test.

  • Suspension: A piece of adhesive tape is attached to the tail (approximately 1-2 cm from the tip), and the mouse is suspended from the bar.

  • Test Duration: The test is typically conducted for 6 minutes.

  • Recording: The entire session is recorded for later analysis.

  • Behavioral Scoring: The total time the mouse remains immobile is measured. Immobility is defined as the absence of any movement other than that required for respiration.

Novelty-Suppressed Feeding Test (NSFT)

Objective: To assess anxiety- and antidepressant-like behavior. This test is particularly sensitive to chronic antidepressant treatment.[15][16]

Apparatus: A novel, open-field arena (e.g., a brightly lit box).

Procedure:

  • Food Deprivation: Animals are food-deprived for 24 hours prior to the test.

  • Drug Administration: For chronic studies, the test compound is administered daily for a specified period (e.g., 21-28 days).

  • Test Session: The animal is placed in the corner of the novel arena, and a single pellet of palatable food is placed in the center.

  • Behavioral Scoring: The latency to begin eating the food pellet is recorded over a set period (e.g., 5-10 minutes). A shorter latency to eat is indicative of an anxiolytic or antidepressant-like effect.[17][18]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and SSRIs.

SSRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5-HT_vesicle 5-HT Vesicle Synaptic_Cleft 5-HT 5-HT_vesicle->Synaptic_Cleft Release SERT SERT Synaptic_Cleft->SERT Reuptake 5-HT_Receptor 5-HT Receptor Synaptic_Cleft->5-HT_Receptor G-protein G-protein 5-HT_Receptor->G-protein AC Adenylate Cyclase G-protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF_Gene BDNF Gene CREB->BDNF_Gene Transcription BDNF BDNF BDNF_Gene->BDNF Translation SSRI SSRI SSRI->SERT Inhibition

Caption: SSRI Mechanism of Action.

Amitifadine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine_Vesicles 5-HT, NE, DA Vesicles Synaptic_Cleft_Multi 5-HT, NE, DA Monoamine_Vesicles->Synaptic_Cleft_Multi Release SERT SERT NET NET DAT DAT Synaptic_Cleft_Multi->SERT Reuptake Synaptic_Cleft_Multi->NET Reuptake Synaptic_Cleft_Multi->DAT Reuptake Receptors 5-HT, NE, DA Receptors Synaptic_Cleft_Multi->Receptors Multiple_Signaling Multiple Signaling Pathways Receptors->Multiple_Signaling Downstream_Targets e.g., NR2B/CaMKIIα/GluR1, Rac1/RhoA Multiple_Signaling->Downstream_Targets Therapeutic_Effects Antidepressant Effects Downstream_Targets->Therapeutic_Effects Amitifadine Amitifadine Amitifadine->SERT Inhibition Amitifadine->NET Inhibition Amitifadine->DAT Inhibition

Caption: Amitifadine's Triple Reuptake Inhibition.

Experimental Workflow

Preclinical_Workflow cluster_setup Experimental Setup cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Analysis Animal_Model Rodent Model (Rat or Mouse) Drug_Admin Drug Administration (Amitifadine or SSRI) Animal_Model->Drug_Admin Control Vehicle Control Animal_Model->Control FST Forced Swim Test (FST) Drug_Admin->FST TST Tail Suspension Test (TST) Drug_Admin->TST NSFT Novelty-Suppressed Feeding Test (NSFT) Drug_Admin->NSFT Control->FST Control->TST Control->NSFT Scoring Behavioral Scoring (Immobility, Latency) FST->Scoring TST->Scoring NSFT->Scoring Stats Statistical Analysis (e.g., ANOVA) Scoring->Stats Outcome Assessment of Antidepressant-like Efficacy Stats->Outcome

Caption: Preclinical Antidepressant Screening Workflow.

References

A Comparative Efficacy Analysis of Amitifadine and Other Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Amitifadine, a triple reuptake inhibitor (TRI), with other notable TRIs: Ansofaxine, Mazindol, and Tedatioxetine. TRIs represent a significant area of interest in psychopharmacology due to their potential for broader efficacy in treating major depressive disorder (MDD) by simultaneously targeting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways to offer a clear, data-driven comparison for research and development purposes.

Preclinical Efficacy: A Quantitative Comparison

The in vitro potency of these compounds at the human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) provides a foundational understanding of their pharmacological profiles. The following tables summarize the available binding affinities (Ki) and functional inhibitory potencies (IC50) for Amitifadine, Ansofaxine, and Mazindol.[1][2][3] Data for Tedatioxetine is limited due to the discontinuation of its development.

Table 1: Binding Affinity (Ki, nM) of Triple Reuptake Inhibitors

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Amitifadine99[1]262[1]213[1]
Ansofaxine1330 ± 82.5[3]2200 ± 278[3]227 ± 21.7[3]
Mazindol50[2]18[2]45[2]
TedatioxetineData not availableData not availableData not available

Table 2: Functional Potency (IC50, nM) of Triple Reuptake Inhibitors

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
Amitifadine12[1]23[1]96[1]
Ansofaxine31.4 ± 0.4[3]586.7 ± 84[3]733.2 ± 10[3]
MazindolData not availableData not availableData not available
TedatioxetineData not availableData not availableData not available

Clinical Efficacy in Major Depressive Disorder

Clinical trials provide the ultimate measure of a drug's efficacy and safety in the target patient population. The following sections summarize the key clinical findings for Amitifadine and Ansofaxine in the treatment of MDD. Clinical data for Mazindol in MDD is limited, as its primary historical use was as an anorectic.[2]

Amitifadine

Amitifadine has been evaluated in Phase II and Phase IIb/IIIa clinical trials for MDD.

  • Phase II Proof-of-Concept Study: In a six-week, randomized, double-blind, placebo-controlled study, Amitifadine demonstrated a statistically significant superiority over placebo in reducing the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[4]

  • Phase IIb/IIIa TRIADE Study (NCT01103621): This larger trial did not meet its primary endpoint of showing a statistically significant difference from placebo in the change from baseline in MADRS score at the tested doses. However, post-hoc analyses suggested potential efficacy at higher doses, and the drug was generally well-tolerated.

Table 3: Summary of Key Amitifadine Clinical Trial Results

TrialPhasePrimary EndpointOutcome
Proof-of-ConceptIIChange in MADRS scoreStatistically significant improvement vs. placebo[4]
TRIADEIIb/IIIaChange in MADRS scoreNo statistically significant difference from placebo[5]
Ansofaxine

Ansofaxine has undergone Phase II and Phase III clinical development for MDD, with positive results.

  • Phase II Study (NCT02492403): A dose-finding study in China demonstrated that Ansofaxine was effective and well-tolerated for the treatment of MDD.

  • Phase III Study (NCT04853407): This pivotal trial in China confirmed the efficacy and safety of Ansofaxine in adult patients with MDD. The study met its primary endpoint, showing a statistically significant reduction in MADRS total score compared to placebo.[6][7]

Table 4: Summary of Key Ansofaxine Clinical Trial Results

TrialPhasePrimary EndpointOutcome
Dose-FindingIIChange in HAM-D17 scoreStatistically significant improvement vs. placebo
PivotalIIIChange in MADRS scoreStatistically significant improvement vs. placebo[6][7]

Experimental Protocols

Preclinical In Vitro Assays

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for the human serotonin, norepinephrine, and dopamine transporters.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the recombinant human SERT, NET, or DAT.

    • Competitive Binding: Membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR12935 for DAT) and varying concentrations of the test compound.

    • Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

2. Neurotransmitter Reuptake Assays

  • Objective: To determine the functional potency (IC50) of the test compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine.

  • Methodology:

    • Cell Culture: HEK293 cells stably expressing the human SERT, NET, or DAT are cultured in appropriate media.

    • Uptake Inhibition: Cells are pre-incubated with varying concentrations of the test compound before the addition of a radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA).

    • Termination of Uptake: After a defined incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer.

    • Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by liquid scintillation counting after cell lysis.

    • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is calculated from the concentration-response curve.

Clinical Trial Methodologies

Amitifadine: TRIADE Study (NCT01103621)

  • Design: A Phase IIb/IIIa, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adult patients with a diagnosis of MDD who had an inadequate response to at least one prior antidepressant treatment.

  • Intervention: Patients were randomized to receive either Amitifadine (50 mg/day or 100 mg/day) or placebo for 8 weeks.

  • Primary Outcome Measure: The change from baseline to week 8 in the MADRS total score.

  • Statistical Analysis: The primary efficacy analysis was performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM).

Ansofaxine: Phase III Study (NCT04853407)

  • Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6][7]

  • Participants: Adult patients (18-65 years) with a current diagnosis of MDD according to DSM-5 criteria and a MADRS total score ≥ 26 at screening.[3]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive Ansofaxine (80 mg/day), Ansofaxine (160 mg/day), or placebo for 8 weeks.[6][7]

  • Primary Outcome Measure: The change from baseline to the end of week 8 in the MADRS total score.[6][7]

  • Statistical Analysis: The primary efficacy analysis was conducted on the full analysis set (FAS), which included all randomized patients who received at least one dose of the study drug and had at least one post-baseline efficacy assessment. An MMRM was used to analyze the change from baseline in the MADRS total score.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for triple reuptake inhibitors involves the blockade of SERT, NET, and DAT, leading to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine. These elevated neurotransmitter levels then modulate downstream signaling pathways implicated in the pathophysiology of depression.

TRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TRI Triple Reuptake Inhibitor (TRI) SERT SERT TRI->SERT Inhibits NET NET TRI->NET Inhibits DAT DAT TRI->DAT Inhibits 5HT_vesicle 5-HT 5HT_synapse Increased [5-HT] 5HT_vesicle->5HT_synapse Release NE_vesicle NE NE_synapse Increased [NE] NE_vesicle->NE_synapse Release DA_vesicle DA DA_synapse Increased [DA] DA_vesicle->DA_synapse Release 5HT_synapse->SERT Postsynaptic_Receptors Postsynaptic Receptors 5HT_synapse->Postsynaptic_Receptors NE_synapse->NET Reuptake NE_synapse->Postsynaptic_Receptors DA_synapse->DAT Reuptake DA_synapse->Postsynaptic_Receptors Downstream_Signaling Downstream Signaling (e.g., cAMP, CREB, BDNF) Postsynaptic_Receptors->Downstream_Signaling Activates Therapeutic_Effects Antidepressant Efficacy Downstream_Signaling->Therapeutic_Effects Leads to

Caption: Mechanism of action of Triple Reuptake Inhibitors.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing transporters start->prep incubate Incubate membranes with radioligand and test compound prep->incubate filter Separate bound and free radioligand via filtration incubate->filter quantify Quantify radioactivity on filters filter->quantify analyze Analyze data to determine IC50 and Ki quantify->analyze end End analyze->end

Caption: Experimental workflow for radioligand binding assays.

Reuptake_Assay_Workflow start Start plate Plate cells expressing transporters start->plate preincubate Pre-incubate cells with test compound plate->preincubate add_neurotransmitter Add radiolabeled neurotransmitter preincubate->add_neurotransmitter terminate Terminate uptake by washing with cold buffer add_neurotransmitter->terminate quantify Quantify intracellular radioactivity terminate->quantify analyze Analyze data to determine IC50 quantify->analyze end End analyze->end

Caption: Experimental workflow for neurotransmitter reuptake assays.

Conclusion

This comparative guide highlights the distinct preclinical and clinical profiles of Amitifadine and other TRIs. While Amitifadine showed initial promise, its development has been hampered by the results of the TRIADE study. In contrast, Ansofaxine has demonstrated consistent efficacy in both Phase II and Phase III trials, positioning it as a potentially viable treatment for MDD. Mazindol's profile suggests a more balanced inhibition of the three monoamine transporters, but its clinical development for depression has not been a primary focus. The discontinuation of Tedatioxetine's development limits its comparative value.

The data presented herein underscores the importance of not only the triple reuptake mechanism but also the specific potency and selectivity profile of each compound in determining its ultimate clinical utility. Further research into the downstream signaling consequences of these varied profiles will be crucial for the rational design of next-generation antidepressants with improved efficacy and tolerability.

References

In Vivo Validation of Amitifadine's Effect on Monoamine Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of Amitifadine on monoamine levels with other triple reuptake inhibitors, supported by available experimental data. Detailed methodologies for the key experiments are provided to facilitate replication and further research.

Comparative Analysis of Monoamine Reuptake Inhibitors

Amitifadine (formerly EB-1010 or DOV-21,947) is a triple reuptake inhibitor (TRI) that elevates the extracellular levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the brain.[1] This mechanism is believed to underlie its potential antidepressant effects. This section compares the in vivo effects of Amitifadine with two other TRIs, Centanafadine and Tesofensine.

Data Presentation

The following table summarizes the qualitative and available quantitative effects of Amitifadine and its comparators on extracellular monoamine levels in key brain regions of rats, as determined by in vivo microdialysis studies. It is important to note that direct quantitative comparisons are challenging due to variations in experimental designs across different studies.

CompoundDose (Route)Brain RegionDopamine (DA) % Increase from BaselineNorepinephrine (NE) % Increase from BaselineSerotonin (5-HT) % Increase from BaselineCitation(s)
Amitifadine 10 mg/kg (i.p.)Prefrontal CortexMarked and Persistent IncreaseMarked and Persistent IncreaseMarked and Persistent Increase[1][2]
10 mg/kg (i.p.)Nucleus AccumbensMarked and Persistent IncreaseNot ReportedNot Reported[1][2]
10 mg/kg (i.p.)StriatumMarked and Persistent IncreaseNot ReportedNot Reported[1][2]
Centanafadine Not SpecifiedPrefrontal CortexIncreasedGreatest IncreaseNot Reported[3]
Tesofensine 2.0 mg/kg (s.c.)Nucleus Accumbens & Prefrontal CortexReversal of diet-induced reductionNot ReportedNot Reported[2]

Experimental Protocols

The following sections detail the standard methodologies for in vivo validation of a compound's effect on monoamine levels.

In Vivo Microdialysis Protocol

This protocol outlines the key steps for measuring extracellular monoamine concentrations in the brain of a freely moving rat.

1. Animal Preparation and Stereotaxic Surgery:

  • Animals: Male Sprague-Dawley rats (250-300g) are typically used. They should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Anesthesia: The rat is anesthetized using a suitable agent (e.g., isoflurane or a ketamine/xylazine mixture).

  • Stereotaxic Implantation: The anesthetized rat is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum). The coordinates are determined using a rat brain atlas. The cannula is secured to the skull using dental cement.

  • Recovery: The animal is allowed to recover from surgery for at least 48 hours before the microdialysis experiment.

2. Microdialysis Procedure:

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min) using a microinfusion pump.

  • Equilibration: The system is allowed to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to determine the basal monoamine levels.

  • Drug Administration: The test compound (e.g., Amitifadine) or vehicle is administered via the desired route (e.g., intraperitoneal injection).

  • Post-Dosing Collection: Dialysate collection continues at the same intervals for several hours to monitor the drug-induced changes in monoamine levels.

  • Sample Handling: Collected samples are immediately mixed with an antioxidant solution (e.g., perchloric acid) to prevent degradation and are stored at -80°C until analysis.

HPLC-ECD Analysis of Monoamines

This protocol describes the quantification of dopamine, norepinephrine, and serotonin in microdialysate samples.

1. Instrumentation:

  • A high-performance liquid chromatography (HPLC) system equipped with a refrigerated autosampler, a reversed-phase C18 column, and an electrochemical detector (ECD) is used.[4][5]

2. Mobile Phase:

  • The mobile phase typically consists of a phosphate or citrate buffer, an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier (e.g., methanol or acetonitrile). The exact composition is optimized for the separation of the monoamines.[4]

3. Standard Preparation:

  • Standard solutions of known concentrations of dopamine, norepinephrine, and serotonin are prepared to generate a standard curve for quantification.

4. Sample Analysis:

  • Injection: A small volume (e.g., 10-20 µL) of the thawed dialysate sample or standard solution is injected into the HPLC system.

  • Separation: The monoamines are separated on the C18 column based on their physicochemical properties.

  • Detection: The electrochemical detector oxidizes the monoamines as they elute from the column, generating an electrical signal that is proportional to their concentration.

  • Quantification: The concentration of each monoamine in the sample is calculated by comparing its peak area or height to the standard curve. The results are typically expressed as a percentage change from the baseline levels.[6]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of a triple reuptake inhibitor and the experimental workflow for in vivo microdialysis.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Presynaptic Neuron vesicle Vesicles with Monoamines transporter Monoamine Transporters (DAT, NET, SERT) monoamines vesicle->monoamines Release monoamines->transporter Reuptake receptors Postsynaptic Receptors monoamines->receptors Binding postsynaptic_neuron Postsynaptic Neuron amitifadine Amitifadine (TRI) amitifadine->transporter Inhibition

Caption: Mechanism of action of a triple reuptake inhibitor like Amitifadine.

start Animal Acclimation & Stereotaxic Surgery recovery Post-operative Recovery (≥48h) start->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion equilibration System Equilibration (1-2h) probe_insertion->equilibration baseline Baseline Sample Collection (≥1h) equilibration->baseline drug_admin Drug/Vehicle Administration baseline->drug_admin post_drug Post-dosing Sample Collection (several hours) drug_admin->post_drug analysis Sample Analysis (HPLC-ECD) post_drug->analysis end Histological Verification of Probe Placement post_drug->end data_proc Data Processing & Statistical Analysis analysis->data_proc

References

Amitifadine Clinical Trials: A Comparative Analysis for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for Amitifadine (formerly EB-1010), a serotonin-preferring triple reuptake inhibitor. The focus is on its development for Major Depressive Disorder (MDD), for which it underwent a Phase II proof-of-concept study and a larger Phase IIb/IIIa trial. Preclinical investigations have also explored its potential for smoking cessation and alcoholism; however, to date, no human clinical trial data for these indications have been publicly disclosed.

Mechanism of Action

Amitifadine is a triple reuptake inhibitor that blocks the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1] This action increases the synaptic availability of these key neurotransmitters involved in mood regulation. Its inhibitory potency ratio for SERT:NET:DAT is approximately 1:2:8, classifying it as a serotonin-preferring triple reuptake inhibitor.[2]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amitifadine Amitifadine SERT SERT Amitifadine->SERT Inhibits NET NET Amitifadine->NET Inhibits DAT DAT Amitifadine->DAT Inhibits Serotonin_vesicle Serotonin Serotonin 5-HT Serotonin_vesicle->Serotonin Norepinephrine_vesicle Norepinephrine Norepinephrine NE Norepinephrine_vesicle->Norepinephrine Dopamine_vesicle Dopamine Dopamine DA Dopamine_vesicle->Dopamine Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Norepinephrine->NET Reuptake Norepinephrine_receptor NE Receptor Norepinephrine->Norepinephrine_receptor Dopamine->DAT Reuptake Dopamine_receptor DA Receptor Dopamine->Dopamine_receptor

Caption: Amitifadine's Mechanism of Action. (Within 100 characters)

Clinical Trials for Major Depressive Disorder: A Head-to-Head Comparison

Amitifadine's clinical development for MDD was primarily defined by two key studies: a promising Phase II proof-of-concept trial and a subsequent, larger Phase IIb/IIIa (TRIADE) trial that did not meet its primary endpoint.

Quantitative Data Summary
FeaturePhase II Proof-of-Concept Study (Tran et al.)Phase IIb/IIIa TRIADE Study (NCT01318434)
Study Phase IIIIb/IIIa
Number of Patients 63 (56 in modified intent-to-treat population)[2]342[3]
Patient Population Major Depressive Disorder (HAMD-17 ≥ 22)[2]MDD with inadequate response to one prior SSRI or SNRI[3]
Interventions Amitifadine (25mg BID for 2 wks, then 50mg BID for 4 wks) vs. Placebo[2]Amitifadine (50mg/day or 100mg/day) vs. Placebo and Paroxetine (active comparator)[1][4]
Primary Endpoint Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score[2]Change from baseline in MADRS total score[1]
MADRS Baseline (mean) 31.4[2]Not Reported
Change in MADRS (mean) Amitifadine: -13.4 (from baseline of 31.4 to 18.2); Placebo: -9.4 (from baseline of 31.4 to 22.0)[2]Not Statistically Significant for either 50mg or 100mg dose vs. Placebo[1]
p-value (vs. Placebo) 0.028[2]Not Reported (stated as not statistically significant)[1]
HAMD-17 Baseline (mean) 29.6[2]Not Reported
Key Secondary Outcomes Statistically significant improvement in Clinical Global Impression of Change - Improvement (p=0.03) and anhedonia factor score (p=0.049)[2]Not Reported in top-line results
Safety and Tolerability Well-tolerated, comparable to placebo; no serious adverse events reported.[2]Well-tolerated at both doses; no significant side effects compared to paroxetine, which was associated with sexual dysfunction.[5]
Experimental Protocols

This was a 6-week, multicenter, randomized, double-blind, parallel, placebo-controlled study.[2]

  • Inclusion Criteria: Patients with a diagnosis of Major Depressive Disorder and a 17-item Hamilton Depression Rating Scale (HAMD-17) score of ≥ 22 at baseline.[2]

  • Treatment Regimen: Patients were randomized to receive either Amitifadine (25 mg twice daily for the first two weeks, followed by 50 mg twice daily for the remaining four weeks) or a placebo.[2]

  • Efficacy Assessments: The primary efficacy measure was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. Secondary measures included the HAMD-17 and the Clinical Global Impression of Change - Improvement (CGI-I) scale.[2]

Screening Screening (HAMD-17 >= 22) Randomization Randomization Screening->Randomization Amitifadine_Arm Amitifadine 25mg BID (2 wks) -> 50mg BID (4 wks) Randomization->Amitifadine_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Endpoint 6-Week Endpoint (MADRS, HAMD-17, CGI-I) Amitifadine_Arm->Endpoint Placebo_Arm->Endpoint

Caption: Phase II Proof-of-Concept Study Workflow. (Within 100 characters)

The TRIADE (Triple Reuptake Inhibitor Anti-Depressant Effects) study was a Phase IIb/IIIa clinical trial designed to further assess the safety and efficacy of Amitifadine.[3]

  • Study Design: This study utilized a Sequential Parallel Comparison Design (SPCD) to reduce the high placebo response rates often seen in antidepressant trials.[3]

  • Patient Population: The trial enrolled patients with MDD who had not responded to at least one prior adequate course of a first-line antidepressant, such as an SSRI or SNRI.[1][3]

  • Treatment Arms: Patients were randomized to receive Amitifadine at doses of 50 mg/day or 100 mg/day, a placebo, or the active comparator paroxetine.[1][4]

  • Primary Outcome: The primary endpoint was the change from baseline in the MADRS total score.[1]

  • Results: The top-line results indicated that neither the 50 mg nor the 100 mg dose of Amitifadine showed a statistically significant difference from placebo on the primary endpoint.[1] It was suggested that the doses of Amitifadine may have been too low.[5]

cluster_stage1 Stage 1 cluster_stage2 Stage 2 Screening Screening (MDD with prior SSRI/SNRI failure) Randomization1 Initial Randomization Screening->Randomization1 Amitifadine_50 Amitifadine 50mg Randomization1->Amitifadine_50 Amitifadine_100 Amitifadine 100mg Randomization1->Amitifadine_100 Placebo1 Placebo Randomization1->Placebo1 Paroxetine Paroxetine Randomization1->Paroxetine Endpoint Final Endpoint (Change in MADRS) Amitifadine_50->Endpoint Amitifadine_100->Endpoint Placebo_Responders Placebo Responders (Excluded) Placebo1->Placebo_Responders Placebo_NonResponders Placebo Non-Responders Placebo1->Placebo_NonResponders Paroxetine->Endpoint Randomization2 Re-randomization Placebo_NonResponders->Randomization2 Amitifadine_rerandom Amitifadine (50mg or 100mg) Randomization2->Amitifadine_rerandom Placebo2 Placebo Randomization2->Placebo2 Amitifadine_rerandom->Endpoint Placebo2->Endpoint

Caption: TRIADE Study (SPCD) Logical Flow. (Within 100 characters)

Investigations in Other Indications

While Amitifadine was primarily developed for MDD, its mechanism of action suggested potential utility in other areas. Preclinical studies in animal models have investigated its effects on nicotine self-administration for smoking cessation and on binge drinking for alcoholism. However, a comprehensive search of publicly available clinical trial registries and scientific literature did not yield any results for human clinical trials of Amitifadine for these indications. The development for these potential uses does not appear to have progressed to the clinical stage.

Summary and Conclusion

The clinical development of Amitifadine for Major Depressive Disorder provides a tale of initial promise followed by a setback in a larger, more complex trial. The Phase II proof-of-concept study demonstrated statistically significant efficacy in improving depressive symptoms, including anhedonia, with a favorable side-effect profile.[2] However, the subsequent Phase IIb/IIIa TRIADE study failed to replicate these findings at the tested doses of 50mg and 100mg per day in a population of patients who had not responded to prior antidepressant treatment.[1] While the tolerability of Amitifadine remained a positive attribute, the lack of superior efficacy to placebo in the TRIADE trial led to the discontinuation of its development for MDD. The hypothesis that higher doses might have yielded different results remains untested in a clinical setting.[5] For other potential indications such as smoking cessation and alcoholism, the development of Amitifadine did not proceed to human clinical trials based on available data.

References

Amitifadine Hydrochloride vs. Alternatives: A Comparative Analysis of Effects on Dopamine-Dependent Behaviors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amitifadine hydrochloride and other neuroactive compounds, focusing on their effects on dopamine-dependent behaviors. The information presented is intended to support preclinical and clinical research in the development of novel therapeutics for neurological and psychiatric disorders.

Executive Summary

This compound (formerly EB-1010, DOV-21,947) is a novel triple reuptake inhibitor (TRI) that blocks the reuptake of serotonin, norepinephrine, and dopamine.[1][2][3] Its unique pharmacological profile suggests a potential for broader efficacy in treating conditions like major depressive disorder, particularly in patients with anhedonia, a condition linked to dysregulated dopamine signaling.[4] This guide compares the pharmacological and behavioral effects of Amitifadine with Bupropion, a well-established norepinephrine-dopamine reuptake inhibitor (NDRI), to provide a clear, data-driven analysis for research and development professionals.

Pharmacological Profile: A Tale of Three Transporters

The distinct behavioral outcomes of Amitifadine and Bupropion are rooted in their differential affinities for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Amitifadine engages all three, while Bupropion primarily targets NET and DAT.[3][5]

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
Amitifadine 99[2]262[2]213[2]12[2]23[2]96[2]
Bupropion 5960[3]2890[3]408[3]10000[3]1800[3]520[3]

Table 1: Comparative Transporter Binding Affinities (Kᵢ) and Reuptake Inhibition (IC₅₀). Lower values indicate greater potency.

Neurochemical Effects: Impact on Extracellular Dopamine

In vivo microdialysis studies provide a direct measure of a drug's effect on neurotransmitter levels in specific brain regions. Both Amitifadine and Bupropion have been shown to increase extracellular dopamine, a key mechanism underlying their effects on dopamine-dependent behaviors.

CompoundDose (mg/kg, i.p.)Brain RegionPeak Increase in Dopamine (% of Baseline)Reference
Amitifadine 10Prefrontal Cortex, Striatum, Nucleus AccumbensMarkedly and persistently increased[6][7]
Bupropion 10Striatum+76%[8]
25Striatum+164%[8]
100Striatum+443%[8]
100Striatum (anesthetized rats)~150%[9][10]

Table 2: Comparative Effects on Extracellular Dopamine Levels in Rats.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Mechanism cluster_drugs Pharmacological Intervention DA Dopamine VMAT2 VMAT2 DA->VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_released Dopamine DA_vesicle->DA_released Release DA_receptor Dopamine Receptor DA_released->DA_receptor Binding DAT DAT DA_released->DAT Reuptake Signal Transduction Signal Transduction DAT->DA Amitifadine Amitifadine Amitifadine->DAT Inhibition Bupropion Bupropion Bupropion->DAT Inhibition

Figure 1: Dopaminergic Synapse and Mechanism of Action.

Comparative Effects on Dopamine-Dependent Behaviors

Antidepressant-like Activity

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used to screen for antidepressant efficacy. A decrease in immobility time is indicative of an antidepressant-like effect.

CompoundTestSpeciesDose (mg/kg)Effect on ImmobilityReference
Amitifadine Forced Swim TestRat5 (oral MED)Reduced duration[2]
Tail Suspension TestRat5 (oral MED)Dose-dependent reduction[2]
Bupropion Forced Swim TestRatN/AReduced immobility[11]

Table 3: Comparative Antidepressant-Like Effects. MED: Minimum Effective Dose.

Locomotor Activity

Changes in locomotor activity can indicate stimulant or sedative properties of a compound. Dopaminergic agents often influence motor behavior.

CompoundSpeciesDose (mg/kg)Effect on Locomotor ActivityReference
Amitifadine RatUp to 20No significant increase[2][7]
Rat30Significant decrease[12][13]
Bupropion MouseLow dosesIncreased[9]
MouseHigh dosesReduced[9]
RatHigh dosesElevated[11]

Table 4: Comparative Effects on Locomotor Activity.

Drug Self-Administration

Drug self-administration paradigms are the gold standard for assessing the abuse potential and anti-addictive properties of a compound.

CompoundDrug of AbuseSpeciesDose (mg/kg)Effect on Self-AdministrationReference
Amitifadine NicotineRat5, 10, 30Reduced[12][13]
RemifentanilRat5, 10, 20Reduced[14][15]

Table 5: Effects of Amitifadine on Drug Self-Administration. Data for Bupropion's effect on other drugs' self-administration is extensive but not directly comparable in a simple table without more specific head-to-head studies. Bupropion is known to be an effective smoking cessation aid.[16]

Experimental Protocols

Forced Swim Test (FST)

cluster_day1 Day 1: Pre-test Session cluster_day2 Day 2: Test Session (24h later) A Place rat in cylinder with water (15 min) B Administer test compound (e.g., Amitifadine) or vehicle C Place rat in cylinder with water (5 min) B->C D Record and score behavior (immobility, swimming, climbing) C->D

Figure 2: Forced Swim Test Workflow.

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[6]

  • Procedure:

    • Pre-test (Day 1): Each rat is placed in the cylinder for a 15-minute session.[6][17]

    • Test (Day 2): 24 hours after the pre-test, the test compound or vehicle is administered. After a specified pretreatment time, the rat is placed back into the cylinder for a 5-minute session.[6]

  • Data Analysis: The duration of immobility (when the animal makes only the movements necessary to keep its head above water) is scored. A reduction in immobility time is interpreted as an antidepressant-like effect.[17][18]

In Vivo Microdialysis

A Implant microdialysis probe in target brain region B Perfuse with aCSF and allow for equilibration A->B C Collect baseline dialysate samples B->C D Administer test compound (e.g., Amitifadine, Bupropion) or vehicle C->D E Collect post-administration dialysate samples D->E F Analyze neurotransmitter concentrations (e.g., HPLC-ECD) E->F

Figure 3: In Vivo Microdialysis Workflow.

  • Surgery: A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum, nucleus accumbens, prefrontal cortex) of an anesthetized rat.

  • Procedure:

    • Following a recovery period, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[16]

    • After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).[16]

    • The test compound or vehicle is administered.

    • Post-administration samples are collected.

  • Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using a sensitive analytical technique like HPLC with electrochemical detection (HPLC-ECD).[16][19]

Conclusion

This compound demonstrates a unique pharmacological profile as a triple reuptake inhibitor with a notable impact on the dopamine system. Its ability to increase extracellular dopamine, coupled with its antidepressant-like effects and its influence on reward-related behaviors in preclinical models, suggests a distinct therapeutic potential compared to traditional antidepressants and even other dopamine-acting agents like Bupropion. The provided data and experimental protocols offer a foundation for further investigation into the nuanced effects of Amitifadine on dopamine-dependent behaviors, which is crucial for advancing the development of novel treatments for complex neuropsychiatric disorders.

References

A Comparative Pharmacological Analysis of Amitifadine and Bupropion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of Amitifadine and bupropion, two centrally acting agents with distinct profiles. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of their respective mechanisms of action, receptor interactions, and pharmacokinetic profiles, supported by experimental data.

Overview and Mechanism of Action

Amitifadine (formerly known as EB-1010 or DOV-21,947) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), commonly referred to as a triple reuptake inhibitor (TRI)[1][2]. Its mechanism of action involves the simultaneous blockade of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these three key neurotransmitters in the brain[1][3]. Although it was investigated for the treatment of major depressive disorder (MDD), its development was discontinued after a Phase IIb/IIIa clinical trial[2][4].

Bupropion is classified as an atypical antidepressant and is a norepinephrine-dopamine reuptake inhibitor (NDRI)[5][6]. Its primary mechanism of action is the inhibition of NET and DAT, with a comparatively weaker effect on dopamine reuptake[5][6]. In addition to its effects on monoamine transporters, bupropion also functions as a non-competitive antagonist of several nicotinic acetylcholine receptors (nAChRs)[7][8][9]. This dual mechanism contributes to its clinical profile, which includes its use in the treatment of MDD and as an aid for smoking cessation[5].

Receptor Binding and Transporter Inhibition

The affinity of a compound for its molecular targets is a critical determinant of its pharmacological activity. The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of Amitifadine and bupropion for the monoamine transporters.

Table 1: Comparative Binding Affinities (Ki) in nM

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
Amitifadine99[1]262[1]213[1]
Bupropion45,000[10]2,800[10]1,400[10]

Table 2: Comparative Reuptake Inhibition (IC50) in nM

CompoundSerotonin (IC50, nM)Norepinephrine (IC50, nM)Dopamine (IC50, nM)
Amitifadine12[1]23[1]96[1]
Bupropion>10,000[5]--

Note: A comprehensive set of directly comparable IC50 values for bupropion across all three transporters was not available in the reviewed literature. The available data indicates that bupropion's inhibition of serotonin reuptake is negligible[5].

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn influence its therapeutic window and dosing regimen.

Table 3: Comparative Pharmacokinetic Parameters

ParameterAmitifadineBupropion
Half-life Data not availableBiphasic: initial phase ~1.5 hours, terminal phase ~14 hours[11]
Metabolism Data not availableExtensively metabolized in the liver, primarily by CYP2B6 to the active metabolite hydroxybupropion[12].
Protein Binding Data not availableApproximately 84%[6]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profiles of monoamine reuptake inhibitors like Amitifadine and bupropion.

Receptor Binding Assays

These assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

Protocol: Competitive Radioligand Binding Assay [13][14][15]

  • Receptor Preparation: Cell membranes expressing the target transporter (SERT, NET, or DAT) are prepared and their protein concentration is determined.

  • Assay Setup: The assay is conducted in a multi-well plate format. Each well contains the prepared receptor membranes, a fixed concentration of a radiolabeled ligand known to bind to the target, and varying concentrations of the unlabeled test compound (e.g., Amitifadine or bupropion).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Inhibition Assays

These assays measure the ability of a compound to inhibit the uptake of neurotransmitters into cells expressing the corresponding transporters, providing an IC50 value.

Protocol: Fluorescence-Based Reuptake Inhibition Assay [16][17][18]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured in multi-well plates.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound.

  • Substrate Addition: A fluorescent substrate that is a mimic of the natural monoamine neurotransmitter is added to the wells.

  • Fluorescence Measurement: As the fluorescent substrate is taken up by the cells via the transporter, its fluorescence increases. The fluorescence intensity is measured over time using a fluorescence microplate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the transporter activity. The percentage of inhibition of transporter activity at each concentration of the test compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brain of a living animal, providing in vivo evidence of a drug's effect on neurotransmitter reuptake.

Protocol: In Vivo Microdialysis for Monoamine Measurement [1][11][19]

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., a rat).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.

  • Drug Administration: After a baseline collection period, the test compound is administered to the animal.

  • Post-Dose Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter concentrations following drug administration.

  • Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: The changes in neurotransmitter levels from baseline provide a measure of the in vivo potency and efficacy of the reuptake inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of Amitifadine and bupropion, as well as a typical experimental workflow for their pharmacological characterization.

amitifadine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft amitifadine Amitifadine sert SERT amitifadine->sert Inhibits net NET amitifadine->net Inhibits dat DAT amitifadine->dat Inhibits serotonin_vesicle Serotonin Vesicle serotonin Serotonin serotonin_vesicle->serotonin Release norepinephrine_vesicle Norepinephrine Vesicle norepinephrine Norepinephrine norepinephrine_vesicle->norepinephrine Release dopamine_vesicle Dopamine Vesicle dopamine Dopamine dopamine_vesicle->dopamine Release serotonin->sert Reuptake norepinephrine->net Reuptake dopamine->dat Reuptake

Caption: Amitifadine's Mechanism of Action.

bupropion_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft bupropion Bupropion net NET bupropion->net Inhibits dat DAT bupropion->dat Inhibits nachr nAChR bupropion->nachr Antagonizes norepinephrine_vesicle Norepinephrine Vesicle norepinephrine Norepinephrine norepinephrine_vesicle->norepinephrine Release dopamine_vesicle Dopamine Vesicle dopamine Dopamine dopamine_vesicle->dopamine Release norepinephrine->net Reuptake dopamine->dat Reuptake acetylcholine Acetylcholine acetylcholine->nachr Binds

Caption: Bupropion's Dual Mechanism of Action.

experimental_workflow start Drug Candidate (Amitifadine or Bupropion) binding_assay In Vitro Receptor Binding Assay start->binding_assay reuptake_assay In Vitro Neurotransmitter Reuptake Assay start->reuptake_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis reuptake_assay->data_analysis microdialysis In Vivo Microdialysis conclusion Pharmacological Profile microdialysis->conclusion pharmacokinetics Pharmacokinetic Studies pharmacokinetics->conclusion data_analysis->microdialysis data_analysis->pharmacokinetics

Caption: Pharmacological Characterization Workflow.

Conclusion

Amitifadine and bupropion represent distinct pharmacological approaches to modulating monoaminergic neurotransmission. Amitifadine is a broad-spectrum triple reuptake inhibitor with relatively balanced activity across the serotonin, norepinephrine, and dopamine transporters. In contrast, bupropion is a norepinephrine-dopamine reuptake inhibitor with an additional mechanism of nicotinic acetylcholine receptor antagonism. The provided quantitative data and experimental protocols offer a foundation for further comparative research and a deeper understanding of the nuanced pharmacological differences between these two compounds. This information is crucial for the rational design and development of novel therapeutics targeting monoaminergic systems.

References

Validating Analytical Methods for Amitifadine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of Amitifadine in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research. This guide provides a comparative overview of common analytical methods, complete with experimental protocols and performance data to aid in the selection and validation of the most suitable method for your research needs.

Method Comparison: HPLC-UV vs. LC-MS/MS

The two most prevalent analytical techniques for quantifying small molecule drugs like Amitifadine are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix complexity.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Generally lower, in the µg/mL to high ng/mL range.[1]High, capable of reaching low ng/mL to pg/mL levels.[2][3]
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV absorbance.Excellent, highly specific due to the selection of precursor and product ions.[4]
Linearity Good, typically with a correlation coefficient (R²) > 0.99.[1]Excellent, with R² values consistently > 0.99.[2][4]
Precision Intra- and inter-day precision are generally acceptable, with coefficients of variation (CV) < 15%.[1]High precision, with CVs often below 10%.[5]
Accuracy Good, with recovery typically between 85-115%.[1]Excellent, with accuracy values generally within 90-110%.[5]
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.
Sample Throughput Can be lower due to longer run times for adequate separation.Higher throughput is achievable with modern UPLC systems and rapid gradients.[5]

Experimental Protocols

HPLC-UV Method for Amitifadine in Human Plasma

This protocol is a representative method and should be validated in your laboratory.[6]

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard.

  • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial.

2. HPLC Conditions:

  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 0-2 min: 10% B; 2-10 min: 10-80% B; 10-12 min: 80% B; 12-13 min: 80-10% B; 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Detector: UV-Vis Diode Array Detector (DAD)

  • Detection Wavelength: 240 nm

General LC-MS/MS Method for Amitifadine Quantification

This is a generalized protocol based on methods for similar small molecule drugs and requires optimization and validation for Amitifadine.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or serum, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of Amitifadine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a 96-well plate or autosampler vials.

  • Inject a small volume (e.g., 2-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: A suitable C18 or similar reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A fast gradient to elute the analyte quickly (e.g., 5% to 95% B in 2-3 minutes).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to Amitifadine and its internal standard.

Visualizing Workflows and Mechanisms

To further clarify the processes and biological context, the following diagrams illustrate the analytical workflow and the signaling pathway of Amitifadine.

Experimental Workflow for Amitifadine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (Optional for HPLC) Supernatant_Transfer->Evaporation HPLC_Injection HPLC/UPLC Injection Supernatant_Transfer->HPLC_Injection Direct for LC-MS/MS Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Amitifadine Calibration_Curve->Quantification

Caption: A step-by-step workflow for the quantification of Amitifadine in plasma.

Amitifadine functions as a triple reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[7][8][9] This mechanism of action leads to an increase in the synaptic concentrations of these key neurotransmitters.

Amitifadine's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amitifadine Amitifadine SERT SERT Amitifadine->SERT Inhibits NET NET Amitifadine->NET Inhibits DAT DAT Amitifadine->DAT Inhibits Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptors Serotonin->Serotonin_Receptor Norepinephrine->NET Reuptake Norepinephrine_Receptor Adrenergic Receptors Norepinephrine->Norepinephrine_Receptor Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Signaling Downstream Signaling Serotonin_Receptor->Signaling Norepinephrine_Receptor->Signaling Dopamine_Receptor->Signaling

Caption: Inhibition of monoamine transporters by Amitifadine.

Conclusion

The selection of an analytical method for Amitifadine quantification should be guided by the specific needs of the research. For high-throughput, highly sensitive, and selective quantification, particularly in complex biological matrices, an LC-MS/MS method is preferable. For routine analysis where the expected concentrations are higher and cost is a significant consideration, a well-validated HPLC-UV method can provide reliable and accurate results. Regardless of the method chosen, thorough validation according to established guidelines is essential to ensure the integrity and reproducibility of the data.

References

A Comparative Analysis of Amitifadine and Other Pharmacotherapies for Nicotine Self-Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of Amitifadine (formerly EB-1010), a triple monoamine reuptake inhibitor, with other established and emerging treatments for nicotine dependence. The following analysis is based on preclinical data from nicotine self-administration studies in rodent models, offering a comparative framework for researchers and drug development professionals.

Overview of Mechanisms of Action

Nicotine addiction is a complex neurobiological process primarily driven by the reinforcing effects of nicotine on the mesolimbic dopamine system. Pharmacotherapies for smoking cessation aim to disrupt this process through various mechanisms.

  • Amitifadine: As a triple monoamine reuptake inhibitor, Amitifadine increases the synaptic availability of dopamine, norepinephrine, and serotonin. This neurochemical profile is hypothesized to alleviate withdrawal symptoms and reduce the reinforcing effects of nicotine.

  • Varenicline and Cytisine: These drugs are partial agonists of the α4β2 nicotinic acetylcholine receptors (nAChRs). They provide a moderate and sustained level of dopamine release, which reduces craving and withdrawal symptoms. Concurrently, they act as antagonists by blocking nicotine from binding to these receptors, thereby diminishing the rewarding effects of smoking.

  • Bupropion: This agent is a norepinephrine-dopamine reuptake inhibitor and a non-competitive antagonist of nAChRs. Its mechanism is thought to involve both attenuating withdrawal symptoms by increasing dopamine and norepinephrine levels and reducing the reinforcing properties of nicotine through its antagonist action.

Preclinical Efficacy in Nicotine Self-Administration Models

The following tables summarize quantitative data from key preclinical studies investigating the effects of these compounds on nicotine self-administration in rats. This behavioral paradigm is a gold-standard model for assessing the abuse potential and therapeutic efficacy of drugs for addiction.

Table 1: Effects of Acute and Chronic Amitifadine Administration on Nicotine Self-Administration in Female Sprague-Dawley Rats[1][2]
Treatment GroupDose (mg/kg)Effect on Nicotine Self-AdministrationEffect on Locomotor ActivityEffect on Food-Motivated Responding
Acute Amitifadine 5Reduced during the first 15 min of the sessionNo significant effectNo significant effect
10Reduced during the first 15 min of the sessionHypoactivity at the beginning of the sessionNo significant effect
30Significantly reduced throughout the sessionSignificant reductionSignificant reduction
Chronic Amitifadine 10Significant and sustained reduction over 15 sessionsNot specified in chronic studyNot specified in chronic study
Table 2: Effects of Varenicline on Nicotine Self-Administration in Rats[3][4][5]
Animal ModelDose (mg/kg, s.c. or p.o.)Effect on Nicotine Self-AdministrationNotes
Sprague-Dawley Rats0.3 - 3.0Dose-dependently reducedAlso attenuated nicotine-primed and cue-induced reinstatement of nicotine-seeking
Marchigian Sardinian Alcohol-Preferring (msP) Rats1.0, 3.0Significantly reducedEffective in both alcohol-exposed and non-exposed rats
Wistar Rats (Extended Access)1.0, 3.0Significantly decreasedMore effective after a period of abstinence
Table 3: Effects of Bupropion on Nicotine Self-Administration in Rats[2][6]
Animal ModelDose (mg/kg, IP)Effect on Nicotine Self-AdministrationEffect on Sucrose/Food-Maintained Responding
Sprague-Dawley Rats1 - 78Biphasic: increased infusions at low doses, decreased at high dosesDose-dependently decreased
Wistar Rats10, 30, 5630 mg/kg increased nicotine intakeDose-dependently decreased food-maintained behavior
Table 4: Effects of Cytisine on Nicotine-Related Behaviors in Rats[7][8]
Behavioral ParadigmDose (mg/kg)EffectNotes
Intracranial Self-Stimulation (ICSS)Not specifiedDiminished nicotine withdrawal-induced elevations in ICSS thresholdsSuggests reduction of the dysphoric state associated with withdrawal
Nicotine Discrimination1.0, 3.0Marginal partial generalization to nicotineWeakly antagonized the discriminative stimulus effects of nicotine

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for each treatment and a typical experimental workflow for a nicotine self-administration study.

Amitifadine_Mechanism_of_Action cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter DA Dopamine NET Norepinephrine Transporter NE Norepinephrine SERT Serotonin Transporter SER Serotonin Receptors Postsynaptic Receptors DA->Receptors Binds NE->Receptors Binds SER->Receptors Binds Amitifadine Amitifadine Amitifadine->DAT Inhibits Amitifadine->NET Inhibits Amitifadine->SERT Inhibits

Caption: Amitifadine's mechanism of action.

Varenicline_Cytisine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_dopamine_release Dopamine Release nAChR α4β2 nAChR Dopamine Dopamine nAChR->Dopamine Stimulates Release Nicotine Nicotine Nicotine->nAChR Binds (Agonist) Varenicline_Cytisine Varenicline/ Cytisine Varenicline_Cytisine->nAChR Binds (Partial Agonist)

Caption: Varenicline/Cytisine's mechanism.

Bupropion_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter NET Norepinephrine Transporter nAChR nAChR Bupropion Bupropion Bupropion->DAT Inhibits Bupropion->NET Inhibits Bupropion->nAChR Antagonizes Nicotine Nicotine Nicotine->nAChR Activates

Caption: Bupropion's dual mechanism of action.

Nicotine_Self_Administration_Workflow cluster_phase1 Phase 1: Acquisition cluster_phase2 Phase 2: Stable Responding cluster_phase3 Phase 3: Treatment Administration cluster_phase4 Phase 4: Data Collection & Analysis Acquisition Rats trained to press a lever for intravenous nicotine infusions (e.g., 0.03 mg/kg/infusion). Stability Responding for nicotine stabilizes over several sessions. Acquisition->Stability Training Treatment Pre-treatment with test compound (e.g., Amitifadine) or vehicle prior to self-administration session. Stability->Treatment Baseline Data Measure number of nicotine infusions, lever presses, and other behavioral endpoints. Compare treatment to vehicle control. Treatment->Data Testing

Caption: Nicotine self-administration workflow.

Experimental Protocols

Nicotine Self-Administration Paradigm[1][2][6][9]
  • Subjects: Adult rats (e.g., Sprague-Dawley or Wistar strains) are surgically implanted with intravenous catheters in the jugular vein.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a drug infusion pump.

  • Acquisition: Rats are placed in the chambers and learn to press an "active" lever to receive an infusion of nicotine (e.g., 0.03 mg/kg in saline). The other "inactive" lever serves as a control for general activity. Each infusion is often paired with a cue light or tone.

  • Maintenance: Daily sessions (e.g., 1-2 hours) are conducted until the rats demonstrate stable patterns of nicotine self-administration.

  • Treatment Testing: Prior to a test session, rats are administered the test compound (e.g., Amitifadine, Varenicline, Bupropion) or a vehicle control. The effect of the treatment on the number of nicotine infusions earned is the primary measure of efficacy.

Control Procedures[1][7]
  • Locomotor Activity: To ensure that a reduction in nicotine self-administration is not due to general motor impairment, the effects of the test compound on spontaneous locomotor activity are often assessed in an open-field apparatus.

  • Food-Motivated Responding: To determine if the drug's effects are specific to drug-seeking behavior, its impact on responding for a non-drug reinforcer, such as food pellets, is evaluated under a similar schedule of reinforcement.

Conclusion

Preclinical evidence suggests that Amitifadine effectively reduces nicotine self-administration in rats, with a dose-dependent profile.[1][2] Its mechanism as a triple monoamine reuptake inhibitor offers a different therapeutic approach compared to the nAChR partial agonism of Varenicline and Cytisine, and the dual norepinephrine-dopamine reuptake inhibition and nAChR antagonism of Bupropion. While Varenicline and Bupropion have established clinical efficacy, the preclinical data for Amitifadine warrant further investigation into its potential as a novel smoking cessation aid. Comparative studies directly evaluating these compounds under identical experimental conditions would be valuable for a more definitive assessment of their relative efficacy and side effect profiles. The combination of Amitifadine with other treatments, such as nicotine replacement therapy, may also be a promising avenue for future research.[3][4]

References

Comparative Efficacy of Amitifadine in Preclinical Models of Opioid Self-Administration

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of amitifadine's efficacy in preclinical models of opioid self-administration, juxtaposed with established treatments for opioid use disorder (OUD): methadone, buprenorphine, and naltrexone. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of amitifadine as a potential therapeutic agent.

Introduction

Opioid use disorder remains a significant public health crisis, necessitating the development of novel and more effective therapeutic interventions. Amitifadine, a triple reuptake inhibitor of dopamine, norepinephrine, and serotonin, has shown promise in preclinical studies by reducing the self-administration of opioids. This guide summarizes the key experimental data, details the methodologies employed in these studies, and visually represents the underlying biological pathways to offer a comprehensive comparison with current standard-of-care medications.

Data Presentation: Efficacy in Opioid Self-Administration Models

The following tables summarize the quantitative data from preclinical studies, primarily in rat models, investigating the effects of amitifadine and comparator drugs on opioid self-administration.

Table 1: Efficacy of Amitifadine in Remifentanil Self-Administration in Rats

TreatmentDose (mg/kg)Route of AdministrationOpioid ModelPercent Reduction in Self-Administration (Mean)Reference
Amitifadine5Intraperitoneal (IP)Remifentanil Self-AdministrationSignificant reduction reported[Levin et al., 2020]
Amitifadine10Intraperitoneal (IP)Remifentanil Self-AdministrationSignificant reduction reported[Levin et al., 2020]
Amitifadine20Intraperitoneal (IP)Remifentanil Self-AdministrationSignificant reduction reported[Levin et al., 2020]

Note: The referenced study reported statistically significant reductions but did not provide specific percentage changes.

Table 2: Comparative Efficacy of Standard OUD Medications in Opioid Self-Administration in Rats

TreatmentDose (mg/kg)Route of AdministrationOpioid ModelEffect on Self-AdministrationReference
Methadone3.2Intraperitoneal (IP)Fentanyl Self-AdministrationMinimally effective acute dose to decrease fentanyl choice.[Townsend et al., 2022]
Methadone30Oral (in drinking water)Cocaine Self-AdministrationSignificantly less cocaine seeking and consumption.[D'Souza et al., 2007]
Buprenorphine0.5Intraperitoneal (IP)Oxycodone Self-AdministrationSignificantly reduced motivation for oxycodone self-administration, primarily in males.[Paparini et al., 2022]
Buprenorphine3Subcutaneous (SC)Fentanyl Self-AdministrationMarkedly decreased drug-seeking behavior.[Rebussi et al., 2022]
Naltrexone0.1 - 1Subcutaneous (SC)Ethanol Self-AdministrationSignificantly reduced ethanol intake.[June et al., 2009]
Naltrexone3Intraperitoneal (IP)Oxycodone Self-AdministrationSignificantly reduced the number of oxycodone rewards self-administered.[Paparini et al., 2022]
Naltrexone10 - 30Not SpecifiedHeroin Self-AdministrationTransient decreases in self-administration.[Bertalmio & Woods, 1987]

Experimental Protocols

Opioid Self-Administration in Rats

The following is a generalized protocol for intravenous opioid self-administration studies in rats, based on methodologies cited in the literature.

1. Subjects:

  • Adult male or female Sprague-Dawley rats are commonly used.

2. Surgical Preparation:

  • Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein.

  • The catheter is passed subcutaneously to exit on the back of the rat, where it can be connected to a drug infusion system.

  • A recovery period of several days is allowed post-surgery.

3. Apparatus:

  • Operant conditioning chambers are equipped with two levers, a cue light above each lever, a house light, and an infusion pump connected to the rat's catheter via a swivel and tether system.

4. Training and Self-Administration Sessions:

  • Rats are placed in the operant chambers for daily sessions (e.g., 2 hours).

  • Pressing the "active" lever results in the infusion of a unit dose of the opioid (e.g., remifentanil, fentanyl, heroin) and the activation of a cue light.

  • Pressing the "inactive" lever has no programmed consequences.

  • A "time-out" period (e.g., 20 seconds) often follows each infusion, during which lever presses are recorded but do not result in further infusions.

  • Training continues until a stable pattern of self-administration is established.

5. Drug Treatment and Testing:

  • Once stable self-administration is achieved, animals are pre-treated with the test compound (e.g., amitifadine, methadone, buprenorphine, naltrexone) or vehicle at various doses before the self-administration session.

  • The number of active and inactive lever presses, and consequently the number of opioid infusions, are recorded and compared between treatment and vehicle conditions.

Signaling Pathways and Mechanisms of Action

The reinforcing effects of opioids are primarily mediated by the mesolimbic dopamine system. The following diagrams illustrate the key signaling pathways involved and the proposed mechanism of action of amitifadine.

Opioid Reinforcement Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) GABA GABAergic Interneuron DA Dopaminergic Neuron GABA->DA Inhibits D1R D1 Receptor DA->D1R Releases Dopamine D2R D2 Receptor DA->D2R Reward Reinforcement & Reward Sensation D1R->Reward Activates D2R->Reward Modulates Opioid Opioid (e.g., Remifentanil) Opioid->GABA Inhibits (μ-opioid receptor)

Opioid Reinforcement Pathway

Opioids increase dopamine release in the nucleus accumbens by inhibiting GABAergic interneurons in the ventral tegmental area, leading to a sensation of reward and reinforcing drug-taking behavior.

Amitifadine Mechanism of Action cluster_Synapse Synaptic Cleft PreSynaptic Presynaptic Neuron DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) PostSynaptic Postsynaptic Neuron DAT->PreSynaptic Dopamine NET->PreSynaptic Norepinephrine SERT->PreSynaptic Serotonin Amitifadine Amitifadine Amitifadine->DAT Blocks Reuptake Amitifadine->NET Blocks Reuptake Amitifadine->SERT Blocks Reuptake

Amitifadine's Mechanism of Action

Amitifadine is a triple reuptake inhibitor, increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin by blocking their respective transporters (DAT, NET, and SERT). This modulation of monoaminergic systems is thought to reduce the reinforcing effects of opioids.

Comparison and Conclusion

Amitifadine demonstrates a clear and significant reduction in opioid self-administration in preclinical models. Its mechanism as a triple reuptake inhibitor offers a different therapeutic approach compared to the direct opioid receptor modulation of methadone (full agonist), buprenorphine (partial agonist), and naltrexone (antagonist).

  • Versus Methadone and Buprenorphine: Unlike full and partial opioid agonists, amitifadine does not directly activate opioid receptors, which may reduce the potential for abuse liability and diversion.

  • Versus Naltrexone: While naltrexone blocks the rewarding effects of opioids, its use is often limited by poor patient adherence and the need for a detoxification period. Amitifadine's mechanism may offer a more nuanced modulation of the reward circuitry without complete opioid blockade.

The preclinical data for amitifadine is promising; however, further research is required to fully elucidate its efficacy and safety profile in comparison to established treatments. Direct, head-to-head preclinical studies using standardized opioid self-administration protocols would be invaluable for a more precise quantitative comparison. Additionally, clinical trials are necessary to determine the translatability of these preclinical findings to human populations with OUD.

Safety Operating Guide

Safe Disposal of Amitifadine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This guide provides essential safety and logistical information for the proper disposal of Amitifadine hydrochloride, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to maintain a safe and compliant laboratory environment.

This compound is a triple reuptake inhibitor that requires careful handling and disposal due to its potential health and environmental hazards.[1] It is classified as harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[2] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, all waste containing this compound must be treated as hazardous waste.[1]

Hazard and Safety Data Summary

A clear understanding of the hazards associated with this compound is crucial for safe handling and disposal. The following table summarizes key quantitative and qualitative hazard information.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Category 4: Harmful if swallowed.[2]P264: Wash hands thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P330: Rinse mouth.[2]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332+P313: If skin irritation occurs: Get medical advice/attention.[2] P362+P364: Take off contaminated clothing and wash it before reuse.[2]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337+P313: If eye irritation persists: Get medical advice/attention.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Aquatic Hazard (Long-term) Very toxic to aquatic life with long-lasting effects.[1]P273: Avoid release to the environment.[1]

Experimental Protocols: Disposal Procedures

Proper disposal of this compound and associated waste is a critical final step in the experimental workflow. The following step-by-step procedure must be followed to ensure safety and compliance with regulations.

1. Segregation of Waste:

  • All this compound waste must be segregated from non-hazardous waste at the point of generation.[1]

  • This includes:

    • Unused or expired this compound powder.

    • Contaminated laboratory supplies (e.g., pipette tips, tubes, vials).

    • Contaminated Personal Protective Equipment (PPE) such as gloves and disposable gowns.[1]

2. Waste Collection and Containerization:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

    • Use containers appropriate for solid chemical waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

    • Do not mix with other solvent waste streams unless compatibility has been confirmed to avoid potentially dangerous chemical reactions.[1]

  • Sharps Waste:

    • Any sharps contaminated with this compound (e.g., needles, razor blades) must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.[1]

3. Labeling of Waste Containers:

  • All hazardous waste containers must be clearly and accurately labeled.

  • The label must include the words "Hazardous Waste" and the chemical name "this compound".[1]

4. Storage of Waste:

  • Store hazardous waste containers in a designated and secure satellite accumulation area.[1]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.[1]

  • Keep containers tightly closed and store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]

5. Final Disposal:

  • The final disposal of this compound waste must be conducted through a licensed chemical waste disposal company.[3]

  • Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[4][5]

  • The recommended method for the destruction of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[3][4]

  • All disposal activities must be in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.

start Waste Generation (Unused Amitifadine, Contaminated Labware & PPE) segregate Segregate as Hazardous Waste start->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid collect_sharps Collect Sharps Waste in Puncture-Resistant Container segregate->collect_sharps storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end Final Disposal (e.g., Incineration) disposal->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby upholding their commitment to laboratory safety and regulatory compliance.

References

Essential Safety and Operational Guide for Handling Amitifadine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Amitifadine hydrochloride, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4): Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended PPESpecifications and Best Practices
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves.[2] Change gloves every hour or immediately if they are torn, punctured, or contaminated.[2][3] When double-gloving, place one glove under the gown cuff and the second over the cuff.[2][3]
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that meet ANSI Z87.1 or EN 166 (EU) standards.[2][4] For tasks with a high risk of splashing, a full-face shield must be worn in addition to safety goggles.[2]
Respiratory Protection NIOSH-approved RespiratorFor procedures that may generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator is required.[2] Personnel requiring respiratory protection must be fit-tested and trained in its proper use.[5]
Body Protection Disposable Gown and Sleeve CoversWear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2][3] For added protection, disposable sleeve covers can be worn.[2][5]

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the designated work area, such as a chemical fume hood or a well-ventilated enclosure, is clean and uncluttered.[2][4] Assemble all necessary equipment and PPE.[2]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered this compound within a chemical fume hood or other ventilated enclosure to minimize the risk of inhalation.[1][2]

  • Solution Preparation: When preparing solutions, slowly add the solvent to the this compound powder to avoid splashing.[2]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and properly dispose of contaminated PPE.[5] Wash hands thoroughly with soap and water.[1][4]

Storage Conditions:

  • Keep the container tightly sealed in a dry, cool, and well-ventilated area.[1][4]

  • Protect from direct sunlight and sources of ignition.[1][2]

  • Recommended Storage Temperature:

    • Powder: 4°C for short-term storage, -20°C for long-term storage.[1]

    • In solvent: -80°C for up to 6 months; -20°C for up to 1 month.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency SituationFirst Aid Measures
If Inhaled Immediately move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Seek immediate medical attention.[1]
In Case of Skin Contact Remove contaminated clothing and shoes. Rinse the skin thoroughly with large amounts of water. Seek medical attention.[1]
In Case of Eye Contact Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1] Separate eyelids with fingers to ensure adequate flushing.[1] Seek immediate medical attention.[1]
If Swallowed Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

This compound Spill Response Workflow

spill Spill Occurs evacuate Evacuate Personnel to Safe Areas spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Full Personal Protective Equipment ventilate->ppe contain Contain Spill to Prevent Further Leakage ppe->contain absorb Absorb with Inert Material (e.g., diatomite) contain->absorb collect Collect Contaminated Material into a Hazardous Waste Container absorb->collect decontaminate Decontaminate Surfaces and Equipment with Alcohol collect->decontaminate dispose Dispose of Waste According to Local Regulations decontaminate->dispose

Caption: Workflow for responding to an this compound spill.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination. All waste must be treated as hazardous.

Step-by-Step Disposal Procedure:

  • Segregation: Segregate all this compound waste from non-hazardous waste. This includes unused product, contaminated lab supplies (e.g., pipette tips, tubes), and contaminated PPE.[2]

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2] Do not mix with other solvent waste streams unless compatibility has been confirmed.[2]

  • Contaminated Materials: Dispose of all contaminated items, including gloves, gowns, and lab supplies, as hazardous waste.

  • Final Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations.[1] Consider using a licensed professional waste disposal service.

For unused medication in a non-laboratory setting, it is recommended to use a drug take-back program if available.[6][7] If not available, the medication can be mixed with an undesirable substance like coffee grounds or kitty litter, placed in a sealed bag, and then thrown in the household trash.[7][8][9]

PPE Donning and Doffing Procedure

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don_gown 1. Gown don_mask 2. Mask/Respirator don_gown->don_mask don_goggles 3. Goggles/Face Shield don_mask->don_goggles don_gloves 4. Gloves (Second pair over cuff) don_goggles->don_gloves dof_gloves 1. Gloves dof_gown 2. Gown dof_gloves->dof_gown dof_goggles 3. Goggles/Face Shield dof_gown->dof_goggles dof_mask 4. Mask/Respirator dof_goggles->dof_mask

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amitifadine hydrochloride
Reactant of Route 2
Amitifadine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。